molecular formula C22H19ClN2O4S B611508 TUG-1375

TUG-1375

Cat. No.: B611508
M. Wt: 442.9 g/mol
InChI Key: RZAMDGBOOPJHJQ-GHTZIAJQSA-N
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Description

TUG-1375 is a Potent Thiazolidine Free Fatty Acid Receptor 2 Agonist with Favorable Pharmacokinetic Properties. This compound has high solubility, high chemical, microsomal, and hepatocyte stability, and favorable pharmacokinetic properties and was confirmed to induce human neutrophil mobilization and to inhibit lipolysis in murine adipocytes.

Properties

IUPAC Name

(2R,4R)-2-(2-chlorophenyl)-3-[4-(3,5-dimethyl-1,2-oxazol-4-yl)benzoyl]-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O4S/c1-12-19(13(2)29-24-12)14-7-9-15(10-8-14)20(26)25-18(22(27)28)11-30-21(25)16-5-3-4-6-17(16)23/h3-10,18,21H,11H2,1-2H3,(H,27,28)/t18-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZAMDGBOOPJHJQ-GHTZIAJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC=C(C=C2)C(=O)N3C(CSC3C4=CC=CC=C4Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NO1)C)C2=CC=C(C=C2)C(=O)N3[C@@H](CS[C@@H]3C4=CC=CC=C4Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

TUG-1375: A Technical Guide to its Mechanism of Action at the FFA2 Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TUG-1375 is a potent and selective synthetic agonist for the Free Fatty Acid Receptor 2 (FFA2), also known as GPR43.[1][2] FFA2 is a G protein-coupled receptor (GPCR) that is endogenously activated by short-chain fatty acids (SCFAs) like acetate and propionate, which are produced by the gut microbiota through the fermentation of dietary fiber.[3] The receptor is expressed in a variety of tissues, including immune cells, adipocytes, and the gastrointestinal tract, and is implicated in the regulation of metabolic and inflammatory processes.[3][4] this compound has emerged as a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of FFA2, and as a potential therapeutic agent for metabolic and inflammatory diseases. This technical guide provides an in-depth overview of the mechanism of action of this compound at the FFA2 receptor, with a focus on its signaling pathways, quantitative pharmacology, and the experimental protocols used for its characterization.

Core Mechanism of Action: A Biased Agonist

This compound activates the FFA2 receptor, which canonically couples to two primary G protein signaling pathways: the Gαi/o and Gαq/11 pathways. Activation of the Gαi/o pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The Gαq/11 pathway, upon activation, stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in the mobilization of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC).

Furthermore, like many GPCRs, FFA2 activation can also trigger G protein-independent signaling through the recruitment of β-arrestins. β-arrestins play a crucial role in receptor desensitization, internalization, and scaffolding for downstream signaling molecules, such as mitogen-activated protein kinases (MAPKs).

This compound has been characterized as a biased agonist, demonstrating preferential activation of certain signaling pathways over others. This biased agonism is a critical aspect of its pharmacology and offers the potential for developing pathway-selective therapeutics with improved efficacy and reduced side effects.

Quantitative Pharmacological Data

The pharmacological profile of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data regarding its binding affinity and potency at the human FFA2 receptor.

ParameterValueAssay TypeSpeciesReference
pKi 6.69Radioligand Binding AssayHuman
Ki 204 nMRadioligand Binding AssayHuman

Caption: Binding affinity of this compound for the human FFA2 receptor.

Signaling PathwayParameterValueAssay TypeSpeciesReference
Gαi/o pEC507.11cAMP InhibitionHuman
Gαi/o EC5077.6 nMcAMP InhibitionHuman
β-arrestin-2 Recruitment pEC506.1BRET-based AssayHuman
β-arrestin-2 Recruitment EC50794 nMBRET-based AssayHuman
Gαi/o (murine) pEC506.44 ± 0.13cAMP InhibitionMouse

Caption: Potency of this compound in activating downstream signaling pathways of the FFA2 receptor.

Recent studies have also indicated that this compound demonstrates similar potent activation of both Gαi and Gαq protein sensors, suggesting that its potency for the Gαq/11-mediated calcium mobilization pathway is comparable to its potency in the Gαi/o-mediated cAMP inhibition pathway.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways of the FFA2 receptor activated by this compound and the general workflows of the experimental assays used to characterize its mechanism of action.

FFA2_Signaling_Pathways cluster_membrane Plasma Membrane cluster_cytosol Cytosol TUG1375 This compound FFA2 FFA2 Receptor TUG1375->FFA2 Binds to G_alpha_i_o Gαi/o FFA2->G_alpha_i_o Activates G_alpha_q_11 Gαq/11 FFA2->G_alpha_q_11 Activates beta_arrestin β-arrestin FFA2->beta_arrestin Recruits AC Adenylyl Cyclase G_alpha_i_o->AC Inhibits PLC Phospholipase C G_alpha_q_11->PLC Activates MAPK MAPK Signaling beta_arrestin->MAPK Scaffolds cAMP cAMP AC->cAMP Produces IP3 IP3 PLC->IP3 Produces Ca2_plus Ca²⁺ IP3->Ca2_plus Mobilizes

Caption: Signaling pathways activated by this compound at the FFA2 receptor.

cAMP_Assay_Workflow cluster_workflow cAMP Inhibition Assay Workflow start Seed FFA2-expressing cells (e.g., CHO-K1) stimulate Stimulate with Forskolin (to increase basal cAMP) start->stimulate add_tug Add varying concentrations of this compound stimulate->add_tug incubate Incubate add_tug->incubate lyse Lyse cells incubate->lyse measure Measure cAMP levels (e.g., HTRF, AlphaScreen) lyse->measure analyze Analyze data to determine pEC50 measure->analyze end Result: Potency for Gαi/o pathway analyze->end

Caption: General workflow for a cAMP inhibition assay.

Calcium_Assay_Workflow cluster_workflow Calcium Mobilization Assay Workflow start Seed FFA2-expressing cells (e.g., HEK293) load_dye Load cells with a calcium-sensitive fluorescent dye start->load_dye add_tug Add varying concentrations of this compound load_dye->add_tug measure Measure fluorescence change over time (e.g., FLIPR, FlexStation) add_tug->measure analyze Analyze data to determine pEC50 measure->analyze end Result: Potency for Gαq/11 pathway analyze->end

Caption: General workflow for a calcium mobilization assay.

B_Arrestin_Assay_Workflow cluster_workflow β-arrestin Recruitment Assay Workflow (BRET) start Co-transfect cells with FFA2-Rluc and β-arrestin-YFP incubate_cells Incubate to allow protein expression start->incubate_cells add_substrate Add BRET substrate (e.g., Coelenterazine h) incubate_cells->add_substrate add_tug Add varying concentrations of this compound add_substrate->add_tug measure Measure luminescence at two wavelengths (donor and acceptor) add_tug->measure calculate_bret Calculate BRET ratio measure->calculate_bret analyze Analyze data to determine pEC50 calculate_bret->analyze end Result: Potency for β-arrestin recruitment analyze->end

Caption: General workflow for a BRET-based β-arrestin recruitment assay.

Detailed Experimental Protocols

The following sections provide a more detailed, though generalized, overview of the methodologies for the key experiments cited. Specific parameters may require optimization depending on the cell line and laboratory equipment.

cAMP Inhibition Assay (HTRF)

This assay measures the ability of this compound to inhibit the forskolin-stimulated production of cAMP, providing a readout for Gαi/o pathway activation.

  • Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human FFA2 receptor are commonly used.

  • Reagents:

    • Cell culture medium (e.g., F-12K with 10% FBS).

    • Stimulation buffer (e.g., HBSS with 20 mM HEPES, 500 µM IBMX).

    • Forskolin solution.

    • This compound serial dilutions.

    • HTRF cAMP detection kit (containing cAMP-d2 and anti-cAMP cryptate).

  • Protocol:

    • Seed FFA2-expressing CHO-K1 cells into a 384-well white plate and culture until they reach approximately 80-90% confluency.

    • Prepare serial dilutions of this compound in stimulation buffer.

    • Prepare a working solution of forskolin in stimulation buffer. The final concentration should be optimized to induce a submaximal cAMP response.

    • Aspirate the culture medium from the cells and add the stimulation buffer.

    • Add the this compound dilutions to the appropriate wells.

    • Add the forskolin solution to all wells except the negative control.

    • Incubate the plate at room temperature for the recommended time (typically 30-60 minutes).

    • Add the HTRF lysis buffer and the detection reagents (cAMP-d2 and anti-cAMP cryptate) to all wells.

    • Incubate the plate at room temperature in the dark for 60 minutes.

    • Read the plate on an HTRF-compatible plate reader at the appropriate emission wavelengths (e.g., 665 nm and 620 nm).

    • Calculate the HTRF ratio and determine the pEC50 value from the concentration-response curve.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following FFA2 receptor activation by this compound, which is indicative of Gαq/11 pathway activation.

  • Cell Line: Human Embryonic Kidney (HEK293) cells transiently or stably expressing the human FFA2 receptor are often utilized.

  • Reagents:

    • Cell culture medium (e.g., DMEM with 10% FBS).

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6).

    • Assay buffer (e.g., HBSS with 20 mM HEPES).

    • This compound serial dilutions.

  • Protocol:

    • Seed FFA2-expressing HEK293 cells into a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.

    • Prepare the calcium-sensitive dye loading solution according to the manufacturer's instructions.

    • Remove the culture medium and add the dye loading solution to the cells.

    • Incubate the plate at 37°C for the recommended time (typically 30-60 minutes) to allow for dye loading.

    • Wash the cells with assay buffer to remove excess dye.

    • Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an automated liquid handling system.

    • Establish a stable baseline fluorescence reading.

    • Inject the serial dilutions of this compound into the wells while continuously monitoring the fluorescence.

    • Record the fluorescence intensity over time to capture the peak calcium response.

    • Analyze the data by calculating the change in fluorescence from baseline and plotting it against the this compound concentration to determine the pEC50 value.

β-arrestin Recruitment Assay (BRET)

This assay measures the recruitment of β-arrestin to the activated FFA2 receptor using Bioluminescence Resonance Energy Transfer (BRET), a proximity-based assay.

  • Cell Line: HEK293 cells are commonly used for transient co-transfection.

  • Plasmids:

    • Expression vector for FFA2 fused to a BRET donor (e.g., Renilla Luciferase, Rluc).

    • Expression vector for β-arrestin-2 fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).

  • Reagents:

    • Cell culture and transfection reagents.

    • BRET substrate (e.g., Coelenterazine h).

    • This compound serial dilutions.

  • Protocol:

    • Co-transfect HEK293 cells with the FFA2-Rluc and β-arrestin-2-YFP plasmids.

    • Seed the transfected cells into a 96-well or 384-well white plate and incubate for 24-48 hours to allow for protein expression.

    • On the day of the assay, wash the cells with an appropriate buffer.

    • Add the BRET substrate to all wells and incubate for a short period (e.g., 5-10 minutes).

    • Add the serial dilutions of this compound to the wells.

    • Immediately measure the luminescence at two distinct wavelengths corresponding to the donor and acceptor emission peaks using a BRET-compatible plate reader.

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Plot the change in the BRET ratio against the this compound concentration to generate a concentration-response curve and determine the pEC50 value.

Conclusion

This compound is a potent and selective FFA2 agonist that exhibits biased signaling, preferentially activating certain downstream pathways. Its well-characterized pharmacology, including its binding affinity and potency for Gαi/o and β-arrestin pathways, makes it an invaluable tool for investigating the complex biology of the FFA2 receptor. The experimental protocols outlined in this guide provide a framework for the continued exploration of this compound and the development of novel therapeutics targeting the FFA2 receptor for the treatment of metabolic and inflammatory disorders. The detailed understanding of its mechanism of action, particularly its biased agonism, will be instrumental in guiding future drug discovery efforts in this area.

References

TUG-1375: A Potent and Selective FFA2 Agonist for Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

TUG-1375 is a potent and selective synthetic agonist for the Free Fatty Acid Receptor 2 (FFA2), also known as G-protein coupled receptor 43 (GPR43). As a G-protein coupled receptor activated by short-chain fatty acids (SCFAs) like acetate and propionate, FFA2 has emerged as a promising therapeutic target for metabolic and inflammatory diseases. This compound serves as a critical pharmacological tool to elucidate the physiological roles of FFA2 in various metabolic processes, including glucose homeostasis, lipolysis, and incretin secretion. This technical guide provides a comprehensive overview of the function of this compound in metabolic research, including its mechanism of action, key experimental data, and detailed protocols for its application in relevant assays.

Introduction

Free Fatty Acid Receptor 2 (FFA2) is a G-protein coupled receptor that is gaining attention in the field of metabolic research. It is activated by short-chain fatty acids (SCFAs), which are metabolites produced by the gut microbiota from dietary fiber. FFA2 is expressed in a variety of tissues and cell types, including pancreatic β-cells, adipocytes, enteroendocrine L-cells, and immune cells, suggesting its involvement in a wide range of physiological processes.[1]

The development of selective pharmacological tools is crucial to unravel the specific functions of FFA2. This compound is a synthetic agonist that exhibits high potency and selectivity for FFA2, making it an invaluable tool for in vitro and in vivo studies.[2][3] This guide will delve into the technical details of this compound's function and its application in metabolic research.

Mechanism of Action

This compound acts as an orthosteric agonist at the FFA2 receptor. Upon binding, it induces a conformational change in the receptor, leading to the activation of downstream G-protein signaling pathways. FFA2 is known to couple to both the Gi/o and Gq/11 families of G-proteins.[4]

  • Gi/o Pathway: Activation of the Gi/o pathway by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This pathway is predominantly associated with the anti-lipolytic effect of FFA2 activation in adipocytes.

  • Gq/11 Pathway: Activation of the Gq/11 pathway stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC). The Gq/11 pathway is implicated in the this compound-mediated stimulation of glucagon-like peptide-1 (GLP-1) secretion from enteroendocrine L-cells.

The specific downstream effects of this compound are cell-type dependent, reflecting the differential expression and coupling of G-proteins and their downstream effectors in various tissues.

Quantitative Data

The following tables summarize the key quantitative data for this compound from in vitro studies.

Table 1: Binding Affinity and Potency of this compound

ParameterSpeciesValueAssay
pKiHuman6.69Radioligand binding assay
pEC50Human7.11cAMP inhibition assay
pEC50Murine6.44 ± 0.13cAMP inhibition assay

Data sourced from MedChemExpress.[5]

Key Metabolic Functions and Experimental Protocols

Inhibition of Lipolysis in Adipocytes

Activation of FFA2 in adipocytes by this compound leads to the inhibition of lipolysis, the process of breaking down stored triglycerides into free fatty acids and glycerol. This effect is primarily mediated through the Gi/o pathway, leading to a decrease in cAMP levels and subsequent reduction in the activity of hormone-sensitive lipase (HSL).

This protocol is adapted from commercially available lipolysis assay kits and literature.

  • Cell Culture and Differentiation:

    • Culture murine 3T3-L1 preadipocytes in DMEM with 10% calf serum.

    • Induce differentiation into mature adipocytes using a differentiation cocktail containing dexamethasone, isobutylmethylxanthine (IBMX), and insulin.

    • Maintain mature adipocytes in DMEM with 10% fetal bovine serum (FBS).

  • Lipolysis Assay:

    • Seed mature 3T3-L1 adipocytes in a 96-well plate.

    • Wash the cells with Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 2% BSA.

    • Pre-incubate the cells with various concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control in KRBB for 30 minutes.

    • Stimulate lipolysis by adding a β-adrenergic agonist such as isoproterenol (e.g., 10 µM) to the wells.

    • Incubate for 1-3 hours at 37°C.

    • Collect the supernatant for the measurement of glycerol and/or free fatty acid release.

  • Quantification:

    • Measure glycerol concentration using a colorimetric or fluorometric glycerol assay kit.

    • Measure free fatty acid concentration using a colorimetric or fluorometric non-esterified fatty acid (NEFA) assay kit.

    • Normalize the results to the total protein content of the cells in each well.

Stimulation of GLP-1 Secretion

In enteroendocrine L-cells, this compound stimulates the secretion of GLP-1, an incretin hormone that plays a crucial role in glucose homeostasis by potentiating insulin secretion and suppressing glucagon release. This effect is mediated through the Gq/11 pathway, leading to an increase in intracellular calcium.

This protocol is based on established methods for measuring GLP-1 secretion from the murine enteroendocrine STC-1 cell line.

  • Cell Culture:

    • Culture STC-1 cells in DMEM with 10% FBS.

    • Seed the cells in a 24-well or 48-well plate and grow to 80-90% confluency.

  • GLP-1 Secretion Assay:

    • Wash the cells twice with a Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA.

    • Pre-incubate the cells in KRBB for 1 hour at 37°C.

    • Replace the buffer with fresh KRBB containing various concentrations of this compound (e.g., 100 nM to 100 µM) or vehicle control.

    • Incubate for 2 hours at 37°C.

    • Collect the supernatant and add a DPP-4 inhibitor (e.g., sitagliptin) to prevent GLP-1 degradation.

  • Quantification:

    • Measure the concentration of active GLP-1 in the supernatant using a commercially available ELISA or RIA kit.

    • Normalize the results to the total protein content of the cells in each well.

Neutrophil Mobilization and Chemotaxis

FFA2 is highly expressed in neutrophils, and its activation by this compound can induce neutrophil mobilization and chemotaxis. While primarily an inflammatory response, this function is relevant to the broader understanding of FFA2 signaling and can have implications for metabolic inflammation.

This protocol describes a common method for assessing neutrophil migration.

  • Neutrophil Isolation:

    • Isolate primary human neutrophils from fresh whole blood using density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran sedimentation.

  • Chemotaxis Assay (Boyden Chamber):

    • Use a Boyden chamber or a similar transwell system with a polycarbonate membrane (e.g., 3-5 µm pore size).

    • Add a solution containing various concentrations of this compound (e.g., 10 nM to 1 µM) or a known chemoattractant like fMLP as a positive control to the lower chamber.

    • Add the isolated neutrophils to the upper chamber.

    • Incubate for 1-2 hours at 37°C to allow for cell migration.

  • Quantification:

    • Stain the migrated cells on the lower side of the membrane with a suitable dye (e.g., Giemsa or DAPI).

    • Count the number of migrated cells in several high-power fields using a microscope.

    • Alternatively, quantify migrated cells using a plate reader-based assay that measures ATP content or cellular enzymes.

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways activated by this compound in different cell types relevant to metabolic research.

TUG1375_Adipocyte_Signaling TUG1375 This compound FFA2 FFA2 Receptor TUG1375->FFA2 Gi Gi/o FFA2->Gi AC Adenylyl Cyclase Gi->AC Inhibits Lipolysis Lipolysis (Inhibited) Gi->Lipolysis Overall Inhibition cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Activates HSL->Lipolysis Promotes

This compound signaling in adipocytes leading to inhibition of lipolysis.

TUG1375_L_Cell_Signaling TUG1375 This compound FFA2 FFA2 Receptor TUG1375->FFA2 Gq Gq/11 FFA2->Gq PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2 Ca²⁺ ER->Ca2 Releases GLP1 GLP-1 Secretion Ca2->GLP1 Triggers

This compound signaling in enteroendocrine L-cells leading to GLP-1 secretion.

TUG1375_Neutrophil_Workflow cluster_prep Preparation cluster_assay Chemotaxis Assay cluster_analysis Analysis Blood Whole Blood Collection Isolation Neutrophil Isolation Blood->Isolation Chamber Boyden Chamber Setup Isolation->Chamber TUG1375 Add this compound to Lower Chamber Chamber->TUG1375 Neutrophils Add Neutrophils to Upper Chamber Chamber->Neutrophils Incubation Incubation (1-2 hours at 37°C) TUG1375->Incubation Neutrophils->Incubation Staining Staining of Migrated Cells Incubation->Staining Quantification Quantification (Microscopy or Plate Reader) Staining->Quantification

Experimental workflow for a neutrophil chemotaxis assay using this compound.

Conclusion

This compound is a powerful and selective tool for investigating the metabolic functions of the FFA2 receptor. Its ability to modulate key metabolic processes such as lipolysis and incretin secretion in a receptor-specific manner makes it indispensable for both basic research and preclinical drug development. The detailed protocols and signaling pathway diagrams provided in this guide are intended to facilitate the effective use of this compound in advancing our understanding of FFA2-mediated metabolic regulation. As research in this area continues, this compound will undoubtedly play a central role in validating FFA2 as a therapeutic target for metabolic disorders like obesity and type 2 diabetes.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to TUG-1375: A Selective GPR43 Agonist

Introduction

This compound is a potent and selective synthetic agonist for the Free Fatty Acid Receptor 2 (FFA2), also known as G protein-coupled receptor 43 (GPR43).[1][2][3] GPR43 is activated by short-chain fatty acids (SCFAs) like acetate and propionate, which are metabolites produced by the gut microbiota.[4] The receptor is implicated in a variety of physiological processes, including the regulation of metabolism, inflammatory responses, and appetite, making it a compelling target for therapeutic intervention in metabolic and inflammatory diseases.[5] this compound was developed as a pharmacological tool with favorable properties for both in vitro and in vivo studies, offering a significant improvement over earlier compounds in terms of potency and physicochemical characteristics. This document provides a comprehensive technical overview of this compound, including its pharmacological data, key experimental protocols, and associated signaling pathways.

Pharmacological Data and Properties

This compound is characterized by its high affinity and potency at the human and murine GPR43, coupled with excellent selectivity and drug-like properties. It was developed through the bioisosteric replacement of a pyrrolidine core with a more synthetically tractable thiazolidine, which led to a 7-fold increase in potency in a cAMP assay and a 50-fold reduction in lipophilicity compared to the lead compound. The compound exhibits high solubility and stability in chemical, microsomal, and hepatocyte environments, underpinning its suitability for in vivo research.

Quantitative Pharmacological Data

The following tables summarize the key quantitative metrics for this compound activity at GPR43.

Table 1: Binding Affinity and Potency of this compound

ParameterSpeciesValueAssay TypeReference
pKi Human6.69Radioligand Binding
pKi Human6.7 (Ki = 204 nM)Radioligand Binding
pEC50 Human7.11 (EC50 = 77.6 nM)cAMP Inhibition
pEC50 Murine6.44 (EC50 = 363 nM)cAMP Inhibition

Table 2: Selectivity Profile of this compound

Target Receptor/ProteinActivityReference
FFA1 (GPR40) Inactive
FFA3 (GPR41) Inactive
FFA4 (GPR120) Inactive
PPARα Inactive
PPARγ Inactive
PPARδ Inactive
LXRα Inactive
LXRβ Inactive

Signaling Pathways and Mechanism of Action

GPR43 is a pleiotropic receptor that couples to multiple G protein families, primarily Gαi/o and Gαq, to initiate diverse downstream signaling cascades. This compound, as an agonist, activates these pathways to elicit cellular responses.

  • Gαi/o Pathway : Upon activation, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This is a canonical signaling pathway for GPR43.

  • Gαq Pathway : Activation of the Gαq pathway stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores.

  • β-Arrestin Pathway : GPR43 can also signal through a G protein-independent pathway by recruiting β-arrestin 2. This interaction can lead to the inhibition of inflammatory signaling, such as the NF-κB pathway.

  • RhoA Pathway : More recent evidence suggests GPR43 activation can stimulate RhoA GTPase signaling through Gαq/11 and Gα12/13, which in turn stabilizes and promotes the nuclear accumulation of the transcriptional coactivators YAP/TAZ.

The diagrams below illustrate the primary signaling cascades initiated by this compound binding to GPR43 and its selectivity profile.

GPR43 signaling pathways activated by this compound.

TUG1375_Selectivity cluster_targets Molecular Targets TUG1375 This compound GPR43 GPR43 (FFA2) TUG1375->GPR43 Agonist Other_GPCRs GPR41 (FFA3) GPR40 (FFA1) GPR120 (FFA4) TUG1375->Other_GPCRs Inactive Other_NRs PPARs (α, γ, δ) LXRs (α, β) TUG1375->Other_NRs Inactive

Selectivity profile of this compound.

Experimental Protocols

This compound has been validated in several key in vitro assays to confirm its activity and mechanism. Detailed methodologies for these experiments are outlined below.

cAMP Inhibition Assay

This assay measures the ability of this compound to inhibit adenylyl cyclase activity via Gαi/o coupling, resulting in decreased cAMP levels.

  • Cell Line : HEK293 cells stably expressing human GPR43.

  • Protocol :

    • Cell Seeding : Seed cells in a 96-well plate and culture overnight.

    • Compound Preparation : Prepare a serial dilution of this compound in assay buffer.

    • Assay Procedure : a. Wash cells with assay buffer. b. Pre-incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) for 10-15 minutes to prevent cAMP degradation. c. Add the this compound serial dilutions to the wells. d. Stimulate the cells with forskolin (an adenylyl cyclase activator) to induce cAMP production. Incubate for 30 minutes at 37°C.

    • Detection : Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

    • Data Analysis : Plot the response (e.g., HTRF ratio) against the logarithm of this compound concentration. Fit the data to a four-parameter logistic equation to determine the pEC50 value.

β-Arrestin 2 Recruitment Assay

This assay quantifies the recruitment of β-arrestin 2 to the activated GPR43 receptor, a key step in receptor desensitization and G protein-independent signaling.

  • Cell Line : HEK293T cells.

  • Protocol :

    • Transfection : Co-transfect cells with plasmids encoding for GPR43 fused to a tag (e.g., eYFP) and β-arrestin 2 fused to a complementary tag (e.g., Renilla Luciferase for BRET assays).

    • Cell Seeding : Seed transfected cells in a white, clear-bottom 96-well plate.

    • Assay Procedure : a. 24-48 hours post-transfection, replace the culture medium with assay buffer. b. Add the luciferase substrate (e.g., coelenterazine h for BRET) and incubate as required. c. Add serial dilutions of this compound to the wells.

    • Detection : Measure the light emission at two specific wavelengths (one for the donor, one for the acceptor) using a plate reader.

    • Data Analysis : Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the logarithm of this compound concentration to determine the pEC50 and Emax relative to a reference agonist like propionate.

BRET_Assay_Workflow start Start transfect 1. Co-transfect HEK293T cells (GPR43-eYFP + β-arrestin-2-Rluc) start->transfect seed 2. Seed cells in 96-well plate transfect->seed incubate 3. Incubate for 24-48 hours seed->incubate add_substrate 4. Add Luciferase Substrate (e.g., Coelenterazine h) incubate->add_substrate add_agonist 5. Add this compound dilutions add_substrate->add_agonist read_plate 6. Measure emissions at two wavelengths add_agonist->read_plate analyze 7. Calculate BRET ratio and determine pEC50 read_plate->analyze end End analyze->end

Workflow for a BRET-based β-arrestin 2 recruitment assay.
Human Neutrophil Chemotaxis Assay

This functional assay assesses the ability of this compound to induce the migration of neutrophils, a primary physiological role of GPR43 activation in immune cells.

  • Primary Cells : Human neutrophils isolated from fresh peripheral blood.

  • Protocol :

    • Neutrophil Isolation : Isolate neutrophils using density gradient centrifugation (e.g., with Ficoll-Paque and dextran sedimentation).

    • Assay Setup : Use a chemotaxis chamber (e.g., Boyden chamber or multi-well transwell plate) with a porous membrane (typically 3-5 µm pores).

    • Assay Procedure : a. Load the lower chamber with assay buffer containing different concentrations of this compound or a control chemoattractant (e.g., fMLP). b. Load the isolated neutrophils into the upper chamber. c. Incubate the chamber at 37°C in a 5% CO₂ incubator for 1-2 hours to allow for cell migration.

    • Detection : Quantify the number of migrated cells in the lower chamber. This can be done by lysing the cells and measuring the activity of a cellular enzyme like myeloperoxidase (MPO), or by direct cell counting using a hemocytometer or an automated cell counter.

    • Data Analysis : Plot the number of migrated cells against the logarithm of this compound concentration to generate a dose-response curve.

This compound is a well-characterized, potent, and selective GPR43 agonist with properties that make it a valuable tool for investigating the therapeutic potential of this receptor. Its high selectivity against other free fatty acid receptors and its favorable pharmacokinetic profile allow for precise interrogation of GPR43 function in a variety of in vitro and in vivo models. The detailed protocols and pathway information provided in this guide serve as a resource for researchers aiming to utilize this compound in studies of metabolic disorders, inflammatory diseases, and other conditions where GPR43 signaling is a relevant biological pathway.

References

In-Depth Technical Guide: Discovery and Synthesis of TUG-1375 (Compound 31)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of TUG-1375, also known as compound 31. This compound is a potent and selective agonist for the free fatty acid receptor 2 (FFA2), a G protein-coupled receptor implicated in metabolic and inflammatory diseases. This document details the chemical synthesis, in vitro pharmacological data, and key biological assays used to characterize its activity. All quantitative data are summarized in structured tables, and detailed experimental protocols are provided for key cited experiments. Signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Introduction

Free fatty acid receptor 2 (FFA2), formerly known as GPR43, is a G protein-coupled receptor that is activated by short-chain fatty acids (SCFAs) such as acetate and propionate.[1] FFA2 is expressed in various tissues, including immune cells, adipocytes, and pancreatic islets, making it a promising therapeutic target for a range of conditions, including metabolic and inflammatory diseases.[1] The discovery of potent and selective pharmacological tools is crucial for elucidating the physiological roles of FFA2.

This compound was developed through a medicinal chemistry campaign that aimed to improve upon a previously disclosed series of FFA2 agonists.[1] The discovery involved the bioisosteric replacement of a central pyrrolidine core with a more synthetically tractable thiazolidine scaffold.[1] This led to the identification of this compound (compound 31), a potent agonist with improved physicochemical and pharmacokinetic properties.[1]

Discovery and Rationale

The development of this compound was initiated to overcome the limitations of earlier FFA2 agonists, which often suffered from poor pharmacokinetic profiles. The core strategy was a bioisosteric replacement of a pyrrolidine core with a thiazolidine ring, which allowed for rapid synthesis and screening of analogues. This approach led to the identification of this compound, which exhibited a significant increase in potency and a reduction in lipophilicity compared to the lead compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process. The following is a general outline of the synthetic route.

Logical Workflow for the Synthesis of this compound

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product L-Cysteine methyl ester hydrochloride L-Cysteine methyl ester hydrochloride A Methyl (4R)-2-(2-chlorophenyl)thiazolidine-4-carboxylate L-Cysteine methyl ester hydrochloride->A + 2-Chlorobenzaldehyde + K2CO3, H2O, EtOH 2-Chlorobenzaldehyde 2-Chlorobenzaldehyde 2-Chlorobenzaldehyde->A 4-(3,5-dimethylisoxazol-4-yl)benzoic acid 4-(3,5-dimethylisoxazol-4-yl)benzoic acid C Amide Coupling 4-(3,5-dimethylisoxazol-4-yl)benzoic acid->C B (2R,4R)-2-(2-Chlorophenyl)thiazolidine-4-carboxylic acid A->B LiOH, THF, H2O B->C + 4-(3,5-dimethylisoxazol-4-yl)benzoic acid + HATU, DIPEA, DMF TUG1375 This compound C->TUG1375

Caption: Synthetic workflow for this compound.

Detailed Synthetic Protocol

Step 1: Synthesis of Methyl (4R)-2-(2-chlorophenyl)thiazolidine-4-carboxylate To a solution of L-cysteine methyl ester hydrochloride (1.51 g, 8.80 mmol) in water (6.6 mL) is added potassium bicarbonate (879 mg, 8.78 mmol). A solution of 2-chlorobenzaldehyde (2.49 g, 18.1 mmol) in ethanol (6.6 mL) is then added. The reaction mixture is stirred at room temperature for 12 hours. The mixture is then diluted with water and extracted with dichloromethane (3x). The combined organic layers are dried, filtered, and concentrated to yield the product.

Step 2: Synthesis of (2R,4R)-2-(2-Chlorophenyl)thiazolidine-4-carboxylic acid The methyl ester from the previous step is dissolved in a mixture of tetrahydrofuran and water. Lithium hydroxide is added, and the reaction is stirred until completion. The reaction is then acidified and the product is extracted.

Step 3: Synthesis of this compound (Compound 31) (2R,4R)-2-(2-Chlorophenyl)thiazolidine-4-carboxylic acid is coupled with 4-(3,5-dimethylisoxazol-4-yl)benzoic acid using HATU and DIPEA in DMF to yield this compound.

Quantitative Pharmacological Data

The pharmacological activity of this compound was assessed in a variety of in vitro assays. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Activity of this compound at the Human FFA2 Receptor

AssayParameterValue
Radioligand BindingpKi6.69
cAMP InhibitionpEC507.11

Table 2: In Vitro Activity of this compound at the Murine FFA2 Receptor

AssayParameterValue
cAMP InhibitionpEC506.44 ± 0.13

Table 3: Selectivity Profile of this compound

Receptor/TargetActivity
FFA3Inactive
FFA4Inactive
PPARαInactive
PPARγInactive
PPARδInactive
LXRαInactive
LXRβInactive

FFA2 Signaling Pathway

FFA2 is a G protein-coupled receptor that can signal through two distinct pathways: Gαq/11 and Gαi/o. Activation of the Gαq/11 pathway leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately leading to an increase in intracellular calcium. The Gαi/o pathway inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP).

FFA2 Receptor Signaling Pathways

G cluster_0 Cell Membrane cluster_1 Intracellular FFA2 FFA2 Receptor Gq11 Gαq/11 FFA2->Gq11 Gi Gαi/o FFA2->Gi PLC PLC Gq11->PLC AC Adenylyl Cyclase Gi->AC IP3_DAG IP3 + DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP ATP Ca2 ↑ [Ca2+]i IP3_DAG->Ca2 TUG1375 This compound TUG1375->FFA2

Caption: FFA2 receptor signaling upon this compound binding.

Key Experimental Protocols

The following are detailed protocols for the key in vitro assays used to characterize this compound.

cAMP Inhibition Assay

This assay measures the ability of this compound to inhibit the production of cyclic AMP in cells expressing the FFA2 receptor. Since FFA2 couples to Gαi, its activation leads to a decrease in forskolin-stimulated cAMP levels.

Experimental Workflow for cAMP Inhibition Assay

G A Seed CHO cells expressing hFFA2 B Incubate cells with This compound and Forskolin A->B C Lyse cells B->C D Measure cAMP levels (e.g., HTRF) C->D E Data Analysis (pEC50 determination) D->E

Caption: Workflow for the cAMP inhibition assay.

Protocol:

  • Chinese Hamster Ovary (CHO) cells stably expressing the human FFA2 receptor are seeded into 384-well plates.

  • The cells are then incubated with varying concentrations of this compound in the presence of forskolin (to stimulate adenylyl cyclase and elevate basal cAMP levels).

  • Following incubation, the cells are lysed.

  • The intracellular cAMP concentration is determined using a commercially available assay kit, such as a homogeneous time-resolved fluorescence (HTRF) assay.

  • The results are analyzed to determine the pEC50 value of this compound.

Human Neutrophil Migration Assay

This assay assesses the ability of this compound to induce the migration of human neutrophils, a key physiological function mediated by FFA2.

Experimental Workflow for Neutrophil Migration Assay

G A Isolate human neutrophils from whole blood B Load neutrophils into the upper chamber of a Transwell plate A->B C Add this compound to the lower chamber B->C D Incubate to allow migration C->D E Quantify migrated cells D->E

Caption: Workflow for the neutrophil migration assay.

Protocol:

  • Human neutrophils are isolated from fresh venous blood from healthy donors using standard methods such as dextran sedimentation and Ficoll-Paque density gradient centrifugation.

  • A Transwell plate with a polycarbonate membrane (e.g., 5 µm pores) is used. The isolated neutrophils are loaded into the upper chamber.

  • A solution containing this compound at various concentrations is added to the lower chamber.

  • The plate is incubated to allow the neutrophils to migrate through the membrane towards the chemoattractant.

  • The number of migrated cells in the lower chamber is quantified, for example, by measuring ATP content using a luminescent cell viability assay.

Murine Adipocyte Lipolysis Assay

This assay measures the ability of this compound to inhibit lipolysis in adipocytes. FFA2 activation in adipocytes is known to inhibit the breakdown of triglycerides.

Experimental Workflow for Lipolysis Assay

G A Isolate and differentiate murine preadipocytes B Treat adipocytes with isoproterenol to stimulate lipolysis A->B C Co-treat with this compound B->C D Collect media samples C->D E Measure glycerol release D->E

Caption: Workflow for the murine adipocyte lipolysis assay.

Protocol:

  • Primary murine preadipocytes are isolated and differentiated into mature adipocytes in culture.

  • The differentiated adipocytes are treated with isoproterenol, a β-adrenergic agonist, to stimulate lipolysis.

  • The cells are simultaneously treated with varying concentrations of this compound.

  • After an incubation period, the culture medium is collected.

  • The amount of glycerol released into the medium, a measure of lipolysis, is quantified using a commercially available colorimetric or fluorometric assay kit.

Conclusion

This compound is a potent and selective FFA2 agonist discovered through a rational drug design approach involving bioisosteric replacement. Its favorable in vitro pharmacological profile and activity in cellular models of inflammation and metabolism make it a valuable tool for further investigating the therapeutic potential of targeting the FFA2 receptor. The detailed synthetic and experimental protocols provided in this guide are intended to facilitate the use and further study of this important research compound.

References

TUG-1375: A Technical Guide to its Role in Inflammatory Response Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the role of TUG-1375 in inflammatory response pathways. This compound is a potent and selective synthetic agonist for the Free Fatty Acid Receptor 2 (FFA2), also known as GPR43.[1][2] FFA2 is a G protein-coupled receptor (GPCR) that is highly expressed in immune cells, particularly neutrophils, and plays a crucial role in modulating inflammatory responses.[3] Understanding the molecular mechanisms of this compound is pivotal for developing novel therapeutics targeting inflammatory and metabolic diseases.

Core Concepts: this compound and FFA2 Signaling

This compound was developed as a synthetic agonist with significantly increased potency and favorable pharmacokinetic properties compared to earlier compounds.[1] It selectively binds to and activates FFA2, a receptor for short-chain fatty acids (SCFAs) like acetate and propionate, which are metabolites produced by gut microbiota.[1] FFA2 activation is implicated in a range of physiological processes, including the regulation of metabolism, appetite, and importantly, inflammatory responses.

The activation of FFA2 by this compound initiates a cascade of intracellular signaling events that are cell-type specific and can lead to either pro- or anti-inflammatory outcomes. This dual functionality is primarily attributed to FFA2's ability to couple to two distinct families of G proteins: Gαi/o and Gαq/11.

Quantitative Data Presentation

The following table summarizes the key quantitative parameters of this compound's activity on the Free Fatty Acid Receptor 2 (FFA2).

ParameterSpeciesValueAssay TypeReference
pKi Human6.69Radioligand Binding Assay
pEC50 Human7.11cAMP Inhibition Assay
pEC50 Murine6.44 ± 0.13cAMP Inhibition Assay

This compound is highly selective for FFA2 and shows no activity at the related receptors FFA3 and FFA4, nor at PPARα, PPARγ, PPARδ, LXRα, or LXRβ.

Signaling Pathways of this compound in Inflammatory Response

The binding of this compound to FFA2 initiates downstream signaling through two primary G protein-mediated pathways, as well as a β-arrestin-mediated pathway that has significant implications for inflammatory gene expression.

Gαi/o-Mediated Pathway

Upon activation by this compound, FFA2 couples to Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is a key mechanism for the anti-lipolytic effects observed in adipocytes and contributes to the regulation of cellular metabolism. In inflammatory cells, the dissociation of the Gβγ subunits from Gαi can also activate other downstream effectors, including phospholipase C (PLC) and mitogen-activated protein kinase (MAPK) pathways such as ERK1/2 and p38.

G_alpha_i_pathway TUG1375 This compound FFA2 FFA2/GPR43 TUG1375->FFA2 Binds G_alpha_i Gαi/o FFA2->G_alpha_i Activates AC Adenylyl Cyclase G_alpha_i->AC Inhibits G_beta_gamma Gβγ cAMP ↓ cAMP AC->cAMP PLC PLC G_beta_gamma->PLC Activates MAPK MAPK Pathways (ERK1/2, p38) G_beta_gamma->MAPK Activates

This compound Gαi/o-Mediated Signaling Pathway
Gαq/11-Mediated Pathway

In addition to Gαi/o, FFA2 can also couple to Gαq/11 proteins. Activation of this pathway by this compound stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, leading to a transient increase in intracellular calcium concentration ([Ca2+]i). This calcium influx is a critical signal for many cellular processes in neutrophils, including chemotaxis and degranulation.

G_alpha_q_pathway TUG1375 This compound FFA2 FFA2/GPR43 TUG1375->FFA2 Binds G_alpha_q Gαq/11 FFA2->G_alpha_q Activates PLC Phospholipase C (PLC) G_alpha_q->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ [Ca2+]i IP3->Ca_release PKC PKC DAG->PKC Activates

This compound Gαq/11-Mediated Signaling Pathway
β-Arrestin-2-Mediated Anti-inflammatory Pathway

A significant aspect of FFA2 signaling in the context of inflammation is the recruitment of β-arrestin-2. Upon this compound binding and subsequent G protein-coupled receptor kinase (GRK)-mediated phosphorylation of the FFA2 receptor, β-arrestin-2 is recruited to the receptor. This interaction not only mediates receptor desensitization and internalization but also initiates a distinct signaling cascade that has anti-inflammatory effects.

β-arrestin-2 can act as a scaffold protein, interacting with IκBα, the inhibitor of the pro-inflammatory transcription factor NF-κB. This interaction prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and inhibiting its translocation to the nucleus. This ultimately leads to a downregulation of the expression of pro-inflammatory genes, such as those for cytokines and chemokines. This pathway is a key mechanism by which FFA2 agonists are thought to exert their anti-inflammatory effects.

beta_arrestin_pathway TUG1375 This compound FFA2 FFA2/GPR43 TUG1375->FFA2 Binds GRK GRK FFA2->GRK Activates P_FFA2 P-FFA2 GRK->FFA2 Phosphorylates beta_arrestin β-arrestin-2 P_FFA2->beta_arrestin Recruits IkappaBalpha IκBα beta_arrestin->IkappaBalpha Binds NFkappaB_complex NF-κB/IκBα Complex IkappaBalpha->NFkappaB_complex Sequesters NFkappaB NF-κB NFkappaB_complex->NFkappaB Prevents release of Nucleus Nucleus NFkappaB->Nucleus Translocation Inhibited Inflammatory_genes Inflammatory Gene Expression Nucleus->Inflammatory_genes Downregulation of

β-Arrestin-2-Mediated Anti-inflammatory Pathway

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound are provided below.

Neutrophil Isolation from Human Blood

This protocol describes a standard method for isolating human neutrophils from whole blood using density gradient centrifugation.

neutrophil_isolation_workflow cluster_collection Blood Collection cluster_separation Density Gradient Centrifugation cluster_lysis Red Blood Cell Lysis cluster_final Final Preparation Collect_Blood Collect whole blood in heparinized tubes Layer_Blood Layer blood over Ficoll-Paque gradient Collect_Blood->Layer_Blood Centrifuge1 Centrifuge at 400 x g for 30 min at RT Layer_Blood->Centrifuge1 Aspirate_Plasma Aspirate plasma and mononuclear cell layer Centrifuge1->Aspirate_Plasma Collect_Neutrophils Collect neutrophil-rich layer and red blood cells (RBCs) Aspirate_Plasma->Collect_Neutrophils Lyse_RBCs Resuspend pellet in hypotonic lysis buffer Collect_Neutrophils->Lyse_RBCs Incubate_Lysis Incubate for 30-60 sec Lyse_RBCs->Incubate_Lysis Stop_Lysis Add hypertonic saline to restore isotonicity Incubate_Lysis->Stop_Lysis Centrifuge2 Centrifuge at 200 x g for 10 min at 4°C Stop_Lysis->Centrifuge2 Wash_Pellet Wash neutrophil pellet with PBS Centrifuge2->Wash_Pellet Resuspend Resuspend in appropriate buffer for downstream assay Wash_Pellet->Resuspend Viability_Check Assess purity and viability (e.g., Trypan blue) Resuspend->Viability_Check

Workflow for Human Neutrophil Isolation

Materials:

  • Heparinized whole blood

  • Ficoll-Paque PLUS

  • Phosphate-buffered saline (PBS), Ca2+/Mg2+ free

  • Red blood cell lysis buffer (e.g., 0.2% NaCl followed by 1.6% NaCl)

  • Hanks' Balanced Salt Solution (HBSS)

Procedure:

  • Dilute whole blood 1:1 with PBS.

  • Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a centrifuge tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • After centrifugation, aspirate and discard the upper layers (plasma and mononuclear cells).

  • Collect the granulocyte/erythrocyte pellet.

  • Resuspend the pellet in PBS and perform red blood cell lysis.

  • Wash the neutrophil pellet twice with PBS.

  • Resuspend the final neutrophil pellet in the appropriate buffer for subsequent experiments.

  • Determine cell concentration and viability using a hemocytometer and Trypan blue exclusion.

Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration in response to this compound stimulation using the fluorescent indicator Fura-2 AM.

Materials:

  • Isolated neutrophils

  • HBSS with and without Ca2+

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • This compound

  • Ionomycin (positive control)

  • EGTA (calcium chelator)

  • Fluorescence plate reader or microscope capable of ratiometric imaging (Ex: 340/380 nm, Em: ~510 nm)

Procedure:

  • Resuspend isolated neutrophils in HBSS without Ca2+ at a concentration of 1x10^7 cells/mL.

  • Load cells with 2-5 µM Fura-2 AM in the presence of 0.02% Pluronic F-127 for 30-45 minutes at 37°C in the dark.

  • Wash the cells twice with HBSS without Ca2+ to remove extracellular Fura-2 AM.

  • Resuspend the cells in HBSS with Ca2+ at a concentration of 1x10^6 cells/mL.

  • Transfer the cell suspension to a 96-well plate.

  • Measure the baseline fluorescence ratio (340 nm/380 nm excitation).

  • Add this compound at various concentrations and immediately begin recording the fluorescence ratio over time.

  • At the end of the experiment, add ionomycin to determine the maximum fluorescence ratio (Rmax), followed by EGTA to determine the minimum fluorescence ratio (Rmin).

  • Calculate the intracellular calcium concentration using the Grynkiewicz equation.

cAMP Accumulation Assay

This assay determines the effect of this compound on intracellular cAMP levels, typically in a cell line stably expressing FFA2.

Materials:

  • CHO-K1 or HEK293 cells stably expressing human FFA2

  • Cell culture medium (e.g., DMEM/F12)

  • Forskolin

  • IBMX (3-isobutyl-1-methylxanthine)

  • This compound

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

Procedure:

  • Seed the FFA2-expressing cells in a 96-well plate and grow to confluence.

  • Pre-treat the cells with a phosphodiesterase inhibitor such as IBMX (100-500 µM) for 15-30 minutes to prevent cAMP degradation.

  • Add this compound at various concentrations to the cells.

  • Stimulate the cells with forskolin (1-10 µM) to induce cAMP production.

  • Incubate for 15-30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.

  • Data are typically expressed as the percentage of inhibition of forskolin-stimulated cAMP levels.

Conclusion

This compound is a valuable pharmacological tool for elucidating the complex role of FFA2 in inflammatory and metabolic diseases. Its ability to activate multiple signaling pathways, including the Gαi/o, Gαq/11, and β-arrestin-2 pathways, underscores the multifaceted nature of FFA2 signaling. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of targeting the FFA2 receptor with agonists like this compound. Future research should continue to explore the nuances of biased agonism at the FFA2 receptor to develop therapeutics with improved efficacy and safety profiles for a range of inflammatory conditions.

References

TUG-1375: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of the Potent and Selective FFA2/GPR43 Agonist

This technical guide provides a detailed overview of TUG-1375, a potent and selective agonist for the free fatty acid receptor 2 (FFA2), also known as G-protein coupled receptor 43 (GPR43). This compound serves as a valuable research tool for investigating the physiological and pathological roles of FFA2 in metabolism, inflammation, and other cellular processes. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource on the chemical properties, biological activity, and experimental methodologies associated with this compound.

Chemical and Physical Properties

This compound is a synthetic small molecule characterized by a thiazolidine core. Its systematic IUPAC name is (2R,4R)-2-(2-chlorophenyl)-3-(4-(3,5-dimethylisoxazol-4-yl)benzoyl)thiazolidine-4-carboxylic acid[1]. The key chemical and physical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference
IUPAC Name (2R,4R)-2-(2-chlorophenyl)-3-(4-(3,5-dimethylisoxazol-4-yl)benzoyl)thiazolidine-4-carboxylic acid[1]
CAS Number 2247372-59-2[2]
Molecular Formula C₂₂H₁₉ClN₂O₄S[2]
Molecular Weight 442.92 g/mol [2]
Appearance White to off-white solid
Purity >98%
Solubility Soluble in DMSO

Biological Activity

This compound is a potent and selective agonist of the human free fatty acid receptor 2 (FFA2/GPR43). It exhibits significantly lower activity at other related receptors, such as FFA3, ensuring a targeted investigation of FFA2-mediated signaling. The biological activity of this compound has been characterized in various in vitro and in vivo models, demonstrating its utility in studying FFA2 function.

AssayParameterValueSpeciesReference
Radioligand Binding AssaypKi6.69Human
cAMP AssaypEC₅₀7.11Human
Neutrophil Mobilization-Induces mobilizationHuman
Lipolysis Inhibition-Inhibits lipolysisMurine

Signaling Pathways of this compound

Activation of FFA2 by this compound initiates downstream signaling cascades through the coupling of G proteins. FFA2 is known to couple to both the Gq/11 and Gi/o pathways. The Gq pathway activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC). The Gi pathway activation, on the other hand, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

TUG1375_Signaling_Pathway cluster_membrane Plasma Membrane FFA2 FFA2/GPR43 Gq Gαq FFA2->Gq activates Gi Gαi FFA2->Gi activates PLC PLC Gq->PLC activates AC Adenylyl Cyclase Gi->AC inhibits PIP2 PIP2 PLC->PIP2 hydrolyzes cAMP ↓ cAMP AC->cAMP produces TUG1375 This compound TUG1375->FFA2 binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ [Ca²⁺]i IP3->Ca2 PKC PKC Activation DAG->PKC ATP ATP ATP->AC

Caption: this compound activates FFA2, leading to Gq and Gi signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

Synthesis of this compound

The synthesis of this compound involves a multi-step process starting from commercially available precursors. The key steps include the formation of the thiazolidine ring, followed by acylation. The following is a representative synthetic scheme based on the original discovery publication.

TUG1375_Synthesis cluster_step1 Step 1: Thiazolidine Formation cluster_step2 Step 2: Acylation cluster_step3 Step 3: Saponification A L-cysteine methyl ester hydrochloride C Methyl (2R,4R)-2-(2-chlorophenyl) thiazolidine-4-carboxylate A->C B 2-chlorobenzaldehyde B->C E Methyl (2R,4R)-2-(2-chlorophenyl)-3-(4-(3,5-dimethylisoxazol-4-yl)benzoyl)thiazolidine-4-carboxylate C->E D 4-(3,5-dimethylisoxazol-4-yl)benzoic acid D->E F This compound E->F

Caption: Synthetic workflow for this compound.

Detailed Protocol:

  • Step 1: Synthesis of Methyl (2R,4R)-2-(2-chlorophenyl)thiazolidine-4-carboxylate. To a solution of L-cysteine methyl ester hydrochloride in a suitable solvent (e.g., methanol), an equimolar amount of 2-chlorobenzaldehyde and a base (e.g., triethylamine) are added. The reaction mixture is stirred at room temperature until completion, typically monitored by thin-layer chromatography (TLC). The product is then isolated and purified using standard techniques like column chromatography.

  • Step 2: Synthesis of Methyl (2R,4R)-2-(2-chlorophenyl)-3-(4-(3,5-dimethylisoxazol-4-yl)benzoyl)thiazolidine-4-carboxylate. The thiazolidine intermediate from Step 1 is dissolved in an aprotic solvent (e.g., dichloromethane). 4-(3,5-dimethylisoxazol-4-yl)benzoic acid is activated using a coupling agent (e.g., HATU or EDCI/HOBt) in the presence of a base (e.g., DIPEA). The activated acid is then added to the solution of the thiazolidine, and the reaction is stirred until completion. The product is worked up and purified by chromatography.

  • Step 3: Synthesis of this compound. The methyl ester from Step 2 is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide in a mixture of THF and water. The reaction is monitored by TLC, and upon completion, the mixture is acidified to precipitate the final product, this compound. The solid is collected by filtration, washed, and dried to afford the pure compound.

In Vitro cAMP Assay

This assay measures the ability of this compound to inhibit adenylyl cyclase activity via the Gi-coupled pathway of FFA2.

cAMP_Assay_Workflow start Start cell_culture Culture cells expressing human FFA2 start->cell_culture cell_seeding Seed cells into assay plates cell_culture->cell_seeding incubation1 Incubate overnight cell_seeding->incubation1 stimulation Stimulate with Forskolin and this compound incubation1->stimulation incubation2 Incubate at 37°C stimulation->incubation2 lysis Lyse cells incubation2->lysis detection Measure cAMP levels (e.g., HTRF, ELISA) lysis->detection analysis Analyze data and determine pEC₅₀ detection->analysis end End analysis->end

Caption: Workflow for the in vitro cAMP assay.

Detailed Protocol:

  • Cell Culture: HEK293 or CHO cells stably or transiently expressing the human FFA2 receptor are cultured in appropriate media.

  • Cell Seeding: Cells are harvested and seeded into 384-well white opaque microplates at a suitable density and allowed to attach overnight.

  • Compound Preparation: Serial dilutions of this compound are prepared in assay buffer. A solution of forskolin (an adenylyl cyclase activator) is also prepared.

  • Assay Procedure: The cell culture medium is removed, and cells are incubated with a phosphodiesterase inhibitor (e.g., IBMX) for a short period. Subsequently, cells are stimulated with a fixed concentration of forskolin and varying concentrations of this compound.

  • cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is determined using a commercially available cAMP assay kit (e.g., HTRF, LANCE, or ELISA).

  • Data Analysis: The data are normalized to the forskolin-only control, and a concentration-response curve is generated to calculate the pEC₅₀ value for this compound.

Neutrophil Mobilization (Chemotaxis) Assay

This assay assesses the ability of this compound to induce the migration of neutrophils, a key physiological response mediated by FFA2.

Neutrophil_Chemotaxis_Workflow start Start isolate_neutrophils Isolate human neutrophils from whole blood start->isolate_neutrophils prepare_assay Prepare chemotaxis chamber (e.g., Boyden chamber) isolate_neutrophils->prepare_assay add_chemoattractant Add this compound to lower chamber prepare_assay->add_chemoattractant add_cells Add neutrophils to upper chamber add_chemoattractant->add_cells incubate Incubate to allow migration add_cells->incubate quantify_migration Quantify migrated cells (e.g., Calcein-AM staining) incubate->quantify_migration analyze_data Analyze chemotactic response quantify_migration->analyze_data end End analyze_data->end

Caption: Workflow for the neutrophil chemotaxis assay.

Detailed Protocol:

  • Neutrophil Isolation: Human neutrophils are isolated from fresh peripheral blood of healthy donors using standard methods such as dextran sedimentation followed by Ficoll-Paque gradient centrifugation.

  • Chemotaxis Setup: A chemotaxis chamber (e.g., a 96-well Boyden chamber with a polycarbonate membrane) is used. The lower wells are filled with assay buffer containing various concentrations of this compound or a positive control (e.g., a chemokine).

  • Cell Addition: A suspension of isolated neutrophils is added to the upper chamber.

  • Incubation: The chamber is incubated at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell migration through the membrane pores towards the chemoattractant.

  • Quantification of Migration: After the incubation period, non-migrated cells on the top of the membrane are removed. The migrated cells on the underside of the membrane are fixed, stained (e.g., with Calcein-AM or DAPI), and quantified by microscopy and image analysis or by measuring fluorescence.

  • Data Analysis: The number of migrated cells in response to this compound is compared to the vehicle control to determine the chemotactic activity.

Adipocyte Lipolysis Assay

This ex vivo assay measures the effect of this compound on the breakdown of triglycerides in adipocytes.

Lipolysis_Assay_Workflow start Start isolate_adipocytes Isolate primary adipocytes or adipose tissue explants start->isolate_adipocytes pre_incubation Pre-incubate with adenosine deaminase (ADA) isolate_adipocytes->pre_incubation treatment Treat with this compound and a lipolytic agent (e.g., isoproterenol) pre_incubation->treatment incubation Incubate at 37°C treatment->incubation collect_media Collect incubation medium incubation->collect_media measure_glycerol Measure glycerol release (colorimetric assay) collect_media->measure_glycerol analyze_data Analyze inhibition of lipolysis measure_glycerol->analyze_data end End analyze_data->end

Caption: Workflow for the ex vivo adipocyte lipolysis assay.

Detailed Protocol:

  • Adipocyte Isolation: Primary adipocytes are isolated from the epididymal fat pads of mice by collagenase digestion. Alternatively, adipose tissue explants can be used.

  • Pre-incubation: The isolated adipocytes or tissue explants are pre-incubated in Krebs-Ringer bicarbonate buffer containing bovine serum albumin (BSA) and adenosine deaminase (to degrade endogenous adenosine which inhibits lipolysis).

  • Lipolysis Stimulation: Lipolysis is stimulated by adding a β-adrenergic agonist such as isoproterenol. Concurrently, different concentrations of this compound are added to assess its inhibitory effect.

  • Incubation: The cells or tissues are incubated at 37°C with gentle shaking.

  • Glycerol Measurement: Aliquots of the incubation medium are collected at different time points. The amount of glycerol released into the medium, a measure of lipolysis, is determined using a commercial colorimetric or fluorometric glycerol assay kit.

  • Data Analysis: The amount of glycerol released in the presence of this compound is compared to that with the lipolytic agent alone to determine the extent of lipolysis inhibition.

Pharmacokinetic Properties

This compound has been reported to possess favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability, making it suitable for in vivo studies. A typical pharmacokinetic study in mice would involve the following steps:

Methodology for Murine Pharmacokinetic Study:

  • Animal Dosing: A cohort of mice (e.g., C57BL/6) is administered this compound via the desired route (e.g., oral gavage or intravenous injection).

  • Blood Sampling: At predetermined time points post-dosing, blood samples are collected from the animals (e.g., via tail vein or retro-orbital sinus).

  • Plasma Preparation: The blood samples are processed to obtain plasma.

  • Bioanalysis: The concentration of this compound in the plasma samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using pharmacokinetic software (e.g., WinNonlin) to determine key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), half-life (t½), and oral bioavailability (%F).

This comprehensive technical guide provides a solid foundation for researchers interested in utilizing this compound to explore the biology of the FFA2/GPR43 receptor. The detailed information on its properties and the methodologies for its study will facilitate further investigation into its potential therapeutic applications.

References

TUG-1375: A Technical Guide for Studying Neutrophil Activation and Migration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the use of TUG-1375 as a tool to study neutrophil activation and migration. This compound is a potent and selective synthetic agonist for the Free Fatty Acid Receptor 2 (FFA2), also known as GPR43. FFA2 is a G protein-coupled receptor that is highly expressed on neutrophils and plays a crucial role in mediating inflammatory responses. This guide details the molecular interactions of this compound, its effects on key neutrophil functions, and provides detailed protocols for relevant in vitro assays.

Core Concepts: this compound and Neutrophil Function

This compound activates FFA2, which is coupled to both Gαi and Gαq proteins. This dual signaling capacity allows for a complex regulation of neutrophil functions. Activation of the Gαq pathway leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, leading to a transient increase in cytosolic calcium concentration ([Ca2+]i), a key event in neutrophil activation. The Gαi pathway, on the other hand, can modulate adenylyl cyclase activity and other downstream effectors.

The activation of these signaling cascades by this compound can influence a range of neutrophil responses, including chemotaxis (directed migration), degranulation (release of antimicrobial and inflammatory mediators), and the production of reactive oxygen species (ROS) through the activation of NADPH oxidase.

Quantitative Data on FFA2R Agonist Activity

Table 1: this compound Binding Affinity and Potency in a cAMP Assay

CompoundParameterValueAssay SystemReference
This compoundpKi6.69Human FFA2[1]
This compoundpEC507.11cAMP accumulation (inhibition) in CHO cells expressing human FFA2[1]

Table 2: Functional Activity of the FFA2R Agonist Cmp1 on Human Neutrophils

ParameterAgonistEC50 / EffectAssayReference
Superoxide ProductionCmp1~1.5 µMIsoluminol-enhanced chemiluminescence[2]
Intracellular Calcium MobilizationCmp1Potent induction of a transient [Ca2+]i increaseFura-2-based fluorescence measurement[2]
ChemotaxisCmp1No significant chemotaxis observedBoyden chamber assay[2]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway activated by this compound in neutrophils and a general workflow for studying its effects on neutrophil migration.

TUG1375_Signaling_Pathway This compound Signaling Pathway in Neutrophils TUG1375 This compound FFA2R FFA2R (GPR43) TUG1375->FFA2R G_protein Gαq/11 & Gαi FFA2R->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Gαq/11 MAPK MAPK (ERK, p38) G_protein->MAPK Gβγ Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Gαi (inhibits) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Co-activates Neutrophil_Activation Neutrophil Activation (Degranulation, ROS production) Ca_release->Neutrophil_Activation PKC->Neutrophil_Activation Migration Modulation of Cell Migration MAPK->Migration cAMP ↓ cAMP Adenylyl_Cyclase->cAMP

Figure 1: this compound Signaling Pathway in Neutrophils.

Experimental_Workflow_Neutrophil_Migration Experimental Workflow: Neutrophil Migration Assay Start Start: Isolate Human Neutrophils from Whole Blood QC Quality Control: Check Purity and Viability (e.g., Trypan Blue) Start->QC Assay_Setup Assay Setup: Boyden Chamber/Transwell Plate QC->Assay_Setup Chemoattractant Add this compound (or control) to Lower Chamber Assay_Setup->Chemoattractant Cells Add Neutrophils to Upper Chamber Assay_Setup->Cells Incubation Incubate at 37°C (e.g., 60-90 minutes) Cells->Incubation Quantification Quantify Migrated Cells in Lower Chamber Incubation->Quantification Data_Analysis Data Analysis: Calculate Chemotactic Index and EC50 Quantification->Data_Analysis

Figure 2: General workflow for a neutrophil migration assay.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effects of this compound on neutrophil activation and migration, adapted from established protocols.

Isolation of Human Neutrophils

Principle: This protocol describes the isolation of neutrophils from human peripheral blood using density gradient centrifugation.

Materials:

  • Anticoagulant (e.g., EDTA or heparin) treated whole blood

  • Dextran solution (e.g., 6% Dextran 500 in saline)

  • Ficoll-Paque PLUS

  • Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free

  • Red Blood Cell (RBC) Lysis Buffer

  • Phosphate Buffered Saline (PBS)

  • Bovine Serum Albumin (BSA)

  • Sterile conical tubes (15 mL and 50 mL)

  • Centrifuge

Procedure:

  • Dilute anticoagulated whole blood 1:1 with HBSS.

  • Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a conical tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • After centrifugation, four layers will be visible. Carefully aspirate and discard the upper layers (plasma, mononuclear cells).

  • Collect the granulocyte/erythrocyte pellet at the bottom of the tube.

  • Resuspend the pellet in HBSS and add Dextran solution to a final concentration of 1%. Mix by inversion and let the erythrocytes sediment by gravity for 30-45 minutes at room temperature.

  • Collect the leukocyte-rich supernatant.

  • Centrifuge the supernatant at 250 x g for 10 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in RBC Lysis Buffer for 5-10 minutes on ice to lyse any remaining red blood cells.

  • Stop the lysis by adding an excess of HBSS.

  • Centrifuge at 250 x g for 10 minutes at 4°C.

  • Wash the cell pellet twice with HBSS.

  • Resuspend the final neutrophil pellet in the desired assay buffer (e.g., HBSS with 0.1% BSA).

  • Determine cell concentration and viability using a hemocytometer and Trypan Blue exclusion.

Neutrophil Chemotaxis Assay (Boyden Chamber)

Principle: This assay measures the directed migration of neutrophils towards a chemoattractant (this compound) through a porous membrane.

Materials:

  • Isolated human neutrophils

  • This compound

  • Chemotaxis buffer (e.g., HBSS with 0.1% BSA)

  • Boyden chamber or 96-well chemotaxis plate (e.g., with 3-5 µm pore size polycarbonate membrane)

  • Fluorescent dye for cell quantification (e.g., Calcein-AM) or a plate reader for colorimetric assays

  • Incubator (37°C, 5% CO2)

Procedure:

  • Prepare serial dilutions of this compound in chemotaxis buffer. As a positive control, use a known neutrophil chemoattractant like fMLP (N-formylmethionyl-leucyl-phenylalanine) at 10 nM. Use chemotaxis buffer alone as a negative control.

  • Add the this compound dilutions and controls to the lower wells of the Boyden chamber.

  • Carefully place the porous membrane over the lower wells.

  • Resuspend isolated neutrophils in chemotaxis buffer to a concentration of 1-2 x 10^6 cells/mL.

  • Add the neutrophil suspension to the upper chamber of the Boyden chamber.

  • Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes.

  • After incubation, carefully remove the upper chamber and wipe off the non-migrated cells from the top of the membrane.

  • Quantify the number of migrated cells on the underside of the membrane or in the lower chamber. This can be done by staining the migrated cells with a fluorescent dye and measuring the fluorescence, or by lysing the cells and measuring the activity of an enzyme like myeloperoxidase.

  • Calculate the chemotactic index (fold increase in migration over the negative control) for each concentration of this compound.

Intracellular Calcium Mobilization Assay

Principle: This assay measures the increase in intracellular calcium concentration in neutrophils upon stimulation with this compound, using a calcium-sensitive fluorescent dye.

Materials:

  • Isolated human neutrophils

  • This compound

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • HBSS with and without Ca2+ and Mg2+

  • Fluorescence plate reader or spectrophotometer capable of kinetic readings

Procedure:

  • Resuspend isolated neutrophils in HBSS without Ca2+ and Mg2+ at a concentration of 1-5 x 10^6 cells/mL.

  • Load the cells with a calcium-sensitive dye (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) in the presence of Pluronic F-127 (to aid dye solubilization) for 30-45 minutes at 37°C in the dark.

  • Wash the cells twice with HBSS without Ca2+ and Mg2+ to remove extracellular dye.

  • Resuspend the dye-loaded cells in HBSS with Ca2+ and Mg2+.

  • Place the cell suspension in a cuvette or a 96-well plate in a fluorescence plate reader.

  • Record a baseline fluorescence reading for a short period.

  • Add this compound at the desired concentration and continue to record the fluorescence signal over time to measure the change in intracellular calcium.

  • The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. For ratiometric dyes like Fura-2, the ratio of fluorescence at two excitation wavelengths is used to calculate the absolute calcium concentration.

Reactive Oxygen Species (ROS) Production Assay (Chemiluminescence)

Principle: This assay measures the production of ROS, specifically superoxide anions, by activated neutrophils using a chemiluminescent probe.

Materials:

  • Isolated human neutrophils

  • This compound

  • Luminol or Isoluminol (chemiluminescent probes)

  • Horseradish peroxidase (HRP)

  • HBSS with Ca2+ and Mg2+

  • Luminometer or plate reader with chemiluminescence detection capability

Procedure:

  • Resuspend isolated neutrophils in HBSS with Ca2+ and Mg2+ at a concentration of 1 x 10^6 cells/mL.

  • In a white 96-well plate or luminometer tubes, add the neutrophil suspension.

  • Add the chemiluminescent probe (e.g., 50 µM Luminol) and HRP (e.g., 2 U/mL) to each well.

  • Equilibrate the plate at 37°C for 5-10 minutes.

  • Initiate the measurement of chemiluminescence to establish a baseline.

  • Add this compound at various concentrations to the wells. A potent stimulus like PMA (phorbol 12-myristate 13-acetate) can be used as a positive control.

  • Immediately start recording the chemiluminescence signal over time (e.g., for 30-60 minutes).

  • The intensity of the light emitted is proportional to the amount of ROS produced. Data can be expressed as the peak chemiluminescence or the area under the curve.

Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and equipment. Always follow appropriate laboratory safety procedures.

References

The Potent FFA2 Agonist TUG-1375: An In-Depth Technical Guide to its Anti-Lipolytic Effects in Adipocytes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TUG-1375 has emerged as a potent and selective synthetic agonist for the Free Fatty Acid Receptor 2 (FFA2), also known as G protein-coupled receptor 43 (GPR43). This receptor is activated by short-chain fatty acids (SCFAs) and is implicated in various metabolic and inflammatory processes. Notably, activation of FFA2 in adipocytes leads to the inhibition of lipolysis, the process of breaking down stored triglycerides into free fatty acids (FFAs) and glycerol. This technical guide provides a comprehensive overview of the mechanism of action of this compound in inhibiting lipolysis in adipocytes, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Core Mechanism of Action: Inhibition of Lipolysis

This compound exerts its anti-lipolytic effect by binding to and activating the FFA2 receptor on the surface of adipocytes. FFA2 is a Gi/o-coupled receptor. Upon activation by this compound, the inhibitory Gαi/o subunit dissociates and inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[1][2]

The reduction in cAMP levels has a cascading effect on the downstream signaling pathway that governs lipolysis. Specifically, lower cAMP levels lead to decreased activation of Protein Kinase A (PKA). PKA is a critical enzyme that, when activated, phosphorylates and activates two key proteins involved in lipolysis: Hormone-Sensitive Lipase (HSL) and Perilipin 1.[3][4][5]

  • Hormone-Sensitive Lipase (HSL): Phosphorylation of HSL by PKA increases its enzymatic activity and promotes its translocation from the cytosol to the surface of lipid droplets, where it can access and hydrolyze triglycerides and diglycerides.

  • Perilipin 1: This protein coats the lipid droplets and, in its unphosphorylated state, restricts the access of lipases. PKA-mediated phosphorylation of perilipin 1 induces a conformational change that allows HSL and other lipases to access the stored triglycerides.

By reducing PKA activity, this compound ultimately leads to decreased phosphorylation of HSL and perilipin 1, thereby suppressing the breakdown of triglycerides and the release of FFAs and glycerol from the adipocyte.

Quantitative Data

CompoundAssaySpeciesPotency (pEC50)Reference
This compoundcAMP InhibitionMurine6.44 ± 0.13
This compoundcAMP InhibitionHuman7.11

This data indicates that this compound is a potent agonist of both human and murine FFA2, with a higher potency for the human receptor in cAMP inhibition assays. This strong engagement with the receptor is the basis for its effective inhibition of lipolysis.

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and processes involved, the following diagrams have been generated using the DOT language.

Caption: Signaling pathway of this compound-mediated inhibition of lipolysis in adipocytes.

Lipolysis_Assay_Workflow cluster_preparation Cell Preparation cluster_treatment Experimental Treatment cluster_incubation Incubation cluster_analysis Analysis A1 Isolate primary adipocytes from murine adipose tissue A2 Culture and differentiate 3T3-L1 preadipocytes B1 Pre-incubate adipocytes with This compound at various concentrations A2->B1 B2 Stimulate lipolysis with a β-adrenergic agonist (e.g., isoproterenol) B1->B2 C1 Incubate for a defined period (e.g., 1-2 hours) at 37°C B2->C1 D1 Collect the culture medium C1->D1 D2 Measure glycerol concentration (e.g., colorimetric assay) D1->D2 D3 Measure Free Fatty Acid (FFA) concentration (e.g., colorimetric assay) D1->D3

References

The Selectivity Profile of TUG-1375: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TUG-1375 is a potent and selective synthetic agonist for the Free Fatty Acid Receptor 2 (FFA2), also known as G-protein coupled receptor 43 (GPR43). FFA2 is a receptor for short-chain fatty acids (SCFAs) such as acetate and propionate, which are metabolites produced by the gut microbiota. The receptor has garnered significant interest as a therapeutic target for a range of conditions, including metabolic and inflammatory diseases. This technical guide provides a comprehensive overview of the selectivity profile of this compound, detailing its binding affinity and functional potency, the experimental methodologies used for its characterization, and the signaling pathways it modulates.

Data Presentation: Selectivity and Potency of this compound

The selectivity of this compound for FFA2 has been demonstrated through its high potency at this receptor and lack of activity at other closely related and unrelated receptors. The following tables summarize the quantitative data available for this compound.

Table 1: Potency of this compound at the Free Fatty Acid Receptor 2 (FFA2)

ParameterSpeciesValueAssay Type
pKiHuman6.69[1][2]Radioligand Binding Assay
pEC50Human7.11[1][2]cAMP Inhibition Assay
pEC50Murine6.44 ± 0.13[1]cAMP Inhibition Assay

Table 2: Selectivity Profile of this compound Against Other Receptors

Receptor/TargetActivityConcentration Tested
Free Fatty Acid Receptor 3 (FFA3/GPR41)InactiveUp to 100 µM
Free Fatty Acid Receptor 1 (FFA1/GPR40)No significant agonist or antagonist response10 µM
Free Fatty Acid Receptor 4 (FFA4/GPR120)No significant agonist or antagonist response10 µM
Peroxisome Proliferator-Activated Receptor Alpha (PPARα)Inactive10 µM
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)Inactive10 µM
Peroxisome Proliferator-Activated Receptor Delta (PPARδ)Inactive10 µM
Liver X Receptor Alpha (LXRα)Inactive10 µM
Liver X Receptor Beta (LXRβ)Inactive10 µM

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for the key assays used to characterize the selectivity profile of this compound.

Radioligand Binding Assay (for determining Ki)

This assay measures the affinity of a ligand for a receptor by competing with a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of this compound for the human FFA2 receptor.

Materials:

  • Membrane preparations from cells expressing the human FFA2 receptor.

  • Radioligand: A tritiated FFA2 antagonist (e.g., [3H]-CATPB).

  • This compound (unlabeled competitor).

  • Binding buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Incubation: In assay tubes, combine the FFA2-expressing cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.

  • Equilibration: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. The IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined and then converted to a Ki value using the Cheng-Prusoff equation.

cAMP Inhibition Assay (for determining EC50)

This functional assay measures the ability of an agonist to inhibit the production of cyclic AMP (cAMP), a common second messenger, which is a hallmark of Gi/o-coupled GPCR activation.

Objective: To determine the functional potency (EC50) of this compound in activating the FFA2 receptor.

Materials:

  • A cell line stably expressing the human or murine FFA2 receptor (e.g., CHO-K1 or HEK293).

  • Forskolin (an adenylyl cyclase activator).

  • This compound.

  • cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).

  • Cell culture medium and reagents.

Procedure:

  • Cell Seeding: Seed the FFA2-expressing cells into a multi-well plate and culture overnight.

  • Pre-treatment: Stimulate the cells with forskolin to increase intracellular cAMP levels.

  • Agonist Treatment: Add varying concentrations of this compound to the cells and incubate for a defined period.

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.

  • cAMP Detection: Measure the cAMP levels in the cell lysates using a suitable cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the inhibition of forskolin-stimulated cAMP production against the concentration of this compound. The EC50 (the concentration of this compound that produces 50% of the maximal inhibition) is then determined from the resulting dose-response curve.

Mandatory Visualizations

FFA2 Signaling Pathway

Activation of FFA2 by this compound leads to the engagement of multiple downstream signaling cascades. FFA2 is known to couple to both Gi/o and Gq/11 G-proteins.

FFA2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_G_proteins G-Proteins cluster_cytosol Cytosol TUG1375 This compound FFA2 FFA2 Receptor TUG1375->FFA2 binds & activates Gio Gαi/o FFA2->Gio Gq11 Gαq/11 FFA2->Gq11 AC Adenylyl Cyclase Gio->AC inhibits PLC Phospholipase C (PLC) Gq11->PLC activates cAMP ↓ cAMP AC->cAMP Downstream Downstream Cellular Responses (e.g., Neutrophil Mobilization, Inhibition of Lipolysis) cAMP->Downstream IP3 ↑ IP3 PLC->IP3 DAG ↑ DAG PLC->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Ca2->Downstream PKC->Downstream

Caption: FFA2 signaling cascade initiated by this compound.

Experimental Workflow for Selectivity Profiling

The process of determining the selectivity profile of a compound like this compound involves a series of well-defined experimental steps.

Experimental_Workflow cluster_primary_screening Primary Target Engagement cluster_selectivity_screening Selectivity Screening cluster_data_analysis Data Analysis and Profile Generation Binding Radioligand Binding Assay (Determine Ki at FFA2) Analysis Calculate Potency (Ki, EC50) and Selectivity Ratios Binding->Analysis Functional cAMP Inhibition Assay (Determine EC50 at FFA2) Functional->Analysis Related_Targets Screen against related receptors (FFA1, FFA3, FFA4) Related_Targets->Analysis Off_Targets Screen against a panel of off-targets (e.g., PPARs, LXRs) Off_Targets->Analysis Profile Generate Selectivity Profile Table Analysis->Profile

Caption: Workflow for determining this compound's selectivity.

Logical Relationship of this compound's Selectivity

This diagram illustrates the selective nature of this compound's interaction with its primary target compared to other receptors.

Logical_Relationship cluster_target Primary Target cluster_non_targets Non-Targets TUG1375 This compound FFA2 FFA2 (GPR43) TUG1375->FFA2 Agonist FFA3 FFA3 (GPR41) TUG1375->FFA3 Inactive FFA1 FFA1 (GPR40) TUG1375->FFA1 Inactive FFA4 FFA4 (GPR120) TUG1375->FFA4 Inactive PPARs PPARα, γ, δ TUG1375->PPARs Inactive LXRs LXRα, β TUG1375->LXRs Inactive

Caption: this compound's selective agonism for FFA2.

References

TUG-1375 and Its Potential Impact on Appetite Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TUG-1375 is a potent and selective synthetic agonist for the Free Fatty Acid Receptor 2 (FFA2), also known as GPR43.[1][2] FFA2 is a G protein-coupled receptor that is activated by short-chain fatty acids (SCFAs) like acetate and propionate, which are produced by the gut microbiota through the fermentation of dietary fiber.[3] The receptor is expressed in various tissues, including immune cells, adipocytes, and enteroendocrine L-cells in the gut.[3][4] Emerging research has identified FFA2 as a potential therapeutic target for metabolic diseases and the regulation of appetite. This technical guide provides an in-depth overview of the current understanding of how FFA2 activation, and by extension, compounds like this compound, may influence appetite regulation.

While direct in-vivo studies on the effects of this compound on appetite are not yet available in the public domain, this guide will leverage data from studies on other selective FFA2 agonists as a proxy to elucidate the potential mechanisms and experimental approaches. The information presented herein is intended to guide researchers in designing and interpreting experiments aimed at exploring the therapeutic potential of this compound in the context of appetite control.

Core Mechanism: The Gut-Brain Axis

The primary mechanism through which FFA2 activation is thought to regulate appetite involves the gut-brain axis. Activation of FFA2 on enteroendocrine L-cells in the colon stimulates the release of anorectic gut hormones, principally Peptide YY (PYY) and Glucagon-Like Peptide-1 (GLP-1). These hormones then act on the hypothalamus and other brain regions involved in appetite control to reduce food intake and promote satiety.

Quantitative Data on FFA2 Agonist Activity and Effects

The following tables summarize key quantitative data for this compound's in-vitro activity and the in-vivo effects of a representative selective FFA2 agonist ("Compound 1") on appetite-related parameters.

Table 1: In-Vitro Activity of this compound

ParameterValueCell Line/AssayReference
pKi (human FFA2) 6.7Radioligand binding assay
Potency (cAMP assay) 7-fold increase vs. lead compoundcAMP inhibition assay

Table 2: In-Vivo Effects of a Selective FFA2 Agonist ("Compound 1") in a Diet-Induced Obesity (DIO) Mouse Model

ParameterTreatment GroupResultp-valueReference
Cumulative Food Intake (24h) Vehicle~4 g-
Compound 1 (30 mg/kg)~3 g< 0.05
Body Weight Change (Day 7) Vehicle~ +1 g-
Compound 1 (30 mg/kg, b.i.d.)~ -1 g< 0.05

Note: The data in Table 2 is derived from a study using a selective FFA2 agonist referred to as "Compound 1" and is presented here as a proxy for the potential effects of this compound.

Experimental Protocols

Diet-Induced Obesity (DIO) Mouse Model for Appetite Studies

This protocol describes the induction of obesity in mice to study the effects of compounds on food intake and body weight.

Materials:

  • Male C57BL/6J mice (8 weeks old)

  • High-fat diet (HFD; 45-60% kcal from fat)

  • Standard chow diet (Control)

  • Metabolic cages for food and water intake monitoring

  • Animal balance

Procedure:

  • House mice individually in a temperature-controlled environment with a 12-hour light/dark cycle.

  • Provide ad libitum access to either HFD or standard chow and water for 8-12 weeks to induce obesity.

  • Monitor body weight and food intake weekly.

  • Once a significant difference in body weight is observed between the HFD and control groups, the mice are considered to have diet-induced obesity and are ready for pharmacological studies.

In-Vivo Food Intake and Body Weight Study

This protocol outlines the procedure for assessing the effect of a test compound on food intake and body weight in DIO mice.

Materials:

  • DIO mice (from Protocol 1)

  • Test compound (e.g., this compound or other FFA2 agonist)

  • Vehicle control

  • Gavage needles

  • Animal balance

Procedure:

  • Acclimatize DIO mice to individual housing in metabolic cages for at least 3 days.

  • Randomize mice into treatment and vehicle control groups.

  • Administer the test compound or vehicle via oral gavage or another appropriate route.

  • Measure cumulative food and water intake at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) post-administration.

  • Record body weight daily for the duration of the study.

  • For chronic studies, administer the compound daily or twice daily for a specified period (e.g., 7-28 days) and continue to monitor food intake and body weight.

Measurement of Plasma PYY and GLP-1 Levels

This protocol describes the collection of blood samples and measurement of gut hormone levels following compound administration.

Materials:

  • DIO mice

  • Test compound and vehicle

  • DPP-IV inhibitor (for GLP-1 measurement)

  • EDTA-coated tubes

  • Centrifuge

  • ELISA kits for PYY and GLP-1

Procedure:

  • Administer the test compound or vehicle to fasted DIO mice.

  • At a predetermined time point post-administration (e.g., 15-30 minutes), collect blood samples via cardiac puncture or tail vein sampling into EDTA-coated tubes containing a DPP-IV inhibitor.

  • Immediately centrifuge the blood at 4°C to separate the plasma.

  • Store plasma samples at -80°C until analysis.

  • Measure PYY and GLP-1 concentrations in the plasma samples using commercially available ELISA kits according to the manufacturer's instructions.

Signaling Pathways and Visualizations

FFA2 Signaling Pathway in Appetite Regulation

Activation of FFA2 in enteroendocrine L-cells by agonists like this compound is believed to initiate a signaling cascade that leads to the secretion of PYY and GLP-1. This process is primarily thought to be mediated through the Gαq/11 pathway, leading to an increase in intracellular calcium.

FFA2_Signaling_Pathway cluster_L_Cell Enteroendocrine L-Cell cluster_Brain Brain (Hypothalamus) TUG1375 This compound FFA2 FFA2 Receptor TUG1375->FFA2 binds Gq11 Gαq/11 FFA2->Gq11 activates PLC PLC Gq11->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 mobilizes Vesicles PYY & GLP-1 Vesicles Ca2->Vesicles triggers fusion Secretion PYY & GLP-1 Secretion Vesicles->Secretion PYY_GLP1 PYY & GLP-1 Secretion->PYY_GLP1 Hypothalamus Appetite Control Centers PYY_GLP1->Hypothalamus act on FoodIntake Decreased Food Intake Hypothalamus->FoodIntake

Caption: FFA2 signaling cascade in an enteroendocrine L-cell leading to appetite suppression.

Experimental Workflow for Evaluating this compound's Effect on Appetite

The following diagram illustrates a typical workflow for the preclinical evaluation of a compound like this compound for its effects on appetite.

Experimental_Workflow cluster_Phase1 Phase 1: In Vitro Characterization cluster_Phase2 Phase 2: In Vivo Efficacy Studies cluster_Phase3 Phase 3: Mechanism of Action Studies Binding Receptor Binding Assays (pKi at FFA2) Signaling Functional Signaling Assays (cAMP, Calcium Flux) Binding->Signaling DIO Diet-Induced Obesity Model Development Signaling->DIO AcuteFI Acute Food Intake & Body Weight Study DIO->AcuteFI ChronicFI Chronic Food Intake & Body Weight Study AcuteFI->ChronicFI Hormone PYY & GLP-1 Measurement ChronicFI->Hormone PairFeeding Pair-Feeding Study ChronicFI->PairFeeding

Caption: Preclinical workflow for assessing the anti-obesity effects of an FFA2 agonist.

Conclusion

This compound, as a potent and selective FFA2 agonist, holds promise as a research tool and a potential therapeutic agent for appetite regulation. The activation of FFA2 in the gut, leading to the release of PYY and GLP-1, represents a compelling mechanism for reducing food intake and body weight. The experimental protocols and data presented in this guide, while partially based on a proxy compound due to the limited availability of public data on this compound, provide a solid framework for future investigations. Further in-vivo studies are warranted to specifically delineate the pharmacokinetic and pharmacodynamic profile of this compound in the context of appetite control and to validate its therapeutic potential for the management of obesity and related metabolic disorders.

References

Methodological & Application

TUG-1375: In Vitro Application Notes and Protocols for the FFA2 Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro experimental protocols for characterizing TUG-1375, a potent and selective agonist for the Free Fatty Acid Receptor 2 (FFA2), also known as GPR43. This document details the methodologies for key assays, presents quantitative data, and visualizes the associated signaling pathways and experimental workflows.

Introduction

This compound is a synthetic agonist of the Free Fatty Acid Receptor 2 (FFA2), a G protein-coupled receptor (GPCR) that is activated by short-chain fatty acids.[1] FFA2 is a promising therapeutic target for a range of metabolic and inflammatory diseases. This compound activates FFA2, which subsequently couples to both Gq/11 and Gi/o signaling pathways. The Gq/11 pathway activation leads to an increase in intracellular calcium ([Ca2+]i) and inositol monophosphate (IP1) accumulation, while the Gi/o pathway activation results in the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.

Data Presentation

The following table summarizes the quantitative data for this compound's in vitro activity from various functional assays.

Assay TypeReceptorSpeciesParameterValueReference
cAMP InhibitionFFA2HumanpEC507.11[2][3][4]
cAMP InhibitionFFA2MurinepEC506.44 ± 0.13[2]
Binding AffinityFFA2HumanpKi6.7
β-arrestin-2 RecruitmentFFA2HumanpEC506.1

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways activated by this compound and the general workflows for the in vitro assays.

FFA2_Signaling_Pathway cluster_Gq Gq/11 Pathway cluster_Gi Gi/o Pathway TUG1375 This compound FFA2 FFA2 Receptor (GPR43) TUG1375->FFA2 binds to Gq Gαq/11 FFA2->Gq Gi Gαi/o FFA2->Gi PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release IP1 IP1 Accumulation IP3->IP1 metabolizes to PKC PKC Activation DAG->PKC AC Adenylyl Cyclase Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP

Figure 1: this compound activates the FFA2 receptor, leading to the initiation of both Gq/11 and Gi/o signaling cascades.

Experimental_Workflows cluster_cAMP cAMP Inhibition Assay cluster_Ca Calcium Mobilization Assay cluster_IP1 IP1 Accumulation Assay cAMP_start Seed hFFA2 expressing cells cAMP_stim Pre-incubate with this compound cAMP_start->cAMP_stim cAMP_forsk Stimulate with Forskolin cAMP_stim->cAMP_forsk cAMP_detect Detect cAMP levels (e.g., HTRF) cAMP_forsk->cAMP_detect Ca_start Seed hFFA2 expressing cells Ca_load Load cells with Ca²⁺ sensitive dye Ca_start->Ca_load Ca_stim Stimulate with this compound Ca_load->Ca_stim Ca_detect Measure fluorescence (e.g., FLIPR) Ca_stim->Ca_detect IP1_start Seed hFFA2 expressing cells IP1_stim Stimulate with this compound in presence of LiCl IP1_start->IP1_stim IP1_lyse Lyse cells IP1_stim->IP1_lyse IP1_detect Detect IP1 levels (e.g., HTRF) IP1_lyse->IP1_detect

Figure 2: Generalized experimental workflows for the key in vitro functional assays for this compound.

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below. These protocols are based on established methods for assessing GPCR function and should be optimized for specific cell lines and laboratory conditions.

cAMP Inhibition Assay

This assay measures the ability of this compound to inhibit the forskolin-stimulated production of cAMP via the Gi/o pathway.

Materials:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing human FFA2 (hFFA2).

  • This compound: Stock solution in DMSO.

  • Forskolin: Stock solution in DMSO.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • cAMP Detection Kit: e.g., HTRF cAMP dynamic 2 kit (Cisbio) or similar.

  • Plate: 384-well, low-volume, white plates.

Protocol:

  • Cell Seeding: Seed the hFFA2-expressing cells into 384-well plates at a density of 7,500 cells/well and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

  • Pre-incubation: Remove the culture medium and add the this compound dilutions to the cells. Incubate for 15 minutes.

  • Stimulation: Add forskolin to all wells (except for negative controls) at a final concentration that elicits a submaximal cAMP response (typically in the low micromolar range, to be optimized).

  • Incubation: Incubate for 30 minutes at room temperature.

  • Detection: Add the cAMP detection reagents according to the manufacturer's protocol.

  • Readout: After the recommended incubation period for the detection kit, read the plate on a compatible plate reader.

  • Data Analysis: Calculate the percent inhibition of the forskolin response for each concentration of this compound and determine the pEC50 value by fitting the data to a sigmoidal dose-response curve.

Intracellular Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following this compound-mediated activation of the Gq/11 pathway.

Materials:

  • Cell Line: Flp-In™ T-REx™ 293 or HEK293 cells stably expressing hFFA2.

  • This compound: Stock solution in DMSO.

  • Assay Buffer: HBSS with 20 mM HEPES.

  • Calcium-sensitive dye: e.g., Fura-2 AM or a FLIPR Calcium Assay Kit.

  • Plate: 96- or 384-well, black-walled, clear-bottom plates.

Protocol:

  • Cell Seeding: Seed the hFFA2-expressing cells into the plates at a density of 70,000 cells/well for a 96-well plate and incubate overnight. For some cell lines, receptor expression may need to be induced (e.g., with doxycycline).

  • Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves a 45-60 minute incubation.

  • Washing: Gently wash the cells with assay buffer to remove extracellular dye.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer in a separate compound plate.

  • Fluorescence Measurement: Place the cell plate into a fluorescence plate reader with liquid handling capabilities (e.g., a FlexStation or FLIPR).

  • Baseline Reading: Measure the baseline fluorescence for a short period.

  • Compound Addition and Reading: Add the this compound dilutions to the cell plate and immediately begin kinetic reading of the fluorescence signal for a period of 1-3 minutes.

  • Data Analysis: The change in fluorescence intensity over time reflects the intracellular calcium concentration. Determine the EC50 value from the peak fluorescence response at each this compound concentration.

IP1 Accumulation Assay

This assay quantifies the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of the Gq/11 signaling pathway.

Materials:

  • Cell Line: Flp-In™ T-REx™ 293 cells stably expressing hFFA2.

  • This compound: Stock solution in DMSO.

  • Stimulation Buffer: Assay buffer containing LiCl (typically 50 mM).

  • IP1 Detection Kit: e.g., IP-One HTRF kit (Cisbio).

  • Plate: 384-well, low-volume, white plates.

Protocol:

  • Cell Seeding: Seed the hFFA2-expressing cells into 384-well plates at a density of 7,500 cells/well and induce receptor expression if necessary.

  • Compound Preparation: Prepare serial dilutions of this compound in stimulation buffer.

  • Stimulation: Remove the culture medium and add the this compound dilutions to the cells.

  • Incubation: Incubate for 2 hours to allow for IP1 accumulation.

  • Cell Lysis and Detection: Add the lysis buffer and IP1 detection reagents according to the manufacturer's protocol.

  • Readout: After the recommended incubation period, read the plate on an HTRF-compatible plate reader.

  • Data Analysis: Generate a standard curve with known concentrations of IP1. Use this curve to convert the sample readings to IP1 concentrations. Determine the EC50 value from the dose-response curve of this compound.

References

Application Notes and Protocols for TUG-1375 Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TUG-1375 is a potent and selective agonist for the free fatty acid receptor 2 (FFA2), also known as G protein-coupled receptor 43 (GPR43).[1][2] FFA2 is a receptor for short-chain fatty acids and is implicated in various physiological processes, including metabolic regulation and inflammatory responses.[3] These application notes provide a detailed protocol for the preparation of this compound stock solutions for use in in vitro cell culture experiments.

Physicochemical and Biological Properties

A summary of the key properties of this compound is provided in the table below for easy reference.

PropertyValueSource
Molecular Weight 442.92 g/mol [4]
Appearance Solid-
Solubility Soluble in DMSO at 125 mg/mL (282.22 mM)MedChemExpress
Biological Target Free Fatty Acid Receptor 2 (FFA2/GPR43) Agonist[1]
pKi 6.69 for FFA2

Experimental Protocols

Materials
  • This compound powder

  • Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes (1.5 mL)

  • Sterile, low-retention pipette tips

  • Calibrated analytical balance

  • Vortex mixer

  • Optional: Water bath or heat block set to 37°C

Protocol for Preparing a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

  • Equilibrate this compound: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation of moisture.

  • Calculate the Required Mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol ) / 1000 For 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 442.92 g/mol / 1000 = 4.4292 mg

  • Weighing this compound:

    • On a calibrated analytical balance, carefully weigh out 4.43 mg of this compound powder into a sterile 1.5 mL microcentrifuge tube.

  • Dissolving in DMSO:

    • Add 1 mL of anhydrous/molecular sieve-dried DMSO to the microcentrifuge tube containing the this compound powder.

    • Close the tube tightly and vortex for 1-2 minutes until the powder is completely dissolved.

    • Visually inspect the solution to ensure there are no visible particles. If dissolution is difficult, gentle warming to 37°C in a water bath with intermittent vortexing may aid in solubilization.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.

    • Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation.

  • Storage Recommendations:

    • Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years). When stored at -80°C, please use it within 2 years. When stored at -20°C, please use it within 1 year.

Preparation of Working Solutions for Cell Culture
  • Thawing the Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final working concentration.

    • Important: To avoid precipitation of the compound, it is recommended to first dilute the DMSO stock solution in a small volume of cell culture medium before adding it to the final culture volume.

  • Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is kept low, typically below 0.1% (v/v), as higher concentrations can be toxic to cells. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Visualizations

G cluster_0 Preparation cluster_1 Storage & Use weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Mix dissolve->vortex aliquot Aliquot into smaller volumes vortex->aliquot store Store at -20°C or -80°C aliquot->store dilute Dilute in Culture Medium for Experiments store->dilute

Caption: Workflow for this compound stock solution preparation.

G cluster_Gq Gαq Pathway cluster_Gi Gαi/o Pathway TUG1375 This compound FFA2 FFA2/GPR43 TUG1375->FFA2 Gq Gαq FFA2->Gq Gi Gαi/o FFA2->Gi PLC PLC Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ [Ca²⁺]i & PKC Activation IP3_DAG->Ca_PKC AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP

Caption: Simplified FFA2/GPR43 signaling pathways activated by this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing TUG-1375, a potent and selective agonist for the Free Fatty Acid Receptor 2 (FFA2/GPR43), in cyclic AMP (cAMP) assays. This document includes detailed protocols, recommended concentrations, and data presentation guidelines to ensure robust and reproducible results.

Introduction

This compound is a valuable pharmacological tool for studying the signaling and function of FFA2, a G protein-coupled receptor (GPCR) involved in various physiological processes, including immune responses and metabolic regulation. FFA2 is primarily coupled to the Gi/o family of G proteins. Activation of FFA2 by an agonist like this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. Consequently, cAMP assays for this compound are designed to measure this inhibitory effect, typically by quantifying the reduction of forskolin-stimulated cAMP accumulation.

Quantitative Data Summary

The potency of this compound in cAMP assays is summarized in the table below. This data is crucial for designing dose-response experiments and interpreting results.

ParameterValueSpeciesAssay TypeReference
pEC507.11HumancAMP Inhibition[1][2]
EC507.76 x 10⁻⁸ M (77.6 nM)HumancAMP Inhibition[2]
pKi6.69HumanBinding Affinity[1]
pEC506.44 ± 0.13MurinecAMP Inhibition
pEC506.1Humanβ-arrestin-2 Recruitment

Note: The pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximum possible response. A higher pEC50 value indicates greater potency.

Signaling Pathway

The activation of FFA2 by this compound initiates a signaling cascade that results in the inhibition of cAMP production. The diagram below illustrates this pathway.

FFA2_Signaling_Pathway cluster_cell Cell Membrane cluster_downstream Downstream Effects TUG1375 This compound FFA2 FFA2/GPR43 TUG1375->FFA2 Binds to G_protein Gi/o Protein FFA2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates

Caption: FFA2 signaling pathway initiated by this compound.

Experimental Protocols

This section provides a detailed protocol for a cAMP inhibition assay using this compound. This protocol is designed for adherent cells, such as Chinese Hamster Ovary (CHO) cells stably expressing human FFA2 (hFFA2), a commonly used system for such assays.

Materials and Reagents
  • Cells: CHO cells stably expressing hFFA2.

  • Cell Culture Medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 1 mM IBMX (a phosphodiesterase inhibitor).

  • This compound Stock Solution: 10 mM in DMSO.

  • Forskolin Stock Solution: 10 mM in DMSO.

  • cAMP Assay Kit: A competitive immunoassay kit (e.g., HTRF, ELISA, or LANCE).

  • Cell Culture Plates: 96-well or 384-well white, solid-bottom plates suitable for luminescence or fluorescence detection.

  • Reagent-grade water and DMSO.

Experimental Workflow

The following diagram outlines the key steps in the cAMP inhibition assay.

cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection and Analysis A 1. Culture hFFA2-expressing CHO cells B 2. Seed cells into assay plates A->B C 3. Prepare this compound and Forskolin dilutions B->C D 4. Add this compound to cells and pre-incubate E 5. Add Forskolin to stimulate cAMP production D->E F 6. Incubate to allow cAMP accumulation E->F G 7. Lyse cells and add cAMP detection reagents H 8. Incubate for signal development G->H I 9. Read plate and analyze data H->I

Caption: Experimental workflow for a this compound cAMP inhibition assay.

Step-by-Step Protocol
  • Cell Seeding:

    • Culture hFFA2-CHO cells to approximately 80-90% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Seed the cells into a 96-well plate at a density of 10,000-20,000 cells per well.

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Compound Preparation:

    • Prepare a serial dilution of this compound in assay buffer. A typical concentration range would be from 1 nM to 100 µM to generate a full dose-response curve.

    • Prepare a working solution of forskolin in assay buffer. The final concentration of forskolin should be one that elicits a submaximal stimulation of cAMP production (e.g., 1-10 µM, to be optimized for the specific cell line).

  • Assay Procedure:

    • Carefully remove the culture medium from the wells.

    • Wash the cells once with pre-warmed assay buffer.

    • Add the this compound dilutions to the respective wells. Include wells with assay buffer only (basal control) and wells with assay buffer and vehicle (forskolin control).

    • Pre-incubate the plate at 37°C for 15-30 minutes.

    • Add the forskolin working solution to all wells except the basal control wells.

    • Incubate the plate at 37°C for 30 minutes.

  • cAMP Detection:

    • Follow the instructions provided with your chosen cAMP assay kit for cell lysis and addition of detection reagents. This typically involves adding a lysis buffer followed by the cAMP detection reagents.

    • Incubate the plate at room temperature for the recommended time (usually 60 minutes).

  • Data Acquisition and Analysis:

    • Read the plate using a plate reader compatible with the assay kit's detection method (e.g., fluorescence or luminescence).

    • Calculate the percent inhibition of forskolin-stimulated cAMP for each concentration of this compound.

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value.

Selectivity Profile

This compound demonstrates high selectivity for FFA2. It is reported to be inactive on the related free fatty acid receptors FFA1, FFA3, and FFA4, as well as on PPARα, PPARγ, PPARδ, LXRα, or LXRβ. This high selectivity makes this compound an excellent tool for specifically probing the function of FFA2.

Conclusion

This compound is a potent and selective FFA2 agonist that is well-suited for studying the role of this receptor in cellular signaling. The provided protocols and data will aid researchers in designing and executing robust cAMP assays to investigate the pharmacology of FFA2 and the effects of its activation in various physiological and pathological contexts. Careful optimization of assay conditions, particularly cell number and forskolin concentration, is recommended to achieve the best results.

References

Application Notes and Protocols for TUG-1375 in a β-arrestin-2 Interaction Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TUG-1375 is a potent and selective synthetic agonist for the Free Fatty Acid Receptor 2 (FFA2), also known as G protein-coupled receptor 43 (GPR43). FFA2 is activated by short-chain fatty acids and has emerged as a therapeutic target for metabolic and inflammatory diseases. Upon agonist binding, FFA2, like many other G protein-coupled receptors (GPCRs), can initiate downstream signaling through two principal pathways: G protein-dependent signaling and β-arrestin-mediated signaling. The recruitment of β-arrestin-2 to the activated receptor is a key event that not only desensitizes G protein signaling but also initiates a distinct wave of cellular responses. Understanding the interaction between this compound and β-arrestin-2 is crucial for elucidating the compound's full pharmacological profile and its potential for biased agonism.

These application notes provide a comprehensive guide to utilizing this compound in a β-arrestin-2 interaction assay, including quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathway and experimental workflow.

Data Presentation

The following table summarizes the quantitative pharmacological data for this compound in relation to FFA2.

ParameterValueAssay TypeSpeciesReference
pKi 6.69Radioligand BindingHuman[1]
pEC50 7.11cAMP InhibitionHuman[2][3]
EC50 7.76 x 10⁻⁸ McAMP InhibitionHuman[1]
pEC50 6.1BRET-based β-arrestin-2 RecruitmentHuman[1]
EC50 7.94 x 10⁻⁷ MBRET-based β-arrestin-2 RecruitmentHuman
pEC50 6.44 ± 0.13cAMP InhibitionMurine

Signaling Pathway

The binding of an agonist like this compound to FFA2 initiates a cascade of intracellular events leading to the recruitment of β-arrestin-2. This process is a hallmark of GPCR regulation and signaling.

FFA2_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm FFA2_inactive FFA2 (Inactive) FFA2_active FFA2 (Active) FFA2_inactive->FFA2_active 2. Conformational Change GRK GRK FFA2_active->GRK 3. Receptor Activation beta_arrestin β-arrestin-2 FFA2_active->beta_arrestin 5. β-arrestin-2 Recruitment P P GRK->P 4. Phosphorylation P->FFA2_active TUG1375 This compound TUG1375->FFA2_inactive 1. Agonist Binding endocytosis Endocytosis & Downstream Signaling beta_arrestin->endocytosis 6. Internalization & Signaling

FFA2 Signaling Pathway leading to β-arrestin-2 Recruitment.

Experimental Protocols

A Bioluminescence Resonance Energy Transfer (BRET) assay is a robust method for monitoring the interaction between FFA2 and β-arrestin-2 in real-time in living cells. The following protocol is a general guideline and may require optimization based on the specific cell line and reagents used.

BRET-based β-arrestin-2 Recruitment Assay

Objective: To quantify the recruitment of β-arrestin-2 to the FFA2 receptor upon stimulation with this compound.

Principle: This assay utilizes a receptor (FFA2) fused to a BRET donor, such as Renilla luciferase (Rluc), and β-arrestin-2 fused to a BRET acceptor, like Yellow Fluorescent Protein (YFP). Upon agonist-induced interaction, the donor and acceptor are brought into close proximity, allowing for energy transfer and the emission of light by the acceptor, which can be measured.

Materials:

  • HEK293 cells (or another suitable cell line)

  • Expression vector for FFA2 tagged with Rluc (e.g., FFA2-Rluc)

  • Expression vector for β-arrestin-2 tagged with YFP (e.g., β-arrestin-2-YFP)

  • Cell culture medium (e.g., DMEM) supplemented with 10% FBS

  • Transfection reagent

  • White, opaque 96-well microplates

  • This compound stock solution (in DMSO)

  • Assay buffer (e.g., HBSS)

  • BRET substrate (e.g., Coelenterazine h)

  • BRET-compatible microplate reader

Procedure:

  • Cell Seeding:

    • One day prior to transfection, seed HEK293 cells into a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection:

    • Co-transfect the cells with the FFA2-Rluc and β-arrestin-2-YFP expression vectors using a suitable transfection reagent according to the manufacturer's instructions. The optimal ratio of the two plasmids should be determined empirically.

  • Plating for Assay:

    • 24 hours post-transfection, detach the cells and resuspend them in fresh culture medium.

    • Seed the transfected cells into a white, opaque 96-well microplate at a density of approximately 25,000 to 50,000 cells per well.

    • Incubate for another 24 hours.

  • Compound Preparation:

    • Prepare a serial dilution of this compound in assay buffer. The final concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M. Include a vehicle control (DMSO).

  • Assay Performance:

    • Carefully remove the culture medium from the wells.

    • Wash the cells once with assay buffer.

    • Add the this compound dilutions to the respective wells.

    • Incubate the plate at 37°C for 15-30 minutes.

  • BRET Measurement:

    • Add the BRET substrate (e.g., Coelenterazine h) to each well at a final concentration of 5 µM.

    • Immediately measure the luminescence at two wavelengths using a BRET-compatible plate reader: one for the donor (e.g., ~480 nm for Rluc) and one for the acceptor (e.g., ~530 nm for YFP).

  • Data Analysis:

    • Calculate the BRET ratio for each well: (Acceptor emission) / (Donor emission).

    • Normalize the data to the vehicle control.

    • Plot the normalized BRET ratio against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal response.

Experimental Workflow

The following diagram illustrates the key steps in the BRET-based β-arrestin-2 interaction assay.

BRET_workflow start Start cell_seeding 1. Seed Cells (6-well plate) start->cell_seeding transfection 2. Co-transfect with FFA2-Rluc & β-arr2-YFP cell_seeding->transfection plating 3. Plate Transfected Cells (96-well plate) transfection->plating compound_prep 4. Prepare this compound Serial Dilutions plating->compound_prep stimulation 5. Stimulate Cells with this compound compound_prep->stimulation substrate_add 6. Add BRET Substrate stimulation->substrate_add measurement 7. Measure Luminescence (Donor & Acceptor) substrate_add->measurement analysis 8. Calculate BRET Ratio & Determine EC50 measurement->analysis end End analysis->end

Workflow for the BRET-based β-arrestin-2 Interaction Assay.

Conclusion

The provided application notes and protocols offer a detailed framework for investigating the interaction of this compound with β-arrestin-2 at the FFA2 receptor. By employing these methods, researchers can accurately quantify the potency and efficacy of this compound in recruiting β-arrestin-2, providing valuable insights into its mechanism of action and contributing to the development of novel therapeutics targeting FFA2. Careful optimization of the experimental conditions is recommended to ensure robust and reproducible results.

References

In vivo dosing and pharmacokinetics of TUG-1375

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TUG-1375 is a potent and selective synthetic agonist for the Free Fatty Acid Receptor 2 (FFA2), also known as G-protein coupled receptor 43 (GPR43).[1][2][3] FFA2 is a receptor for short-chain fatty acids (SCFAs) like acetate and propionate, which are produced by the gut microbiota. The receptor is implicated in the regulation of metabolism, inflammation, and appetite.[1] this compound serves as a valuable pharmacological tool for investigating the physiological and pathological roles of FFA2 in both in vitro and in vivo models.[3] These application notes provide detailed information on the in vivo dosing and pharmacokinetics of this compound, along with experimental protocols and a diagram of its signaling pathway.

Physicochemical and In Vitro Potency Data

A summary of the key physicochemical and in vitro activity parameters of this compound is provided in the table below.

ParameterValueReference
Chemical Name (2R,4R)-2-(2-chlorophenyl)-3-(4-(3,5-dimethylisoxazol-4-yl)benzoyl)thiazolidine-4-carboxylic acid
Molecular Formula C24H20ClN3O4S
Molecular Weight 497.95 g/mol
pKi (human FFA2) 6.69
pEC50 (human FFA2, cAMP assay) 7.11
pEC50 (murine FFA2, cAMP assay) 6.44 ± 0.13
Selectivity Inactive on FFA3, FFA4, PPARα, PPARγ, PPARδ, LXRα or LXRβ
Solubility High aqueous solubility
Stability High chemical, microsomal, and hepatocyte stability

In Vivo Dosing and Pharmacokinetics

While described as having favorable pharmacokinetic properties, detailed quantitative in vivo data for this compound is not extensively published in publicly available literature. The following table summarizes hypothetical pharmacokinetic parameters in mice, which should be determined experimentally for any specific study.

ParameterRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)t1/2 (h)Bioavailability (%)Clearance (mL/min/kg)
Mouse IV115000.082.510010
Mouse PO108000.53.045N/A

Note: The data in this table is illustrative and should be replaced with experimentally determined values.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

This protocol describes the preparation of this compound for oral (PO) and intravenous (IV) administration in mice.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile, pyrogen-free water for injection

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure for Oral (PO) Formulation (e.g., for a 10 mg/kg dose in a 25 g mouse with a 10 mL/kg dosing volume):

  • Calculate the required amount of this compound:

    • Dose = 10 mg/kg

    • Mouse weight = 0.025 kg

    • Total dose per mouse = 10 mg/kg * 0.025 kg = 0.25 mg

    • Dosing volume = 10 mL/kg * 0.025 kg = 0.25 mL

    • Concentration of dosing solution = 0.25 mg / 0.25 mL = 1 mg/mL

  • Prepare a stock solution in DMSO (e.g., 22.5 mg/mL):

    • Weigh the required amount of this compound powder.

    • Add the appropriate volume of DMSO to achieve a 22.5 mg/mL concentration.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used if necessary.

  • Prepare the final dosing solution (1 mg/mL):

    • This formulation uses a vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

    • For 1 mL of final solution:

      • Add 100 µL of the 22.5 mg/mL DMSO stock solution to a sterile microcentrifuge tube.

      • Add 400 µL of PEG300 and mix evenly.

      • Add 50 µL of Tween-80 and mix evenly.

      • Add 450 µL of Saline to bring the final volume to 1 mL.

    • Vortex the final solution thoroughly to ensure homogeneity.

Procedure for Intravenous (IV) Formulation (e.g., for a 1 mg/kg dose in a 25 g mouse with a 5 mL/kg dosing volume):

  • Calculate the required amount of this compound:

    • Dose = 1 mg/kg

    • Mouse weight = 0.025 kg

    • Total dose per mouse = 1 mg/kg * 0.025 kg = 0.025 mg

    • Dosing volume = 5 mL/kg * 0.025 kg = 0.125 mL

    • Concentration of dosing solution = 0.025 mg / 0.125 mL = 0.2 mg/mL

  • Prepare the dosing solution:

    • Due to the high solubility of this compound, a simpler vehicle can often be used for IV administration. A common vehicle is 5% DMSO, 5% Solutol HS 15, and 90% Saline.

    • Prepare a stock solution in DMSO at a higher concentration (e.g., 4 mg/mL).

    • For 1 mL of final solution (0.2 mg/mL):

      • Take 50 µL of the 4 mg/mL DMSO stock.

      • Add 50 µL of Solutol HS 15 and mix.

      • Add 900 µL of saline and mix thoroughly.

    • Filter the final solution through a 0.22 µm sterile filter before injection.

Protocol 2: In Vivo Pharmacokinetic Study in Mice

This protocol outlines a basic procedure for determining the pharmacokinetic profile of this compound in mice.

Animals:

  • Male C57BL/6 mice, 8-10 weeks old.

  • Acclimatize animals for at least one week before the experiment.

  • Fast animals for 4 hours before dosing (with free access to water).

Experimental Design:

  • Groups:

    • Group 1: Intravenous (IV) administration (e.g., 1 mg/kg).

    • Group 2: Oral (PO) administration (e.g., 10 mg/kg).

  • Time points for blood collection (example):

    • IV: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Number of animals: 3-4 mice per time point.

Procedure:

  • Dosing:

    • Administer this compound to each mouse according to its assigned group and dose.

    • For the IV group, administer via the tail vein.

    • For the PO group, administer via oral gavage.

  • Blood Sampling:

    • At each designated time point, collect blood samples (approximately 50-100 µL) from the saphenous vein or via cardiac puncture for terminal time points.

    • Collect blood into tubes containing an appropriate anticoagulant (e.g., K2EDTA).

    • Keep the blood samples on ice.

  • Plasma Preparation:

    • Centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.

    • Carefully collect the plasma supernatant and store it at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific analytical method for the quantification of this compound in plasma, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Prepare a standard curve of this compound in blank plasma to accurately determine the concentration in the study samples.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters from the plasma concentration-time data.

    • Key parameters to determine include Cmax, Tmax, AUC (Area Under the Curve), t1/2 (half-life), clearance (CL), and volume of distribution (Vd). For the oral dose, also calculate oral bioavailability (F%).

Signaling Pathway and Experimental Workflow

FFA2 Signaling Pathway

This compound activates the FFA2 receptor, which is a G-protein coupled receptor that can signal through two main pathways: Gαq/11 and Gαi/o.

FFA2_Signaling_Pathway TUG1375 This compound FFA2 FFA2 Receptor (GPR43) TUG1375->FFA2 Binds to Gq11 Gαq/11 FFA2->Gq11 Activates Gi Gαi/o FFA2->Gi Activates PLC Phospholipase C (PLC) Gq11->PLC Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Intracellular Ca2+ Release IP3->Ca2_release PKC Protein Kinase C (PKC) Activation DAG->PKC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA

Caption: FFA2 receptor signaling cascade upon activation by this compound.

Experimental Workflow for In Vivo Pharmacokinetic Study

The following diagram illustrates the key steps in conducting an in vivo pharmacokinetic study of this compound.

PK_Workflow cluster_preclinical Pre-clinical Phase cluster_analysis Analysis Phase Formulation 1. Formulation Preparation AnimalDosing 2. Animal Dosing (IV & PO) Formulation->AnimalDosing BloodSampling 3. Blood Sampling (Time Course) AnimalDosing->BloodSampling PlasmaProcessing 4. Plasma Processing BloodSampling->PlasmaProcessing Bioanalysis 5. LC-MS/MS Bioanalysis PlasmaProcessing->Bioanalysis PK_Analysis 6. Pharmacokinetic Analysis Bioanalysis->PK_Analysis DataReporting 7. Data Reporting PK_Analysis->DataReporting

Caption: Workflow for a typical in vivo pharmacokinetic study.

References

TUG-1375: Comprehensive Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the handling and use of TUG-1375, a potent and selective agonist of the free fatty acid receptor 2 (FFA2/GPR43). These guidelines are intended to facilitate the effective use of this compound in research and development settings.

Introduction to this compound

This compound is a synthetic agonist for the free fatty acid receptor 2 (FFA2), also known as G-protein coupled receptor 43 (GPR43).[1][2] It is a valuable tool for investigating the physiological roles of FFA2, which is implicated in metabolic regulation, immune responses, and inflammatory processes. This compound is noted for its high chemical stability and favorable pharmacokinetic properties.[3]

Chemical Structure:

  • Molecular Formula: C₂₂H₁₉ClN₂O₄S

  • Molecular Weight: 442.92 g/mol

  • CAS Number: 2247732-59-2

Solubility Profile of this compound

The solubility of this compound is a critical factor for the preparation of stock solutions and experimental media. Detailed quantitative data is available for Dimethyl Sulfoxide (DMSO), and qualitative information is provided for other common organic solvents.

Quantitative Solubility Data

The solubility of this compound has been experimentally determined in DMSO.

SolventMolar Mass ( g/mol )Solubility (mg/mL)Molar Solubility (mM)Notes
DMSO 442.92125282.22Ultrasonic assistance may be required. Use freshly opened DMSO as it is hygroscopic.[2]
Qualitative Solubility in Other Organic Solvents

While specific quantitative data for other organic solvents is limited, this compound is generally described as having high solubility.[3] Based on its chemical structure, a thiazolidine derivative, it is anticipated to be soluble in other polar aprotic and protic organic solvents. Researchers should determine the solubility in their specific solvent of choice for their experimental needs. A general protocol for solubility determination is provided in Section 4.1.

Expected Qualitative Solubility:

  • Ethanol: Likely soluble.

  • Methanol: Likely soluble.

  • Acetonitrile: Likely soluble.

  • Acetone: Likely soluble.

It is recommended to always start with a small quantity of the compound and the solvent to assess solubility before preparing a large stock solution.

Mechanism of Action and Signaling Pathway

This compound acts as a selective agonist at the FFA2/GPR43 receptor. This receptor is known to couple to multiple G-protein signaling pathways, primarily Gαi and Gαq. The activation of these pathways by this compound leads to various downstream cellular responses.

FFA2/GPR43 Signaling Cascade

The binding of this compound to FFA2 initiates a conformational change in the receptor, leading to the activation of heterotrimeric G-proteins.

  • Gαq Pathway: Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).

  • Gαi Pathway: Activation of Gαi inhibits adenylyl cyclase (AC), resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

  • β-Arrestin Pathway: Upon agonist binding, FFA2 can also be phosphorylated by G-protein coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestins, which can lead to receptor desensitization and internalization, as well as initiating G-protein independent signaling cascades, such as the activation of the ERK pathway.

The following diagram illustrates the primary signaling pathways activated by this compound.

TUG1375_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TUG1375 This compound FFA2 FFA2/GPR43 Receptor TUG1375->FFA2 Binds and Activates Gq Gαq FFA2->Gq Activates Gi Gαi FFA2->Gi Activates beta_arrestin β-Arrestin FFA2->beta_arrestin Recruits PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits PIP2 PIP₂ PLC->PIP2 Hydrolyzes cAMP_decrease ↓ cAMP AC->cAMP_decrease IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC ERK_pathway ERK Pathway Activation beta_arrestin->ERK_pathway Activates

This compound signaling pathways.

Experimental Protocols

The following protocols provide a framework for determining the solubility of this compound and for preparing stock solutions for in vitro and in vivo studies.

Protocol for Determining Solubility (Shake-Flask Method)

This protocol outlines a reliable method for determining the equilibrium solubility of this compound in a chosen organic solvent.

Materials:

  • This compound powder

  • Selected organic solvent (e.g., ethanol, methanol, acetonitrile)

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm, chemically compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound powder to a known volume of the selected solvent in a glass vial. The excess solid should be clearly visible.

    • Seal the vial tightly.

    • Place the vial on an orbital shaker and agitate at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • After the incubation period, centrifuge the vial at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

    • Carefully collect the supernatant using a pipette, avoiding disturbance of the pellet.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticles.

  • Quantification of Solute Concentration:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered saturated solution and the standard solutions using a validated HPLC method or another appropriate analytical technique.

    • Construct a calibration curve from the standard solutions and determine the concentration of this compound in the saturated solution.

  • Reporting the Results:

    • Express the solubility in mg/mL or mM.

The following diagram illustrates the workflow for determining solubility.

Solubility_Workflow start Start add_excess Add excess this compound to solvent start->add_excess agitate Agitate at constant temp (24-48h) add_excess->agitate centrifuge Centrifuge to pellet undissolved solid agitate->centrifuge filter Filter supernatant centrifuge->filter quantify Quantify concentration (e.g., HPLC) filter->quantify end End quantify->end

Workflow for solubility determination.
Protocol for Preparation of a DMSO Stock Solution

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Equilibrate the this compound vial to room temperature before opening.

  • Weigh the desired amount of this compound powder.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 225.8 µL of DMSO per 1 mg of this compound).

  • Vortex the solution thoroughly until the solid is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage.

Protocol for Preparation of Aqueous Working Solutions for In Vivo Studies

For in vivo experiments, it is often necessary to prepare a formulation that is compatible with administration to animals. The following is an example protocol for preparing a this compound solution for in vivo use.

Materials:

  • This compound DMSO stock solution (e.g., 22.5 mg/mL)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl in sterile water)

  • Sterile tubes

Procedure (for a 2.25 mg/mL working solution):

  • In a sterile tube, add 100 µL of the 22.5 mg/mL this compound DMSO stock solution.

  • Add 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

  • Add 450 µL of saline to bring the final volume to 1 mL.

  • Mix the final solution thoroughly before administration.

Note: This protocol yields a clear solution of ≥ 2.25 mg/mL. The saturation point in this specific formulation has not been reported. Researchers should visually inspect the solution for any precipitation.

Storage and Stability

  • Solid this compound: Store at -20°C for up to 3 years.

  • This compound in DMSO: Store at -20°C for up to 1 year or at -80°C for up to 2 years. It is highly recommended to aliquot the stock solution to minimize freeze-thaw cycles.

Always refer to the manufacturer's specific recommendations for storage conditions and stability.

Safety Precautions

This compound is for research use only and is not for human or veterinary use. Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle in a well-ventilated area. In case of contact with skin or eyes, wash immediately with plenty of water. Consult the Safety Data Sheet (SDS) for more detailed information.

References

Application Notes and Protocols for T-1375 Solutions: Long-Term Storage and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidelines for the long-term storage and stability assessment of TUG-1375 solutions. Adherence to these protocols is crucial for ensuring the integrity and reproducibility of experimental results.

Introduction to this compound

This compound is a potent and selective agonist for the free fatty acid receptor 2 (FFA2), also known as G-protein coupled receptor 43 (GPR43). As a research compound, understanding its stability profile is critical for the accurate interpretation of in vitro and in vivo studies. Degradation of this compound can lead to a loss of potency and the formation of unknown byproducts with potentially confounding biological activities.

Recommended Long-Term Storage of this compound Solutions

Proper storage of this compound solutions is vital to maintain their chemical integrity over time. The following table summarizes the recommended storage conditions based on available data. It is strongly advised to prepare fresh solutions for in vivo experiments on the day of use. For in vitro studies, stock solutions should be aliquoted to minimize freeze-thaw cycles.

Solution TypeSolventStorage TemperatureMaximum Storage DurationReference
Stock SolutionDMSO-20°CUp to 1 year[1]
Stock SolutionDMSO-80°CUp to 2 years[1]
Powder--20°CUp to 3 years[1]
Powder-4°CUp to 2 years[1]

Note: Hygroscopic nature of DMSO can impact solubility; always use freshly opened solvent. If precipitation occurs upon thawing, gentle warming and/or sonication can be used to redissolve the compound.

Experimental Protocols for Stability Assessment

The following protocols outline a general framework for assessing the stability of this compound solutions. These should be adapted based on the specific experimental needs and available analytical instrumentation.

Protocol for Long-Term Stability Study

This study evaluates the stability of this compound under recommended storage conditions.

Objective: To determine the shelf-life of this compound solutions under defined storage conditions.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Cryovials

  • -20°C and -80°C freezers

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

  • Aliquoting: Aliquot the stock solution into multiple cryovials to avoid repeated freeze-thaw cycles of the bulk solution.

  • Storage: Store the aliquots at the desired long-term storage temperatures (-20°C and -80°C).

  • Time Points: Designate specific time points for analysis (e.g., 0, 1, 3, 6, 12, and 24 months).

  • Analysis: At each time point, retrieve one aliquot from each storage temperature. Allow the aliquot to thaw completely and equilibrate to room temperature. Analyze the concentration and purity of this compound using a validated stability-indicating HPLC method (see section 3.3).

  • Data Evaluation: Compare the results to the initial (time 0) analysis. A significant loss of potency is typically defined as a decrease in concentration below 90% of the initial value.

Protocol for Forced Degradation Study

This study is designed to identify potential degradation products and pathways by subjecting this compound to harsh conditions.

Objective: To investigate the intrinsic stability of this compound and develop a stability-indicating analytical method.

Materials:

  • This compound stock solution (in a suitable solvent like DMSO or a mixture of acetonitrile and water)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Heat source (e.g., oven or water bath)

  • Photostability chamber

  • HPLC system

Methodology:

  • Acid Hydrolysis: Treat the this compound solution with an acidic solution (e.g., 0.1 N HCl) and incubate at an elevated temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Treat the this compound solution with a basic solution (e.g., 0.1 N NaOH) and incubate at room temperature or a slightly elevated temperature.

  • Oxidation: Treat the this compound solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Expose the this compound solution to dry heat (e.g., 70°C) for an extended period.

  • Photolytic Degradation: Expose the this compound solution to light according to ICH Q1B guidelines (e.g., exposure to cool white fluorescent and near-ultraviolet lamps).

  • Sample Analysis: At appropriate time intervals, withdraw samples from each stress condition, neutralize if necessary, and analyze by HPLC to assess the extent of degradation and the formation of degradation products. The goal is to achieve 5-20% degradation of the parent compound.

Development of a Stability-Indicating HPLC Method

A crucial component of stability testing is a validated analytical method that can separate the parent drug from its degradation products.

Objective: To develop an HPLC method capable of resolving this compound from any potential degradation products.

General Parameters:

  • Column: A C18 reverse-phase column is a common starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where this compound has maximum absorbance.

  • Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The forced degradation samples are used to demonstrate the specificity of the method.

Visualizations

Experimental Workflow for Stability Testing

G cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points (t = 0, 1, 3, 6... months) cluster_forced Forced Degradation prep Prepare this compound Stock Solution aliquot Aliquot into Cryovials prep->aliquot acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base oxidation Oxidation prep->oxidation thermal Thermal Stress prep->thermal photo Photolytic Stress prep->photo storage_neg20 Store at -20°C aliquot->storage_neg20 storage_neg80 Store at -80°C aliquot->storage_neg80 thaw Thaw and Equilibrate storage_neg20->thaw storage_neg80->thaw hplc HPLC Analysis (Purity and Concentration) thaw->hplc data Data Comparison to t=0 hplc->data acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc

Caption: Workflow for long-term and forced degradation stability testing of this compound solutions.

This compound Signaling Pathway via FFA2/GPR43

G cluster_membrane Cell Membrane cluster_cytosol Cytosol TUG1375 This compound FFA2 FFA2/GPR43 TUG1375->FFA2 binds and activates Gq Gαq/11 FFA2->Gq activates Gi Gαi/o FFA2->Gi activates PLC Phospholipase C (PLC) Gq->PLC activates AC Adenylyl Cyclase (AC) Gi->AC inhibits IP3_DAG IP3 & DAG Production PLC->IP3_DAG cAMP ↓ cAMP Levels AC->cAMP Ca ↑ Intracellular Ca²⁺ IP3_DAG->Ca Response_q Downstream Cellular Responses (e.g., Neutrophil Chemotaxis) Ca->Response_q Response_i Downstream Cellular Responses (e.g., Inhibition of Lipolysis) cAMP->Response_i

Caption: Simplified signaling pathway of this compound through the FFA2/GPR43 receptor.

References

Application Notes and Protocols for Studying FFA2 Signaling in Primary Human Neutrophils using TUG-1375

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Free Fatty Acid Receptor 2 (FFA2), also known as GPR43, is a G protein-coupled receptor that is highly expressed on primary human neutrophils and plays a crucial role in mediating immune and inflammatory responses. Its endogenous ligands are short-chain fatty acids (SCFAs) such as acetate and propionate, which are products of fermentation by the gut microbiota. Activation of FFA2 in neutrophils triggers a cascade of signaling events leading to key cellular functions including chemotaxis, calcium mobilization, and the production of reactive oxygen species (ROS).

TUG-1375 is a potent and selective synthetic agonist for FFA2, making it an invaluable tool for elucidating the physiological and pathological roles of FFA2 signaling in neutrophils. These application notes provide detailed protocols for utilizing this compound to study FFA2-mediated responses in freshly isolated primary human neutrophils.

This compound: A Selective FFA2 Agonist

This compound has been characterized as a high-affinity agonist for human FFA2. While specific potency in primary neutrophil functional assays is not widely published, its binding affinity and activity in recombinant systems provide a strong basis for its use.

CompoundParameterValueCell System
This compoundpKi6.69[1]Recombinant
This compoundpEC50 (cAMP assay)7.11[2]Recombinant
Cmp1 (another FFA2 agonist)EC50 (Calcium Mobilization)640 nM[3]Primary Human Neutrophils

Note: The EC50 value for Cmp1 in primary human neutrophils can be used as a reference for estimating the effective concentration range for this compound. It is recommended to perform a dose-response curve for this compound for each specific assay.

FFA2 Signaling Pathway in Human Neutrophils

Activation of FFA2 by agonists like this compound initiates downstream signaling through the coupling to both Gαq/11 and Gαi/o G proteins. This dual coupling leads to a complex array of cellular responses.

FFA2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TUG1375 This compound FFA2 FFA2 Receptor TUG1375->FFA2 Binds Gq Gαq/11 FFA2->Gq Activates Gi Gαi/o FFA2->Gi Activates PLC PLC Gq->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits Chemotaxis Chemotaxis Gi->Chemotaxis PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER ER Ca2+ Release IP3->Ca_ER PKC PKC Activation DAG->PKC Ca_ER->Chemotaxis Superoxide Superoxide Production (NADPH Oxidase) PKC->Superoxide cAMP ↓ cAMP AC->cAMP Experimental_Workflow cluster_assays Functional Assays Blood Whole Blood Collection Isolation Neutrophil Isolation (Density Gradient Centrifugation) Blood->Isolation Purity Purity & Viability Check Isolation->Purity Treatment Incubation with this compound (Dose-Response) Purity->Treatment Ca_Assay Calcium Mobilization Treatment->Ca_Assay Chemo_Assay Chemotaxis Assay Treatment->Chemo_Assay ROS_Assay Superoxide Production Treatment->ROS_Assay Data Data Analysis Ca_Assay->Data Chemo_Assay->Data ROS_Assay->Data Logical_Relationship cluster_functions Neutrophil Functions TUG1375 This compound FFA2 FFA2 Receptor Activation TUG1375->FFA2 Induces Signaling Intracellular Signaling (Ca2+ flux, etc.) FFA2->Signaling Initiates Chemotaxis Chemotaxis Signaling->Chemotaxis Leads to ROS Superoxide Production Signaling->ROS Leads to Degranulation Degranulation Signaling->Degranulation Leads to

References

Application of TUG-1375 in High-Throughput Screening for FFA2/GPR43 Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TUG-1375 is a potent and selective synthetic agonist for the Free Fatty Acid Receptor 2 (FFA2), also known as G-protein coupled receptor 43 (GPR43). FFA2 is a promising therapeutic target for a range of conditions, including metabolic and inflammatory diseases. Its activation by short-chain fatty acids (SCFAs) in the gut has been linked to various physiological processes. This compound, with its favorable pharmacokinetic properties and high selectivity over other free fatty acid receptors such as FFA1, FFA3, and FFA4, serves as an excellent tool compound for high-throughput screening (HTS) campaigns aimed at discovering novel FFA2 modulators.[1][2][3]

These application notes provide detailed protocols for employing this compound as a reference compound in two common HTS assays for G-protein coupled receptors (GPCRs): a cAMP inhibition assay and a calcium mobilization assay.

Mechanism of Action and Signaling Pathway

FFA2 is a pleiotropic receptor that couples to both Gi/o and Gq/11 G-protein families.[4][5] Upon activation by an agonist like this compound, the receptor initiates distinct downstream signaling cascades:

  • Gi/o Pathway: Activation of the Gi/o pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

  • Gq/11 Pathway: Activation of the Gq/11 pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic calcium concentration.

Due to this dual signaling nature, both cAMP and calcium mobilization assays are suitable for screening for FFA2 agonists.

FFA2_Signaling_Pathway TUG1375 This compound (Agonist) FFA2 FFA2/GPR43 Receptor TUG1375->FFA2 Gi Gαi/o FFA2->Gi Gq Gαq/11 FFA2->Gq AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates cAMP cAMP (decreased) AC->cAMP PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca2 Ca2+ (increased) ER->Ca2 Releases

FFA2/GPR43 signaling initiated by this compound.

Quantitative Data for this compound

The following table summarizes the key pharmacological parameters of this compound, which are essential for its use as a reference compound in HTS assays.

ParameterValueSpeciesAssay TypeReference
pKi 6.69HumanRadioligand Binding
pEC50 7.11HumancAMP Inhibition
pEC50 6.1 - 7.1HumanBRET-based β-arrestin-2 recruitment
pEC50 6.44 ± 0.13MurinecAMP Inhibition

High-Throughput Screening Protocols

The following are detailed protocols for two common HTS assays for identifying FFA2 agonists, using this compound as a positive control. These assays are designed for a 384-well plate format but can be adapted to other formats.

cAMP Inhibition Assay (HTRF-based)

This protocol describes a competitive immunoassay using Homogeneous Time-Resolved Fluorescence (HTRF) to measure changes in intracellular cAMP levels.

cAMP_Assay_Workflow start Start seed_cells Seed CHO-K1 cells stably expressing human FFA2/GPR43 start->seed_cells incubate1 Incubate overnight seed_cells->incubate1 add_compounds Add test compounds and controls (this compound, vehicle) incubate1->add_compounds add_forskolin Add Forskolin to stimulate adenylyl cyclase add_compounds->add_forskolin incubate2 Incubate at room temperature add_forskolin->incubate2 lyse_cells Lyse cells and add HTRF reagents (cAMP-d2 and anti-cAMP cryptate) incubate2->lyse_cells incubate3 Incubate in the dark lyse_cells->incubate3 read_plate Read plate on an HTRF-compatible microplate reader incubate3->read_plate end End read_plate->end

Workflow for the cAMP Inhibition HTS Assay.

Experimental Protocol:

  • Cell Plating:

    • Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing human FFA2/GPR43 in appropriate growth medium.

    • Harvest and resuspend cells in assay buffer.

    • Dispense 5,000-10,000 cells per well in a 384-well assay plate.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Addition:

    • Prepare serial dilutions of test compounds and this compound in assay buffer. The final concentration of this compound for the positive control should be around 1-10 µM to ensure maximal response.

    • Add the compounds to the cell plate. For negative controls, add vehicle (e.g., DMSO) at the same final concentration as the compounds.

  • Forskolin Stimulation:

    • Prepare a solution of forskolin in assay buffer. The final concentration should be one that elicits a submaximal stimulation of adenylyl cyclase (typically 1-10 µM, to be optimized).

    • Add the forskolin solution to all wells except for the basal control wells.

    • Incubate for 15-30 minutes at room temperature.

  • Cell Lysis and HTRF Reagent Addition:

    • Add the HTRF lysis buffer containing the cAMP-d2 and anti-cAMP cryptate reagents to all wells.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible microplate reader at 620 nm and 665 nm.

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

Data Analysis and Expected Results:

Control/SampleExpected cAMP LevelExpected HTRF Signal
Negative Control (Vehicle + Forskolin) HighLow
Positive Control (this compound + Forskolin) LowHigh
Basal Control (Vehicle, no Forskolin) BasalHigh
Active Hit Compound LowHigh

An excellent HTS assay should have a Z'-factor between 0.5 and 1.0 .

Calcium Mobilization Assay (FLIPR-based)

This protocol describes a fluorescent-based assay to measure the transient increase in intracellular calcium upon FFA2 activation.

Calcium_Assay_Workflow start Start seed_cells Seed CHO-K1 cells co-expressing human FFA2/GPR43 and a promiscuous Gα protein (e.g., Gα16) start->seed_cells incubate1 Incubate overnight seed_cells->incubate1 load_dye Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) incubate1->load_dye incubate2 Incubate in the dark load_dye->incubate2 read_plate Place plate in a FLIPR instrument and add test compounds and controls (this compound, vehicle) online incubate2->read_plate monitor_fluorescence Monitor fluorescence intensity over time to measure calcium flux read_plate->monitor_fluorescence end End monitor_fluorescence->end

Workflow for the Calcium Mobilization HTS Assay.

Experimental Protocol:

  • Cell Plating:

    • Culture CHO-K1 cells stably co-expressing human FFA2/GPR43 and a promiscuous G-protein such as Gα16 (to couple the receptor to the calcium pathway).

    • Harvest and resuspend cells in assay buffer.

    • Dispense 10,000-20,000 cells per well in a 384-well black-walled, clear-bottom assay plate.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

  • Dye Loading:

    • Prepare a loading solution of a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer, often containing an anion-transport inhibitor like probenecid to prevent dye leakage.

    • Remove the growth medium from the cell plate and add the dye loading solution.

    • Incubate for 45-60 minutes at 37°C, protected from light.

  • Compound Addition and Data Acquisition:

    • Prepare a plate with test compounds and controls (this compound and vehicle) at a higher concentration in assay buffer. A final concentration of 1-10 µM this compound is recommended for the positive control.

    • Place both the cell plate and the compound plate into a FLIPR (Fluorometric Imaging Plate Reader) or a similar instrument with liquid handling capabilities.

    • The instrument will record a baseline fluorescence, then add the compounds from the source plate to the cell plate, and continue to monitor the fluorescence intensity over time (typically 1-3 minutes).

Data Analysis and Expected Results:

Control/SampleExpected Calcium FluxExpected Fluorescence Signal
Negative Control (Vehicle) No changeBaseline
Positive Control (this compound) Rapid, transient increaseSharp peak in fluorescence
Active Hit Compound Rapid, transient increaseSharp peak in fluorescence

The data is typically analyzed by measuring the maximum peak fluorescence or the area under the curve. A robust assay should yield a Z'-factor of ≥ 0.5 .

Conclusion

This compound is an indispensable tool for the high-throughput screening of FFA2/GPR43 agonists. Its high potency and selectivity make it an ideal positive control for validating assay performance and identifying novel hit compounds. The detailed protocols provided herein for cAMP inhibition and calcium mobilization assays offer robust and reliable methods for conducting HTS campaigns targeting this important receptor. Proper assay optimization and validation, including the consistent achievement of an acceptable Z'-factor, are critical for the success of any screening effort.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing TUG-1375 Concentration for Maximal FFA2 Activation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TUG-1375, a potent and selective agonist for the Free Fatty Acid Receptor 2 (FFA2). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues to achieve maximal and reliable FFA2 activation with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a synthetic agonist of the Free Fatty Acid Receptor 2 (FFA2), also known as GPR43.[1][2] It is a potent and selective tool for studying FFA2 function in vitro and in vivo.[3] this compound activates FFA2, which is a G-protein coupled receptor (GPCR). FFA2 activation initiates downstream signaling through two primary pathways: the Gαi/o pathway, which leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP), and the Gαq/11 pathway, which activates phospholipase C, resulting in an increase in intracellular calcium (Ca2+).[4][5] FFA2 activation can also lead to the recruitment of β-arrestin.

Q2: What are the key signaling pathways activated by this compound through FFA2?

A2: this compound, by activating FFA2, can initiate multiple downstream signaling cascades:

  • Gαi/o Pathway: Leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.

  • Gαq/11 Pathway: Activates phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores.

  • β-Arrestin Recruitment: Like many GPCRs, FFA2 can recruit β-arrestin upon activation, which can lead to receptor desensitization, internalization, and initiation of G-protein independent signaling.

Q3: What is the reported potency (pEC50/pKi) of this compound for FFA2?

A3: The potency of this compound has been characterized in several functional assays. The reported values are summarized in the table below. It is important to note that potency can vary depending on the cell line, receptor expression levels, and the specific assay used.

Quantitative Data Summary

The following table summarizes the reported potency of this compound in various FFA2 activation assays.

ParameterValueAssay TypeSpeciesReference
pKi6.69Radioligand BindingHuman
pEC507.11cAMP InhibitionHuman
pEC506.44 ± 0.13cAMP InhibitionMurine

Signaling Pathway Diagram

FFA2_Signaling cluster_membrane Cell Membrane cluster_Gi Gαi/o Pathway cluster_Gq Gαq/11 Pathway cluster_arrestin β-Arrestin Pathway FFA2 FFA2 Receptor Gi Gαi/o FFA2->Gi Gq Gαq/11 FFA2->Gq Arrestin β-Arrestin FFA2->Arrestin TUG1375 This compound TUG1375->FFA2 AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP PLC Phospholipase C Gq->PLC IP3 ↑ IP3 PLC->IP3 Ca ↑ Intracellular Ca²⁺ IP3->Ca Internalization Receptor Internalization Arrestin->Internalization

Caption: FFA2 signaling pathways activated by this compound.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound to activate FFA2.

Issue 1: Low or No Signal in Functional Assays

Potential Cause Troubleshooting Steps
Suboptimal this compound Concentration Perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. Start with a broad range (e.g., 1 nM to 10 µM).
Poor this compound Solubility This compound is soluble in DMSO. Ensure the final DMSO concentration in your assay is low (typically <0.1%) to avoid solvent effects and cytotoxicity. Prepare fresh dilutions of this compound for each experiment.
Low FFA2 Receptor Expression Verify FFA2 expression in your cell line using techniques like qPCR, Western blot, or flow cytometry. Consider using a cell line with higher or induced FFA2 expression.
Cell Health and Viability Ensure cells are healthy and in the logarithmic growth phase. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your functional assay.
Incorrect Assay Conditions Optimize assay parameters such as incubation time, temperature, and buffer composition. Refer to the detailed experimental protocols below.

Issue 2: High Background Signal

Potential Cause Troubleshooting Steps
Constitutive FFA2 Activity Some cell lines may exhibit high basal FFA2 activity. This can be addressed by using an inverse agonist or by serum-starving the cells before the assay.
Non-specific Binding of this compound While this compound is selective, at very high concentrations off-target effects can occur. Use the lowest effective concentration of this compound as determined by your dose-response curve.
Assay Reagent Issues Ensure all reagents are properly prepared and stored. Old or improperly stored reagents can lead to high background.

Issue 3: Inconsistent or Variable Results

Potential Cause Troubleshooting Steps
Inconsistent Cell Number Ensure a consistent number of cells are seeded in each well. Use a cell counter for accurate cell plating.
Edge Effects in Multi-well Plates To minimize edge effects, avoid using the outer wells of the plate or fill them with a buffer or media. Ensure proper and consistent mixing in all wells.
This compound Degradation Prepare fresh stock solutions of this compound and avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C.

Experimental Workflow Diagram

Experimental_Workflow cluster_assays Functional Assays start Start: Cell Culture cell_prep Cell Preparation & Seeding (e.g., 96-well plate) start->cell_prep treatment Cell Treatment with this compound cell_prep->treatment tug_prep This compound Serial Dilution tug_prep->treatment incubation Incubation treatment->incubation calcium_assay Calcium Mobilization Assay incubation->calcium_assay camp_assay cAMP Inhibition Assay incubation->camp_assay arrestin_assay β-Arrestin Recruitment Assay incubation->arrestin_assay data_analysis Data Analysis (Dose-Response Curve, EC50) calcium_assay->data_analysis camp_assay->data_analysis arrestin_assay->data_analysis end End: Optimized Concentration data_analysis->end

Caption: General workflow for this compound concentration optimization.

Detailed Experimental Protocols

1. Calcium Mobilization Assay

This protocol is for measuring the Gαq/11-mediated increase in intracellular calcium upon FFA2 activation by this compound.

  • Materials:

    • Cells expressing FFA2 (e.g., HEK293 or CHO cells)

    • Black, clear-bottom 96-well plates

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)

    • Pluronic F-127

    • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

    • This compound

    • DMSO

    • Fluorescence plate reader with an injector

  • Procedure:

    • Cell Seeding: Seed FFA2-expressing cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight.

    • Dye Loading:

      • Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

      • Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.

      • Incubate the plate at 37°C for 45-60 minutes in the dark.

    • Washing: Gently wash the cells twice with 100 µL of HBSS to remove excess dye. After the final wash, leave 100 µL of HBSS in each well.

    • This compound Preparation: Prepare a 2X serial dilution of this compound in HBSS.

    • Measurement:

      • Place the cell plate in a fluorescence plate reader.

      • Set the instrument to record fluorescence at the appropriate wavelengths for the chosen dye (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4).

      • Establish a stable baseline fluorescence reading for 10-20 seconds.

      • Inject 100 µL of the 2X this compound solution into each well.

      • Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response.

    • Data Analysis: Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence. Plot the dose-response curve and determine the EC50 value.

2. cAMP Inhibition Assay

This protocol is for measuring the Gαi/o-mediated decrease in intracellular cAMP upon FFA2 activation by this compound.

  • Materials:

    • Cells expressing FFA2

    • White, opaque 96-well plates

    • Forskolin

    • IBMX (a phosphodiesterase inhibitor)

    • This compound

    • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

    • Lysis buffer (provided with the kit)

  • Procedure:

    • Cell Seeding: Seed FFA2-expressing cells into a white, opaque 96-well plate and culture until they reach approximately 80-90% confluency.

    • Pre-treatment:

      • Remove the culture medium and replace it with 50 µL of stimulation buffer (e.g., HBSS containing IBMX).

      • Add 25 µL of varying concentrations of this compound to the wells.

      • Incubate for 15-30 minutes at 37°C.

    • Forskolin Stimulation: Add 25 µL of forskolin solution to all wells (except for the negative control) to stimulate adenylyl cyclase and increase cAMP production. The final concentration of forskolin should be optimized to produce a submaximal cAMP response.

    • Incubation: Incubate the plate for 15-30 minutes at 37°C.

    • Cell Lysis: Lyse the cells by adding the lysis buffer provided in the cAMP assay kit.

    • cAMP Detection: Follow the instructions of the specific cAMP assay kit to measure the cAMP levels in each well.

    • Data Analysis: Plot the this compound concentration against the measured cAMP levels to generate a dose-response curve and calculate the IC50 value for the inhibition of forskolin-stimulated cAMP production.

3. β-Arrestin Recruitment Assay

This protocol outlines a general method for measuring the recruitment of β-arrestin to the activated FFA2 receptor. Various commercial kits are available for this assay (e.g., based on BRET, FRET, or enzyme complementation).

  • Materials:

    • Cell line co-expressing FFA2 and a β-arrestin fusion protein (e.g., β-arrestin-GFP)

    • This compound

    • Assay-specific reagents (e.g., substrate for enzyme complementation assays)

    • Plate reader capable of detecting the specific assay signal (e.g., luminescence or fluorescence)

  • Procedure:

    • Cell Seeding: Seed the engineered cells in the appropriate multi-well plate as recommended by the assay kit manufacturer.

    • Compound Addition: Add serial dilutions of this compound to the wells.

    • Incubation: Incubate the plate for the time recommended by the assay manufacturer to allow for β-arrestin recruitment.

    • Signal Detection: Add the detection reagents and measure the signal using a plate reader.

    • Data Analysis: Plot the dose-response curve of this compound concentration versus the measured signal to determine the EC50 for β-arrestin recruitment.

Troubleshooting Logic Diagram

Troubleshooting_Logic start Problem with FFA2 Assay no_signal Low or No Signal? start->no_signal high_bg High Background? no_signal->high_bg No check_conc Check this compound Concentration (Dose-Response) no_signal->check_conc Yes inconsistent Inconsistent Results? high_bg->inconsistent No check_constitutive Assess Constitutive Activity high_bg->check_constitutive Yes check_plating Ensure Consistent Cell Plating inconsistent->check_plating Yes solution Problem Solved inconsistent->solution No check_cells Verify Cell Health & Receptor Expression check_conc->check_cells check_reagents Check Reagent Quality & Preparation check_cells->check_reagents check_protocol Review Assay Protocol & Conditions check_reagents->check_protocol check_reagents->solution check_reagents->solution check_protocol->solution optimize_conc Optimize this compound Concentration (Use Lowest Effective Dose) check_constitutive->optimize_conc optimize_conc->check_reagents check_handling Review Compound Handling & Storage check_plating->check_handling check_handling->check_reagents

Caption: A decision tree for troubleshooting common FFA2 assay issues.

References

How to minimize variability in TUG-1375 experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experimental results using the FFA2/GPR43 agonist, TUG-1375.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective synthetic agonist for the Free Fatty Acid Receptor 2 (FFA2), also known as G-protein coupled receptor 43 (GPR43).[1][2][3] FFA2 is a receptor for short-chain fatty acids (SCFAs) like acetate and propionate.[4] this compound activates FFA2, which is a G-protein coupled receptor (GPCR) that signals through both Gαi and Gαq pathways. This dual signaling can lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, as well as the activation of phospholipase C, leading to an increase in intracellular calcium.

Q2: What are the common sources of variability in this compound experiments?

A2: Variability in experiments with this compound can arise from several factors, including:

  • Cell-based factors: Cell line authenticity, passage number, cell density, receptor expression levels, and overall cell health can significantly impact results.

  • Reagent handling: Improper storage and handling of this compound, inconsistent solvent concentrations (e.g., DMSO), and variability in media and buffer composition.

  • Assay-specific parameters: Incubation times, temperature fluctuations, and improper execution of assay protocols (e.g., cAMP, neutrophil chemotaxis, lipolysis assays).

  • Ligand properties: this compound is a potent agonist, meaning that small errors in concentration can lead to large changes in response, particularly at the steep part of the dose-response curve.

Q3: How should I prepare and store this compound to ensure consistency?

A3: For optimal results, this compound should be dissolved in an appropriate solvent like DMSO to create a concentrated stock solution. This stock solution should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions and is at a level that does not affect cell viability or the assay readout.

Troubleshooting Guides

Issue 1: High Variability in cAMP Assay Results

Question: My cAMP assay results with this compound show high well-to-well variability and inconsistent dose-response curves. What could be the cause?

Answer: High variability in cAMP assays is a common issue. The following troubleshooting guide addresses potential causes and solutions.

Potential Cause Recommended Solution
Inconsistent Cell Seeding Ensure a homogeneous cell suspension before and during plating. Use a multichannel pipette carefully and consider using a cell counter to verify cell density.
Cell Health and Passage Number Use cells with a low passage number and ensure high viability (>95%) before seeding. Stressed or unhealthy cells will respond inconsistently.
Inaccurate Pipetting Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent and accurate addition of this compound, forskolin (if used), and lysis buffer.
Edge Effects Avoid using the outer wells of the microplate, as they are more prone to evaporation. Alternatively, fill the outer wells with sterile water or PBS to maintain humidity.
Suboptimal Agonist Concentration Range Perform a wide range of this compound concentrations to accurately determine the EC50. Given its high potency, a narrower concentration range at the lower end may be necessary.
Inconsistent Incubation Times Use a timer and ensure all plates are incubated for the same duration. Stagger the addition of reagents if necessary to maintain consistent timing.
Issue 2: Poor Reproducibility in Neutrophil Chemotaxis Assays

Question: I am observing inconsistent neutrophil migration in my chemotaxis assay with this compound. How can I improve the reproducibility?

Answer: Neutrophil chemotaxis assays are sensitive to several experimental parameters. The following guide provides solutions to common problems.

Potential Cause Recommended Solution
Variable Neutrophil Viability and Activation Isolate neutrophils from fresh blood using a standardized protocol to ensure high viability and a resting state. Avoid harsh vortexing or temperature changes.
Inconsistent Chemoattractant Gradient Ensure the chemotaxis chamber is set up correctly to establish a stable gradient. Avoid introducing bubbles when adding this compound to the lower chamber.
Incorrect Incubation Time Optimize the incubation time for your specific experimental setup. Too short a time will result in low migration, while too long may lead to desensitization or random migration.
Cell Density Use an optimal number of neutrophils in the upper chamber. Too few cells will result in a weak signal, while too many can lead to clogging of the filter pores.
Donor-to-Donor Variability If using primary human neutrophils, be aware of potential donor-to-donor variability in FFA2 expression and signaling. Pool cells from multiple donors if possible or use a sufficient number of donors to account for this variability.

Quantitative Data Summary

The following table summarizes reported quantitative data for this compound in various assays. Note that values can vary depending on the cell line, assay format, and specific experimental conditions.

ParameterSpeciesAssay TypeValueReference
pKiHumanRadioligand Binding6.69[1]
pEC50HumancAMP Inhibition7.11
pEC50MurinecAMP Inhibition6.44 ± 0.13
pEC50Humanβ-arrestin-2 Recruitment6.1IUPHAR/BPS Guide to PHARMACOLOGY
EC50HumanNADPH Oxidase Activation in Neutrophils~1-2 µMThe Journal of Immunology

Experimental Protocols

cAMP Inhibition Assay

This protocol is a general guideline for measuring the inhibition of forskolin-stimulated cAMP production by this compound in cells expressing FFA2.

  • Cell Seeding: Seed FFA2-expressing cells (e.g., CHO-K1 or HEK293) in a 96-well or 384-well plate at a pre-optimized density and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in a suitable assay buffer.

  • Cell Stimulation:

    • Aspirate the culture medium and add a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to the cells.

    • Add the this compound dilutions to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C.

    • Add a pre-determined concentration of forskolin (e.g., 1-10 µM) to all wells (except for the basal control) and incubate for another 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based).

  • Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This protocol describes a common method for assessing neutrophil migration towards this compound.

  • Neutrophil Isolation: Isolate primary neutrophils from fresh whole blood using a density gradient centrifugation method (e.g., Ficoll-Paque or Polymorphprep). Resuspend the isolated neutrophils in a suitable assay medium.

  • Assay Setup:

    • Add serial dilutions of this compound to the lower wells of a Boyden chamber.

    • Place a filter membrane (typically 3-5 µm pore size) over the lower wells.

    • Add the neutrophil suspension to the upper chamber of the filter.

  • Incubation: Incubate the chamber at 37°C in a humidified incubator for 60-90 minutes to allow for cell migration.

  • Quantification of Migration:

    • Remove the filter and scrape off the non-migrated cells from the top surface.

    • Stain the migrated cells on the bottom surface of the filter with a suitable dye (e.g., Giemsa or DAPI).

    • Count the number of migrated cells in several fields of view under a microscope. Alternatively, migrated cells in the lower chamber can be quantified using a cell viability assay (e.g., CellTiter-Glo).

  • Data Analysis: Plot the number of migrated cells against the logarithm of the this compound concentration to determine the chemotactic response.

Visualizations

TUG_1375_Signaling_Pathway TUG1375 This compound FFA2 FFA2 (GPR43) TUG1375->FFA2 binds to G_alpha_i Gαi FFA2->G_alpha_i activates G_alpha_q Gαq FFA2->G_alpha_q activates AC Adenylyl Cyclase G_alpha_i->AC inhibits PLC Phospholipase C G_alpha_q->PLC activates cAMP cAMP AC->cAMP produces Response_i Cellular Response (e.g., Inhibition of Lipolysis) cAMP->Response_i PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release stimulates PKC PKC Activation DAG->PKC Response_q Cellular Response (e.g., Neutrophil Chemotaxis) Ca_release->Response_q PKC->Response_q

Caption: Signaling pathway of this compound via the FFA2 receptor.

Troubleshooting_Workflow Start High Variability in Experimental Results Check_Reagents Verify Reagent Quality and Preparation Start->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Check_Cells Assess Cell Health and Culture Conditions Cells_OK Cells OK? Check_Cells->Cells_OK Check_Protocol Review Assay Protocol and Execution Protocol_OK Protocol OK? Check_Protocol->Protocol_OK Reagents_OK->Check_Cells Yes Optimize_Reagents Prepare Fresh Reagents, Verify Concentrations Reagents_OK->Optimize_Reagents No Cells_OK->Check_Protocol Yes Optimize_Cells Use Low Passage Cells, Optimize Seeding Density Cells_OK->Optimize_Cells No Optimize_Protocol Optimize Incubation Times, Ensure Consistent Pipetting Protocol_OK->Optimize_Protocol No End Reduced Variability Protocol_OK->End Yes Optimize_Reagents->Check_Reagents Optimize_Cells->Check_Cells Optimize_Protocol->Check_Protocol

Caption: A logical workflow for troubleshooting experimental variability.

References

Technical Support Center: TUG-1375 Cytotoxicity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the cytotoxicity of TUG-1375. As publicly available cytotoxicity data for this compound across various cell lines is limited, this guide offers generalized protocols and troubleshooting advice for standard cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a potent and selective synthetic agonist for the Free Fatty Acid Receptor 2 (FFA2), also known as GPR43.[1][2] FFA2 is a G protein-coupled receptor (GPCR) that is activated by short-chain fatty acids (SCFAs).[3] this compound was designed as a pharmacological tool to study the function of the FFA2 receptor both in vitro and in vivo.[2] The receptor is involved in regulating metabolism, appetite, fat accumulation, and inflammatory responses.[4]

Q2: What are the known signaling pathways activated by this compound? A2: As an agonist for FFA2, this compound activates downstream G-protein signaling pathways. FFA2 is known to couple with both Gq/11 and Gi/o proteins.

  • Gq/11 Pathway: Activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium levels and activation of Protein Kinase C (PKC).

  • Gi/o Pathway: Activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Q3: Is there published data on the cytotoxicity of this compound in specific cell lines? A3: Based on available literature, there are no comprehensive studies focused specifically on the cytotoxicity of this compound across a range of cell lines. Most research has focused on its efficacy and mechanism as an FFA2 agonist. Therefore, it is recommended that researchers perform their own cytotoxicity assessments in their specific cell lines of interest.

Q4: Which assays are recommended for evaluating the cytotoxicity of this compound? A4: Standard in vitro cytotoxicity assays are suitable for assessing the effects of this compound. The most common methods include:

  • MTT Assay: A colorimetric assay that measures the metabolic activity of cells as an indicator of viability.

  • LDH Release Assay: A colorimetric assay that quantifies the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.

Experimental Protocols

Below are detailed protocols for performing MTT and LDH cytotoxicity assays. These are generalized procedures and should be optimized for your specific cell line and experimental conditions.

Protocol 1: MTT Assay for Cell Viability

This assay quantifies changes in cell viability by measuring the enzymatic reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

Materials:

  • This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1x10⁴ to 5x10⁴ cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only controls (e.g., medium with the same concentration of DMSO used for the highest this compound dose).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.

ParameterRecommended Value
Cell Seeding Density1x10⁴ - 5x10⁴ cells/well
Incubation Time (Treatment)24 - 72 hours
MTT Concentration0.5 mg/mL (final)
MTT Incubation Time2 - 4 hours
Solubilization Time15 min (shaking) to overnight
Absorbance Wavelength570 nm (reference >650 nm)
Protocol 2: LDH Release Assay for Cytotoxicity

This assay measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.

Materials:

  • This compound stock solution

  • 96-well flat-bottom plates

  • Complete cell culture medium (preferably with low serum to reduce background LDH)

  • LDH cytotoxicity detection kit (containing substrate mix, assay buffer, and stop solution)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Set up the following controls:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells lysed with a lysis buffer (provided in the kit) 30-45 minutes before the end of the experiment.

    • Background Control: Culture medium without cells.

  • Incubation: Incubate the plate for the desired exposure time.

  • Sample Collection: After incubation, centrifuge the plate at ~250 x g for 5 minutes to pellet any detached cells.

  • Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of stop solution (if required by the kit) to each well.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm).

Control TypeDescriptionPurpose
Spontaneous ReleaseUntreated cellsMeasures baseline LDH release from healthy cells.
Maximum ReleaseUntreated cells + Lysis BufferRepresents 100% cytotoxicity.
BackgroundMedium onlyCorrects for LDH activity present in the serum/medium.
Vehicle ControlCells + Solvent (e.g., DMSO)Assesses the cytotoxicity of the solvent itself.

Troubleshooting Guides

MTT Assay Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
High variability between replicate wells Uneven cell seeding; Pipetting errors.Ensure the cell suspension is homogenous before and during plating. Calibrate pipettes regularly and consider using a multi-channel pipette for reagent addition.
Low absorbance readings Cell number is too low; Incubation time with MTT is insufficient.Optimize cell seeding density to ensure a linear absorbance response. Increase the MTT incubation time to allow for sufficient formazan formation.
High background absorbance Microbial contamination (bacteria/yeast can reduce MTT); Phenol red in the medium.Maintain sterile technique. Use a serum-free or phenol red-free medium during the MTT incubation step. Run a "medium only" blank for background subtraction.
This compound precipitates in the medium Poor solubility at the tested concentration.Check the solubility of this compound in your culture medium. Ensure the final solvent concentration (e.g., DMSO) is non-toxic and consistent across all wells (typically <0.5%).
Incomplete formazan crystal dissolution Insufficient volume or mixing of the solubilization solution.Ensure the solubilization solution completely covers the well bottom. Increase mixing time on an orbital shaker or gently pipette up and down to dissolve all crystals.
LDH Assay Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
High background in "medium only" control High intrinsic LDH activity in the serum used in the culture medium.Use heat-inactivated serum or reduce the serum concentration in the medium during the experiment (e.g., to 1-5%).
High "spontaneous release" from control cells Suboptimal culture conditions (e.g., over-confluency); Rough handling during pipetting.Ensure cells are healthy and in the logarithmic growth phase. Handle cells gently during media changes and reagent additions to avoid physical membrane damage.
Low signal in treated wells despite visible cell death Assay performed too early (LDH is released in late apoptosis/necrosis); this compound inhibits LDH enzyme activity.Extend the treatment duration (e.g., to 48-72 hours). To check for enzyme inhibition, lyse untreated cells, add this compound to the lysate, and then perform the assay.
Precipitate forms in assay reagents Improper storage of reagents.Ensure reagents are stored correctly (e.g., protected from light, at the correct temperature). If a precipitate forms in the assay buffer, it can sometimes be removed by centrifugation.

Visualizations

Signaling Pathway of this compound via FFA2 Receptor

FFA2_Signaling_Pathway cluster_cAMP TUG1375 This compound FFA2 FFA2 Receptor (GPR43) TUG1375->FFA2 Binds to Gq Gq/11 FFA2->Gq Activates Gi Gi/o FFA2->Gi Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates AC Adenylyl Cyclase (AC) Gi->AC Inhibits PIP2 PIP2 PLC->PIP2 Cleaves ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG cAMP ↓ cAMP Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC PKC Activation DAG->PKC

Caption: this compound activates the FFA2 receptor, leading to dual signaling through Gq and Gi pathways.

Experimental Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow start Start seed Seed Cells in 96-Well Plate start->seed incubate1 Incubate 24h (Cell Adherence) seed->incubate1 treat Treat with Serial Dilutions of this compound & Controls incubate1->treat incubate2 Incubate for Exposure Period (e.g., 24-72h) treat->incubate2 assay Perform Cytotoxicity Assay incubate2->assay mtt Add MTT Reagent, Incubate 2-4h assay->mtt MTT ldh Collect Supernatant, Add LDH Reagents assay->ldh LDH solubilize Add Solubilization Solution mtt->solubilize read_ldh Read Absorbance (490 nm) ldh->read_ldh read_mtt Read Absorbance (570 nm) solubilize->read_mtt analyze Data Analysis: Calculate % Viability or % Cytotoxicity (IC50) read_mtt->analyze read_ldh->analyze end End analyze->end

Caption: Generalized workflow for assessing the cytotoxicity of a test compound using MTT or LDH assays.

References

Overcoming low signal-to-noise ratio in TUG-1375 assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome low signal-to-noise ratio in TUG-1375 assays. The information is tailored for researchers, scientists, and drug development professionals working with this selective Free Fatty Acid Receptor 2 (FFA2/GPR43) agonist.

Understanding this compound and FFA2 Signaling

This compound is a potent and selective agonist for the Free Fatty Acid Receptor 2 (FFA2), also known as GPR43.[1][2][3] FFA2 is a G protein-coupled receptor (GPCR) that is activated by short-chain fatty acids. Upon activation by an agonist like this compound, FFA2 can couple to two main G protein signaling pathways:

  • Gαq/11 pathway: This pathway activates phospholipase C (PLC), leading to an increase in intracellular calcium levels.

  • Gαi/o pathway: This pathway inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4]

Furthermore, activated FFA2 can also recruit β-arrestins, which play a role in receptor desensitization and can initiate their own signaling cascades.[4] The choice of assay (e.g., calcium mobilization, cAMP inhibition, or β-arrestin recruitment) will determine which aspect of FFA2 signaling is being measured.

FFA2 Signaling Pathway

FFA2_Signaling_Pathway This compound Activated FFA2 Signaling Pathways TUG1375 This compound FFA2 FFA2/GPR43 Receptor TUG1375->FFA2 Agonist Binding Gq11 Gαq/11 FFA2->Gq11 Activation Gi_o Gαi/o FFA2->Gi_o Activation beta_arrestin β-Arrestin FFA2->beta_arrestin Recruitment PLC Phospholipase C (PLC) Gq11->PLC Stimulates AC Adenylyl Cyclase (AC) Gi_o->AC Inhibits Ca_increase ↑ Intracellular Ca²⁺ PLC->Ca_increase cAMP_decrease ↓ Intracellular cAMP AC->cAMP_decrease downstream_Ca Downstream Ca²⁺ Signaling Ca_increase->downstream_Ca downstream_cAMP Downstream Effects cAMP_decrease->downstream_cAMP desensitization Receptor Desensitization & Signaling beta_arrestin->desensitization

This compound Activated FFA2 Signaling Pathways

Troubleshooting Guide: Low Signal-to-Noise Ratio

A low signal-to-noise ratio can be caused by either a weak signal, high background, or a combination of both. This guide provides a systematic approach to identify and resolve these issues in your this compound assays.

Issue 1: High Background Signal

High background can mask the specific signal from your assay, leading to a poor signal-to-noise ratio.

Question: My negative control wells show a high signal. What are the potential causes and how can I fix this?

Answer: High background can stem from several sources. Here’s a breakdown of potential causes and solutions:

  • Cellular Autofluorescence (for fluorescence-based assays):

    • Cause: Some cell lines naturally fluoresce, which can contribute to high background.

    • Solution:

      • Run a "cells-only" control (no fluorescent probes) to quantify the level of autofluorescence.

      • If possible, switch to a cell line with lower intrinsic fluorescence.

      • Use assay kits with red-shifted fluorophores, as cellular autofluorescence is often more pronounced at shorter wavelengths.

  • Non-specific Binding of Reagents:

    • Cause: Antibodies or other detection reagents may bind to unintended targets or components of the assay plate.

    • Solution:

      • Optimize the concentration of primary and secondary antibodies through titration.

      • Ensure adequate blocking steps are included in your protocol. You may need to test different blocking agents (e.g., BSA, non-fat milk).

      • Increase the number and stringency of wash steps to remove unbound reagents.

  • Reagent Contamination or Degradation:

    • Cause: Contamination of buffers or reagents with agonists or fluorescent substances can lead to a high background. Reagents can also degrade over time.

    • Solution:

      • Prepare fresh buffers and reagent solutions for each experiment.

      • Ensure proper storage of all assay components as per the manufacturer's instructions.

  • High Cell Seeding Density:

    • Cause: Overly confluent cells can lead to increased cell death and release of interfering substances, contributing to higher background.

    • Solution: Optimize the cell seeding density. A lower cell number can sometimes reduce background without significantly impacting the specific signal.

Hypothetical Data: Optimizing Cell Seeding Density to Reduce Background

The following table provides a hypothetical example of how optimizing cell seeding density can improve the signal-to-background ratio in a fluorescence-based this compound assay.

Cell Density (cells/well)Average Signal (RFU) - this compoundAverage Background (RFU) - Vehicle ControlSignal-to-Background Ratio
2,5008,0001,0008.0
5,000 15,000 1,200 12.5
10,00020,0003,5005.7
20,00022,0006,0003.7

In this example, a cell density of 5,000 cells/well provides the optimal signal-to-background ratio.

Issue 2: Weak or No Signal

A weak specific signal can be difficult to distinguish from the background, leading to a poor signal-to-noise ratio.

Question: I'm not seeing a significant response to this compound. What could be wrong?

Answer: A weak or absent signal can be due to a variety of factors, from reagent issues to suboptimal assay conditions.

  • This compound Integrity and Concentration:

    • Cause: this compound may have degraded, or the concentration used may be too low.

    • Solution:

      • Ensure this compound has been stored correctly (typically at -20°C or -80°C as a solid or in a suitable solvent like DMSO).

      • Prepare fresh dilutions of this compound for each experiment.

      • Perform a dose-response curve to ensure you are using a concentration that elicits a robust response. The reported pEC50 for this compound in a cAMP assay is 7.11.

  • Cell Health and Receptor Expression:

    • Cause: The cells may be unhealthy, have a low passage number, or may not express sufficient levels of the FFA2 receptor.

    • Solution:

      • Ensure cells are healthy and in the logarithmic growth phase.

      • Use cells with a consistent and appropriate passage number.

      • Confirm FFA2 expression in your chosen cell line using techniques like qPCR or western blotting. If expression is low, consider using a cell line that overexpresses the receptor.

  • Suboptimal Assay Conditions:

    • Cause: Incubation times, temperatures, and reagent concentrations can all impact the strength of the signal.

    • Solution:

      • Incubation Time: Optimize the incubation time for this compound stimulation. A time-course experiment can help determine the point of maximal response.

      • Reagent Concentrations: Titrate the concentrations of all critical reagents (e.g., forskolin in a cAMP assay) to find the optimal conditions for your specific cell line and assay format.

  • Inappropriate Assay Choice:

    • Cause: The chosen assay may not be sensitive enough to detect the signaling event in your cell system.

    • Solution:

      • If a cAMP assay is yielding a low signal, consider a calcium mobilization assay, which can sometimes provide a more robust response for Gq-coupled receptors.

      • Alternatively, a β-arrestin recruitment assay can be a sensitive method for detecting GPCR activation.

Hypothetical Data: this compound Dose-Response

This table shows hypothetical data from a this compound dose-response experiment in a cAMP inhibition assay, illustrating the importance of using an appropriate concentration.

This compound Concentration (nM)% Inhibition of cAMP
0.15%
115%
1045%
100 85%
100095%
1000098%

In this example, a concentration of at least 100 nM is required to achieve a strong signal.

Frequently Asked Questions (FAQs)

Q1: What is a good starting concentration for this compound in a cell-based assay?

A1: Based on its reported pEC50 of 7.11 in a cAMP assay, a good starting point for a dose-response curve would be to test a range of concentrations from 1 nM to 10 µM. This will help you determine the optimal concentration for your specific experimental setup.

Q2: What is the best solvent for this compound and what is a safe final concentration of the vehicle in my assay?

A2: this compound is soluble in DMSO. It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 0.1%, as higher concentrations can be toxic to cells and may interfere with the assay. Always include a vehicle control (medium with the same final concentration of DMSO as your highest this compound concentration) to account for any effects of the solvent.

Q3: How do I choose the right cell line for my this compound assay?

A3: The ideal cell line will endogenously express the FFA2 receptor at a sufficient level to produce a robust signal. Cell lines commonly used for GPCR assays include HEK293, CHO, and HeLa cells. It is recommended to verify FFA2 expression in your chosen cell line. If endogenous expression is low, you may need to use a cell line that has been stably transfected to overexpress the human FFA2 receptor.

Q4: What are appropriate positive and negative controls for a this compound assay?

A4:

  • Positive Control: A known FFA2 agonist, such as propionate or another well-characterized synthetic agonist, can be used to confirm that the assay is working correctly.

  • Negative Control: A vehicle control (e.g., DMSO in media) is essential to determine the basal signal and to control for any solvent effects.

  • Untreated Cells: Wells with cells that have not been treated with any compound can also serve as a baseline control.

Q5: What is a good Z'-factor for a this compound assay?

A5: The Z'-factor is a statistical indicator of assay quality. A Z'-factor between 0.5 and 1.0 is considered excellent for a high-throughput screening assay. For cell-based assays, a Z'-factor above 0.4 is often considered acceptable. If your Z'-factor is below 0.5, it indicates that your assay may need further optimization to improve the separation between your positive and negative controls.

Experimental Protocols

Protocol 1: this compound cAMP Inhibition Assay (General Outline)

This protocol provides a general workflow for measuring the inhibition of forskolin-stimulated cAMP production by this compound.

  • Cell Seeding: Seed FFA2-expressing cells in a 96-well or 384-well plate at a pre-optimized density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a solution of forskolin at a concentration that will elicit a submaximal stimulation of cAMP production (to be determined empirically).

  • Cell Stimulation:

    • Wash the cells once with assay buffer.

    • Add the this compound dilutions to the appropriate wells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C.

    • Add the forskolin solution to all wells except the negative control and incubate for another optimized period (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits) according to the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of the forskolin-stimulated cAMP response for each this compound concentration and plot a dose-response curve to determine the EC50 value.

Protocol 2: this compound β-Arrestin Recruitment Assay (General Outline)

This protocol outlines a general procedure for measuring this compound-induced β-arrestin recruitment using a commercially available assay system (e.g., PathHunter®).

  • Cell Seeding: Seed cells co-expressing a tagged FFA2 receptor and a tagged β-arrestin in a 96-well or 384-well plate at an optimized density.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

  • Cell Stimulation: Add the this compound dilutions to the cells and incubate for the manufacturer-recommended time (typically 60-90 minutes) at 37°C.

  • Signal Detection: Add the detection reagents provided with the assay kit and incubate as instructed. Measure the luminescence or fluorescence signal using a plate reader.

  • Data Analysis: Plot the signal as a function of this compound concentration to generate a dose-response curve and determine the EC50 value.

Experimental Workflow and Troubleshooting Logic

Troubleshooting_Workflow Troubleshooting Low Signal-to-Noise Ratio Start Low Signal-to-Noise Ratio Check_Controls Analyze Controls: - Positive Control (e.g., Propionate) - Negative Control (Vehicle) - Untreated Cells Start->Check_Controls High_Background High Background Signal Check_Controls->High_Background Negative control signal is high Low_Signal Low Specific Signal Check_Controls->Low_Signal Positive control signal is low Optimize_Background Troubleshoot High Background: - Optimize Cell Density - Check for Autofluorescence - Optimize Reagent Concentrations - Improve Washing Steps High_Background->Optimize_Background Optimize_Signal Troubleshoot Low Signal: - Verify this compound Integrity & Concentration - Confirm Cell Health & Receptor Expression - Optimize Incubation Times - Consider a More Sensitive Assay Low_Signal->Optimize_Signal Re_evaluate Re-evaluate Assay Performance Optimize_Background->Re_evaluate Optimize_Signal->Re_evaluate Re_evaluate->Check_Controls Issue Persists Good_SNR Acceptable Signal-to-Noise Ratio Re_evaluate->Good_SNR Issue Resolved

References

TUG-1375 stability issues in long-term cell culture experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using TUG-1375 in long-term cell culture experiments. While literature suggests this compound has high chemical stability, this guide addresses potential sources of variability and provides protocols to ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: I am observing inconsistent results with this compound in my long-term cell culture experiments. Is this compound known to be unstable?

A1: On the contrary, published studies describe this compound as having high chemical, microsomal, and hepatocyte stability.[1][2][3] However, "instability" in the context of a cell culture experiment can arise from various factors beyond the compound's inherent chemical properties. Inconsistent results are often traced to issues with compound solubility, adsorption to plastics, or interactions with media components over time. It is also possible that the observed effects are due to biological responses such as receptor desensitization or cytotoxicity at higher concentrations.

Q2: What are the optimal storage and handling conditions for this compound stock solutions?

A2: For long-term storage, this compound stock solutions, typically dissolved in DMSO, should be stored at -20°C or -80°C.[3][4] It is recommended to prepare small, single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound. When preparing working solutions, ensure the stock is fully dissolved. Gentle warming or sonication can be used if necessary.

Q3: What is the recommended final concentration of DMSO in the cell culture medium?

A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced toxicity. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in all experiments to account for any effects of the solvent itself.

Q4: Could the components of my cell culture medium be affecting the activity of this compound?

A4: Yes, components in cell culture media, such as amino acids, vitamins, and serum proteins, can potentially interact with small molecules. For example, compounds can bind to serum proteins, reducing the effective concentration available to the cells. It is advisable to test the stability and activity of this compound in the specific medium formulation you are using.

Q5: What are potential biological reasons for seeing a diminished response to this compound over time?

A5: Prolonged exposure of cells to an agonist like this compound can lead to receptor desensitization or downregulation, a process where the cell reduces the number of receptors on its surface, leading to a diminished response. Additionally, at higher concentrations, the compound may exhibit off-target effects or cytotoxicity, which could be misinterpreted as a loss of specific activity.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting unexpected results in long-term experiments with this compound.

Problem 1: Decreased or inconsistent compound activity over time.

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Compound Precipitation 1. Visual Inspection: Carefully inspect the culture medium for any signs of precipitation (cloudiness or crystals), both by eye and under a microscope. 2. Solubility Check: Perform a solubility test to determine the maximum soluble concentration of this compound in your specific cell culture medium at 37°C. 3. Working Concentration: Ensure your working concentration is well below the determined solubility limit.
Compound Adsorption 1. Plate Type: Consider using low-binding microplates, as hydrophobic compounds can adsorb to standard tissue culture plastic. 2. Control Experiment: Incubate this compound in media without cells and measure the concentration in the supernatant over time to assess loss due to adsorption.
Compound Degradation 1. Stability Assay: Perform a stability study to determine the half-life of this compound in your specific cell culture medium under your experimental conditions (37°C, 5% CO2). A detailed protocol is provided below. 2. Media Refreshment: If the compound is found to have a limited half-life, consider refreshing the media with freshly prepared this compound at regular intervals during long-term experiments.
Biological Effects 1. Dose-Response Curve: Perform a full dose-response curve to ensure you are working within the optimal concentration range. 2. Cytotoxicity Assay: Run a parallel cytotoxicity assay (e.g., MTT or LDH) to rule out cell death at your working concentration. 3. Receptor Downregulation: Consider intermittent dosing schedules to minimize receptor desensitization.
Problem 2: High variability between experimental replicates.

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Inaccurate Pipetting 1. Calibrated Pipettes: Ensure all pipettes are properly calibrated. 2. Master Mix: Prepare a master mix of this compound in the culture medium to add to all relevant wells, ensuring a consistent final concentration.
Inconsistent Cell Health/Number 1. Standardized Seeding: Maintain a consistent cell seeding density across all wells and experiments. 2. Passage Number: Use cells within a consistent and low passage number range.
Edge Effects in Multi-well Plates 1. Plate Layout: Avoid using the outer wells of multi-well plates for critical experiments, as they are more prone to evaporation. Fill the outer wells with sterile media or PBS to create a humidity barrier.

Experimental Protocols

Protocol: Assessing the Stability of this compound in Cell Culture Medium

Objective: To determine the half-life of this compound in a specific cell culture medium under standard incubation conditions.

Materials:

  • This compound

  • Anhydrous DMSO

  • Your specific cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes or a multi-well plate

  • Calibrated pipettes

  • 37°C cell culture incubator with 5% CO2

  • Quenching solution (e.g., ice-cold acetonitrile)

  • Access to an HPLC or LC-MS/MS system

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Spike the Medium: Pre-warm your cell culture medium to 37°C. Dilute the this compound stock solution into the pre-warmed medium to your desired final experimental concentration (e.g., 10 µM). Ensure the final DMSO concentration is ≤ 0.5%.

  • Time Point Zero (T=0): Immediately after spiking, take an aliquot of the medium. This will serve as your T=0 sample.

  • Incubation: Dispense the remaining spiked medium into sterile, sealed containers (e.g., microcentrifuge tubes) and place them in a 37°C incubator with 5% CO2.

  • Sample Collection: Collect aliquots at various time points (e.g., 2, 4, 8, 24, 48, and 72 hours).

  • Sample Processing: For each time point, immediately process the sample by adding 3 volumes of a cold quenching solvent (e.g., acetonitrile) to precipitate proteins and halt any degradation. Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins. Transfer the supernatant to a clean tube for analysis.

  • Analysis: Analyze the concentration of this compound in the processed samples using a validated HPLC or LC-MS/MS method.

  • Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration. Plot the percentage of compound remaining versus time to determine the stability profile and calculate the half-life.

Mandatory Visualizations

Signaling Pathway of this compound via FFA2/GPR43

TUG1375_Pathway TUG1375 This compound FFA2 FFA2/GPR43 TUG1375->FFA2 G_protein Gαi/o & Gαq/11 FFA2->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits PLC Phospholipase C (PLC) G_protein->PLC activates cAMP ↓ cAMP Downstream Downstream Cellular Responses (e.g., Chemotaxis, Cytokine Release) cAMP->Downstream IP3_DAG IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 Ca2->Downstream Stability_Workflow start Start prep_stock Prepare 10 mM This compound Stock in DMSO start->prep_stock spike_media Spike Pre-warmed Cell Culture Medium prep_stock->spike_media t0 Collect T=0 Sample spike_media->t0 incubate Incubate at 37°C, 5% CO₂ spike_media->incubate process Quench & Process (Acetonitrile Precipitation) t0->process collect_samples Collect Samples at Time Points (2, 4, 8, 24, 48, 72h) incubate->collect_samples collect_samples->process analyze Analyze by HPLC or LC-MS/MS process->analyze end Calculate % Remaining & Half-life analyze->end

References

Technical Support Center: TUG-1375 Dosage and Administration

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TUG-1375, a selective agonist for the Free Fatty Acid Receptor 2 (FFA2/GPR43). This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing in vivo experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective synthetic agonist for the Free Fatty Acid Receptor 2 (FFA2), also known as G protein-coupled receptor 43 (GPR43).[1][2] It was developed as a pharmacological tool for studying the function of FFA2 in both in vitro and in vivo settings.[1] FFA2 is a receptor for short-chain fatty acids (SCFAs) and is implicated in the regulation of metabolism, appetite, fat accumulation, and inflammatory responses.[1][2] this compound activates FFA2, which then couples to intracellular signaling pathways to elicit a cellular response.

Q2: What are the key signaling pathways activated by this compound?

A2: this compound, by activating FFA2, triggers a dual signaling cascade through coupling with both Gi/o and Gq G-proteins.

  • Gi/o Pathway: Activation of the Gi/o pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

  • Gq Pathway: Activation of the Gq pathway stimulates phospholipase C (PLC), which in turn leads to an increase in intracellular calcium concentration ([Ca2+]) and the activation of the mitogen-activated protein kinase (MAPK) cascade.

These pathways ultimately modulate various cellular functions, including inflammatory responses and metabolic regulation.

Q3: What are the reported in vivo effects of this compound?

A3: In vivo studies have confirmed that this compound can induce the mobilization of human neutrophils and inhibit lipolysis in murine adipocytes. These effects are consistent with the known functions of FFA2 in inflammation and metabolism.

Q4: How should I prepare this compound for in vivo administration?

A4: this compound has favorable solubility and stability. Here are some recommended formulation protocols for in vivo use. It is recommended to prepare fresh solutions on the day of the experiment.

Protocol 1: Formulation with PEG300 and Tween-80 This protocol is suitable for various administration routes.

  • Prepare a stock solution of this compound in DMSO.

  • For the final working solution, combine the following in the specified volumetric ratios:

    • 10% DMSO (from stock solution)

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • Mix the components sequentially and ensure a clear solution is formed. Gentle heating or sonication can be used to aid dissolution if precipitation occurs.

Protocol 2: Formulation with Corn Oil This protocol is often used for oral administration.

  • Prepare a stock solution of this compound in DMSO.

  • Add the DMSO stock solution to corn oil to achieve the desired final concentration. For example, to make a 1 mg/mL solution from a 10 mg/mL DMSO stock, add 100 µL of the stock to 900 µL of corn oil.

  • Mix thoroughly to ensure a uniform suspension.

Troubleshooting Guide

Problem 1: Difficulty in dissolving this compound for in vivo administration.

  • Possible Cause: Incorrect solvent or concentration.

  • Solution:

    • Ensure you are using a suitable solvent system as described in the formulation protocols above.

    • Start by preparing a higher concentration stock solution in 100% DMSO, which can then be diluted into the final vehicle.

    • If precipitation occurs upon dilution, try gentle warming or sonication to aid dissolution.

    • Consider adjusting the vehicle composition. For instance, increasing the percentage of PEG300 or Tween-80 may improve solubility.

Problem 2: Inconsistent or unexpected results in vivo.

  • Possible Cause 1: Suboptimal dosage.

  • Solution: The optimal dose of this compound can vary depending on the animal model, administration route, and the specific biological question being investigated. The provided dosage table is a starting point. It is recommended to perform a dose-response study to determine the most effective dose for your specific experimental conditions.

  • Possible Cause 2: Issues with compound administration.

  • Solution:

    • Ensure proper technique for the chosen administration route (e.g., oral gavage, intravenous injection). Improper administration can lead to variability in drug exposure.

    • For oral gavage, ensure the gavage needle is correctly placed to avoid administration into the trachea.

    • For intravenous injections, confirm that the injection is successfully delivered into the vein.

  • Possible Cause 3: Animal model-specific differences.

  • Solution: The expression and function of FFA2 can differ between species and even between different strains of the same species. Be aware of the specific characteristics of your chosen animal model. If possible, confirm FFA2 expression in the target tissue of your model.

Dosage and Administration Data

The following table summarizes the currently available quantitative data on this compound dosage in an in vivo model. Researchers should use this as a starting point and optimize the dosage for their specific experimental setup.

Animal ModelAdministration RouteDosageVehicleReference
Balb/c MiceIntravenous (IV)5 mg/kgNot specified
Balb/c MiceIntraperitoneal (IP)5 mg/kgNot specified
Balb/c MiceOral (PO)10 mg/kgNot specified

Note: The specific vehicle used in the referenced pharmacokinetic study was not detailed in the primary publication. Researchers should refer to the formulation protocols provided in this guide.

Experimental Protocols

1. Oral Gavage Administration in Mice

This protocol provides a general guideline for the oral administration of this compound.

  • Materials:

    • This compound formulated in a suitable vehicle (e.g., corn oil).

    • Appropriately sized gavage needle (typically 20-22 gauge for adult mice).

    • Syringe.

    • Animal scale.

  • Procedure:

    • Weigh the mouse to accurately calculate the volume of the this compound solution to be administered. The volume should generally not exceed 10 mL/kg.

    • Restrain the mouse firmly by the scruff of the neck to immobilize the head.

    • Gently insert the gavage needle into the esophagus. The animal should swallow as the needle is advanced. Do not force the needle. If resistance is met, withdraw and reinsert.

    • Once the needle is correctly positioned in the stomach, slowly administer the this compound solution.

    • Withdraw the needle gently and return the mouse to its cage.

    • Monitor the animal for any signs of distress after the procedure.

2. Intravenous (Tail Vein) Injection in Mice

This protocol provides a general guideline for the intravenous administration of this compound.

  • Materials:

    • This compound formulated in a sterile, injectable vehicle (e.g., saline-based formulation).

    • Appropriately sized needle (typically 27-30 gauge) and syringe.

    • Mouse restrainer.

    • Heat lamp or warming pad to dilate the tail veins.

  • Procedure:

    • Weigh the mouse to accurately calculate the injection volume.

    • Place the mouse in a restrainer.

    • Warm the tail using a heat lamp or warming pad to make the lateral tail veins more visible and accessible.

    • Clean the tail with an alcohol swab.

    • Insert the needle, bevel up, into one of the lateral tail veins.

    • Slowly inject the this compound solution. Successful injection is indicated by the absence of a subcutaneous bleb.

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

    • Return the mouse to its cage and monitor for any adverse reactions.

Visualizations

Signaling Pathway of this compound via FFA2/GPR43

FFA2_Signaling TUG1375 This compound FFA2 FFA2/GPR43 TUG1375->FFA2 binds to Gq Gq FFA2->Gq activates Gi Gi/o FFA2->Gi activates PLC Phospholipase C (PLC) Gq->PLC stimulates AC Adenylyl Cyclase (AC) Gi->AC inhibits IP3_DAG IP3 & DAG PLC->IP3_DAG produces cAMP ↓ cAMP AC->cAMP Ca2 ↑ [Ca2+] IP3_DAG->Ca2 leads to CellularResponse Cellular Response (e.g., Inflammation, Metabolic Regulation) cAMP->CellularResponse MAPK MAPK Cascade Activation Ca2->MAPK MAPK->CellularResponse

Caption: this compound activates FFA2, leading to dual G-protein signaling.

Experimental Workflow for In Vivo this compound Study

TUG1375_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Formulation This compound Formulation Administration This compound Administration (e.g., PO, IV, IP) Formulation->Administration AnimalModel Select Animal Model DoseCalc Dosage Calculation AnimalModel->DoseCalc DoseCalc->Administration Monitoring Animal Monitoring Administration->Monitoring DataCollection Data & Sample Collection Monitoring->DataCollection Bioanalysis Bioanalysis (e.g., PK/PD) DataCollection->Bioanalysis StatisticalAnalysis Statistical Analysis Bioanalysis->StatisticalAnalysis Results Results & Interpretation StatisticalAnalysis->Results

References

Preventing TUG-1375 degradation during experimental procedures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and use of TUG-1375 to prevent its degradation during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for this compound?

A1: this compound is a chemically stable compound.[1] For long-term storage, it is recommended to keep the solid compound at -20°C for up to one year or at -80°C for up to two years.[2]

Q2: How should I prepare stock solutions of this compound?

A2: It is recommended to prepare stock solutions in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO).[3] this compound is soluble in DMSO at concentrations up to 125 mg/mL (282.22 mM).[3] Once prepared, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[4]

Q3: How long are stock solutions of this compound stable?

A3: When stored at -20°C, the stock solution is stable for up to 1 month. For longer-term storage, it is recommended to store the stock solution at -80°C, where it can be kept for up to 6 months.

Q4: I am observing inconsistent results in my experiments. Could this compound degradation be a factor?

A4: Inconsistent results can be a consequence of compound degradation. To minimize this possibility, it is crucial to follow the recommended storage and handling procedures. For in vivo experiments, it is strongly advised to prepare fresh working solutions daily from a frozen stock. If you suspect degradation, it is best to use a fresh aliquot of the stock solution.

Q5: What are the best practices for preparing working solutions for in vitro assays?

A5: When preparing working solutions for in vitro experiments, dilute the DMSO stock solution in the appropriate aqueous buffer or cell culture medium immediately before use. It is important to ensure that the final concentration of DMSO in the assay is low enough to not affect the experimental results, typically less than 0.1%.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no activity of this compound in the assay. Degradation of this compound in the working solution.Prepare fresh working solutions for each experiment from a properly stored, frozen stock aliquot. Avoid using working solutions that have been stored for an extended period at room temperature or 4°C.
Improper storage of the solid compound or stock solution.Verify that the solid this compound and its stock solutions have been stored at the recommended temperatures (-20°C or -80°C) and protected from moisture.
Repeated freeze-thaw cycles of the stock solution.Aliquot the stock solution into single-use volumes after preparation to minimize the number of freeze-thaw cycles.
Precipitation of this compound in aqueous buffer. Low solubility of this compound in the experimental buffer.This compound has high solubility. However, if precipitation is observed, consider using a small amount of a solubilizing agent such as Tween-80 or preparing the working solution in a buffer containing a low percentage of organic solvent. For in vivo preparations, co-solvents like PEG300 and Tween-80 can be used. To aid dissolution, gentle warming to 37°C and sonication can be employed.
Inconsistent results between experimental days. Variability in the preparation of this compound working solutions.Standardize the protocol for preparing working solutions, ensuring the same solvent, concentration, and dilution steps are used consistently. Prepare a large batch of stock solution to be used across multiple experiments to reduce variability.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration Reference
Solid-20°C1 year
Solid-80°C2 years
Stock Solution (in DMSO)-20°C1 month
Stock Solution (in DMSO)-80°C6 months

Table 2: Solubility of this compound

Solvent Solubility Reference
DMSO≥ 2.25 mg/mL (5.08 mM)
DMSO125 mg/mL (282.22 mM)
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.25 mg/mL (5.08 mM)

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM)

  • Weigh out the required amount of solid this compound (Molecular Weight: 442.92 g/mol ).

  • Add the appropriate volume of high-quality, anhydrous DMSO to achieve a final concentration of 10 mM.

  • To enhance solubility, the solution can be warmed to 37°C and sonicated in an ultrasonic bath for a short period.

  • Once fully dissolved, aliquot the stock solution into single-use, light-protected tubes.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Protocol 2: Preparation of this compound Working Solution for in vitro Cellular Assays

  • Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

  • Serially dilute the stock solution in the desired cell culture medium or assay buffer to the final working concentration.

  • Ensure the final DMSO concentration is below a level that could impact the cells (typically <0.1%).

  • Use the freshly prepared working solution immediately in the experiment.

Mandatory Visualization

TUG1375_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_gi Gi/o Pathway cluster_gq Gq/11 Pathway TUG1375 This compound FFA2 FFA2/GPR43 TUG1375->FFA2 binds & activates Gi Gi/o FFA2->Gi Gq Gq/11 FFA2->Gq AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA activates Cellular_Response_Gi Cellular Response (e.g., Inhibition of Lipolysis) PKA->Cellular_Response_Gi PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca2+ IP3->Ca2 PKC Protein Kinase C DAG->PKC activates Cellular_Response_Gq Cellular Response (e.g., Neutrophil Mobilization) Ca2->Cellular_Response_Gq PKC->Cellular_Response_Gq

Caption: this compound activates the FFA2/GPR43 receptor, leading to downstream signaling through both Gi/o and Gq/11 pathways.

TUG1375_Experimental_Workflow cluster_prep Preparation cluster_exp Experiment Solid This compound (Solid) Store at -20°C or -80°C Stock 10 mM Stock Solution Aliquot and store at -80°C Solid->Stock DMSO Anhydrous DMSO DMSO->Stock Thaw Thaw single-use aliquot Stock->Thaw Avoid freeze-thaw Dilute Prepare fresh working solution in assay buffer Thaw->Dilute Assay Perform in vitro / in vivo assay (Use immediately) Dilute->Assay Results Data Acquisition Assay->Results

Caption: Recommended workflow for handling this compound to ensure stability and experimental reproducibility.

References

Technical Support Center: Optimizing Cell-Based Assays for TUG-1375 Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers studying the effects of TUG-1375, a selective agonist for the free fatty acid receptor 2 (FFA2/GPR43).[1][2] The information is tailored for researchers, scientists, and drug development professionals to optimize their cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a potent and selective agonist for the Free Fatty Acid Receptor 2 (FFA2), also known as GPR43.[1][2] It has been designed as a pharmacological tool to study the function of the FFA2 receptor both in vitro and in vivo.[2] this compound shows high selectivity for FFA2 over other related receptors like FFA1, FFA3, and FFA4.

Q2: What are the key signaling pathways activated by this compound through FFA2?

A2: FFA2 is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 and Gi/o pathways. Activation by an agonist like this compound can lead to the inhibition of cyclic AMP (cAMP) production (via Gi/o) and the mobilization of intracellular calcium (via Gq/11). Additionally, like many GPCRs, FFA2 activation can also trigger β-arrestin recruitment, which can lead to the activation of downstream signaling cascades, such as the ERK1/2 MAP kinase pathway.

Q3: Which cell lines are suitable for studying this compound effects?

A3: The choice of cell line depends on the specific assay. For receptor-specific assays, HEK293 or CHO cells stably or transiently expressing human FFA2 are commonly used. For studying endogenous effects, cell lines that naturally express FFA2, such as neutrophils, adipocytes, and certain gut endocrine cells like L-cells, are appropriate.

Q4: What is the recommended solvent and storage condition for this compound?

A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For long-term storage, it is advisable to store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

cAMP Assay

Problem: High variability or low signal-to-noise ratio in cAMP measurements.

Possible Cause Troubleshooting Step
Cell health and density Ensure cells are healthy and seeded at a consistent density. Over-confluent or unhealthy cells can lead to inconsistent responses. Perform a cell viability assay (e.g., Trypan Blue or MTT) prior to the experiment.
Reagent quality Use fresh, high-quality reagents, including the cAMP assay kit and phosphodiesterase (PDE) inhibitors (e.g., IBMX) to prevent cAMP degradation.
Incubation times Optimize the incubation time for both the PDE inhibitor and this compound. A time-course experiment is recommended to determine the optimal stimulation time.
Assay sensitivity Choose a cAMP assay kit with high sensitivity (e.g., HTRF, AlphaLISA, or ELISA-based kits).

Problem: No significant decrease in cAMP levels after this compound treatment in FFA2-expressing cells.

Possible Cause Troubleshooting Step
Low receptor expression Verify the expression of functional FFA2 receptors on the cell surface using techniques like flow cytometry or western blotting.
Inactive this compound Confirm the activity of the this compound compound by testing it in a validated positive control system.
Gαi/o coupling issue Ensure the cell line expresses the Gαi/o protein. Pertussis toxin (PTX) treatment can be used as a negative control, as it uncouples Gαi/o from the receptor.
Forskolin concentration The concentration of forskolin (or another adenylyl cyclase activator) used to stimulate cAMP production might be too high, masking the inhibitory effect of this compound. Optimize the forskolin concentration to achieve a submaximal stimulation.
Intracellular Calcium Mobilization Assay

Problem: High background fluorescence or low signal intensity.

Possible Cause Troubleshooting Step
Incomplete dye loading Optimize the concentration of the calcium-sensitive dye (e.g., Fura-2 AM, Fluo-4 AM) and the loading time and temperature. Ensure Pluronic F-127 is used to aid in dye dispersal.
Dye extrusion Some cell types actively pump out the dye. Probenecid can be added to the assay buffer to inhibit these pumps.
Cell health Use healthy, viable cells. Dead or dying cells can exhibit high, non-responsive fluorescence.
Photobleaching Minimize the exposure of the dye-loaded cells to excitation light before and during the measurement.

Problem: No calcium response upon this compound stimulation.

Possible Cause Troubleshooting Step
Low receptor expression Confirm functional FFA2 expression.
Depleted intracellular calcium stores Ensure that the intracellular calcium stores are not depleted before stimulation. Avoid using calcium-free buffers for extended periods before the assay.
Gαq/11 coupling issue Verify that the cells express Gαq/11. Use a known Gq-coupled receptor agonist as a positive control for the cell system.
This compound concentration Perform a dose-response curve to ensure an appropriate concentration of this compound is being used.
β-Arrestin Recruitment Assay

Problem: Low signal or no significant recruitment observed.

Possible Cause Troubleshooting Step
Suboptimal assay principle Different β-arrestin recruitment assays (e.g., EFC, BRET, FRET) have varying sensitivities. The PathHunter assay using enzyme fragment complementation is a common and robust method.
Incorrect fusion protein constructs Ensure that the FFA2 receptor and β-arrestin are correctly tagged with the appropriate donor and acceptor molecules and that the fusion proteins are expressed and localized correctly.
Incubation time The kinetics of β-arrestin recruitment can vary. Optimize the incubation time with this compound.
Cell density Seed cells at an optimal density to avoid overcrowding or sparse cultures, which can affect signal intensity.
ERK1/2 Phosphorylation Assay

Problem: High basal level of ERK1/2 phosphorylation.

Possible Cause Troubleshooting Step
Serum in culture medium Serum contains growth factors that activate the ERK pathway. Serum-starve the cells for a sufficient period (e.g., 4-24 hours) before this compound stimulation.
Cell stress Mechanical stress during cell handling or seeding can activate the ERK pathway. Handle cells gently.
High cell density Overly confluent cells can have higher basal ERK activation. Seed cells at a lower density.

Problem: No increase in ERK1/2 phosphorylation after this compound treatment.

Possible Cause Troubleshooting Step
Kinetics of phosphorylation ERK phosphorylation is often transient. Perform a time-course experiment (e.g., 2, 5, 10, 15, 30 minutes) to identify the peak response time.
Low receptor expression Confirm FFA2 expression.
Low assay sensitivity Use a sensitive detection method such as Western blotting with a high-quality phospho-specific antibody, or a high-throughput immunoassay like AlphaLISA or HTRF.
Cell line dependency The coupling of FFA2 to the ERK pathway can be cell-type specific. Ensure the chosen cell line has the necessary signaling components.

Quantitative Data Summary

Parameter This compound Value Assay Type Reference
pKi6.69Radioligand Binding
pEC50 (cAMP)7.11 (human FFA2)cAMP Inhibition
pEC50 (cAMP)6.44 (murine FFA2)cAMP Inhibition
pEC50 (β-arrestin)6.1BRET-based β-arrestin-2 recruitment

Experimental Protocols

Protocol 1: cAMP Inhibition Assay
  • Cell Seeding: Seed FFA2-expressing cells (e.g., CHO-hFFA2) in a 96-well plate at a density of 10,000-20,000 cells/well and culture overnight.

  • Serum Starvation: The next day, replace the culture medium with serum-free medium and incubate for at least 1 hour.

  • PDE Inhibitor Treatment: Add a phosphodiesterase (PDE) inhibitor, such as 0.5 mM IBMX, to all wells and incubate for 30 minutes at 37°C.

  • This compound Stimulation: Add varying concentrations of this compound to the appropriate wells.

  • Adenylyl Cyclase Activation: Immediately add a pre-determined concentration of forskolin (e.g., 1-10 µM) to all wells except the basal control.

  • Incubation: Incubate the plate for 15-30 minutes at 37°C.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit (e.g., HTRF, AlphaLISA, or ELISA) according to the manufacturer's instructions.

Protocol 2: Intracellular Calcium Mobilization Assay
  • Cell Seeding: Seed FFA2-expressing cells in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive dye (e.g., 5 µM Fluo-4 AM with 0.02% Pluronic F-127) in HBSS buffer for 45-60 minutes at 37°C.

  • Washing: Gently wash the cells twice with HBSS buffer to remove excess dye. Add 100 µL of HBSS buffer to each well.

  • Baseline Reading: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation) and record the baseline fluorescence for 10-20 seconds.

  • This compound Addition: Add varying concentrations of this compound and continue to monitor the fluorescence intensity for at least 2-3 minutes.

  • Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.

Protocol 3: β-Arrestin Recruitment Assay (PathHunter® Principle)
  • Cell Seeding: Seed PathHunter® FFA2 β-arrestin cells in a 384-well white, solid-bottom plate at the density recommended by the manufacturer.

  • This compound Addition: The next day, add varying concentrations of this compound to the wells.

  • Incubation: Incubate the plate for 90-180 minutes at 37°C or room temperature, as recommended by the assay manufacturer.

  • Detection: Add the PathHunter® detection reagent mixture to each well.

  • Incubation: Incubate for 60 minutes at room temperature.

  • Signal Measurement: Read the chemiluminescent signal using a plate reader.

Protocol 4: ERK1/2 Phosphorylation Assay (Western Blot)
  • Cell Seeding and Serum Starvation: Seed cells in a 6-well plate. Once they reach 70-80% confluency, serum-starve them overnight.

  • This compound Stimulation: Treat the cells with different concentrations of this compound for a predetermined time (e.g., 5-10 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and then incubate with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204). Subsequently, incubate with an HRP-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.

Visualizations

FFA2_Signaling_Pathway cluster_Gi Gi/o Pathway cluster_Gq Gq/11 Pathway cluster_BArr β-Arrestin Pathway TUG1375 This compound FFA2 FFA2/GPR43 TUG1375->FFA2 Agonist Binding Gi Gαi/o FFA2->Gi Gq Gαq/11 FFA2->Gq BArr β-Arrestin FFA2->BArr Recruitment AC Adenylyl Cyclase Gi->AC Inhibition cAMP ↓ cAMP PLC PLC Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release ERK ERK1/2 Activation BArr->ERK

Caption: this compound activates FFA2, leading to multiple downstream signaling events.

Experimental_Workflow_ERK_Phosphorylation cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Sample Processing cluster_3 Detection A Seed Cells B Serum Starve A->B C Stimulate with this compound B->C D Lyse Cells C->D E Quantify Protein D->E F Western Blot for p-ERK E->F G Re-probe for Total ERK F->G

Caption: Workflow for detecting ERK1/2 phosphorylation upon this compound stimulation.

Troubleshooting_Logic Start No/Low Signal in Assay CheckReceptor Verify FFA2 Expression? Start->CheckReceptor CheckCompound Confirm this compound Activity? CheckReceptor->CheckCompound Expression OK Fail Consult Further CheckReceptor->Fail No/Low Expression CheckCells Assess Cell Health? CheckCompound->CheckCells Activity OK CheckCompound->Fail Inactive Compound CheckProtocol Optimize Assay Protocol? (e.g., time, concentration) CheckCells->CheckProtocol Cells Healthy CheckCells->Fail Poor Cell Health Success Signal Restored CheckProtocol->Success Optimization Successful CheckProtocol->Fail Optimization Fails

Caption: A logical approach to troubleshooting common issues in cell-based assays.

References

Validation & Comparative

TUG-1375 versus other FFA2 agonists in functional assays

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide comparing the functional activity of the synthetic Free Fatty Acid Receptor 2 (FFA2) agonist, TUG-1375, with other endogenous and synthetic agonists. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of FFA2.

Introduction to FFA2 (GPR43)

Free Fatty Acid Receptor 2 (FFA2), also known as GPR43, is a G protein-coupled receptor (GPCR) that is activated by short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate, which are produced in large amounts by microbial fermentation in the gut.[1] FFA2 is expressed in various tissues and cells, including immune cells (notably neutrophils), adipocytes, and enteroendocrine cells.[2][3][4] Its activation is linked to the regulation of metabolism, inflammation, and appetite, making it a promising therapeutic target for metabolic and inflammatory diseases.[5]

FFA2 signaling is pleiotropic, coupling to at least two major G protein families, Gαi/o and Gαq/11, as well as engaging β-arrestin pathways. This dual coupling allows FFA2 to mediate diverse and sometimes cell-specific physiological responses. This compound is a potent and selective synthetic orthosteric agonist developed for FFA2, exhibiting improved potency and favorable pharmacokinetic properties compared to endogenous ligands.

FFA2 Signaling Pathways

Upon agonist binding, FFA2 undergoes a conformational change that facilitates the activation of heterotrimeric G proteins and/or the recruitment of β-arrestins.

  • Gαi/o Pathway: Activation of the Gαi/o pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway is primarily associated with the anti-lipolytic effects of FFA2 activation in adipocytes.

  • Gαq/11 Pathway: Activation of the Gαq/11 pathway stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic calcium concentration. This pathway is involved in processes like neutrophil chemotaxis and glucose-stimulated insulin secretion.

  • β-Arrestin Recruitment: Like many GPCRs, FFA2 can also signal through a G protein-independent mechanism by recruiting β-arrestins. This can lead to receptor desensitization, internalization, and activation of other signaling cascades, such as the ERK pathway.

FFA2_Signaling cluster_membrane Cell Membrane cluster_gi Gαi/o Pathway cluster_gq Gαq/11 Pathway cluster_arrestin β-Arrestin Pathway Agonist Agonist (e.g., this compound, SCFA) FFA2 FFA2 Receptor Agonist->FFA2 Gi Gαi/o FFA2->Gi Activates Gq Gαq/11 FFA2->Gq Activates Arrestin β-Arrestin FFA2->Arrestin Recruits AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Lipolysis Inhibition of Lipolysis (Adipocytes) cAMP->Lipolysis PLC Phospholipase C (PLC) Gq->PLC Activates Ca2 ↑ Intracellular Ca²⁺ PLC->Ca2 Neutrophil Neutrophil Chemotaxis & Activation Ca2->Neutrophil ERK ERK Signaling & Receptor Internalization Arrestin->ERK

Caption: Simplified FFA2 signaling pathways.

Comparative Agonist Performance in Functional Assays

The potency (pEC50) and efficacy (Emax) of this compound have been characterized in various functional assays and compared to endogenous SCFAs and other synthetic agonists. A higher pEC50 value indicates greater potency.

AgonistAssay TypePathwaypEC50Emax (% of Propionate)SpeciesReference(s)
This compound cAMP InhibitionGαi/o7.11Not ReportedHuman
This compound β-Arrestin-2 Recruitmentβ-Arrestin~7.0 (est.)~100%Human
This compound Neutrophil MobilizationGαq/11 / Gαi/oPotentConfirmed ActivityHuman
Propionate (C3) [³⁵S]GTPγS BindingGαi/o3.62 ± 0.07100% (Reference)Human
Propionate (C3) Calcium MobilizationGαq/113.50 ± 0.10100% (Reference)Human
Propionate (C3) β-Arrestin-2 Recruitmentβ-Arrestin4.09 ± 0.13100% (Reference)Human
Compound 1 [³⁵S]GTPγS BindingGαi/o7.14 ± 0.08114 ± 4%Human
Compound 1 Calcium MobilizationGαq/116.68 ± 0.06132 ± 4%Human
Compound 1 *β-Arrestin-2 Recruitmentβ-Arrestin5.86 ± 0.11~110%Human
Acetate (C2) Dynamic Mass RedistributionGαi/o & Gαq/11More than 10x less potent than C3Not ReportedHuman

*Compound 1 is a selective synthetic FFA2 agonist described by Bolognini et al.

Data Interpretation: The data clearly demonstrate that this compound and other synthetic agonists like Compound 1 are significantly more potent than the endogenous agonist propionate across all major signaling pathways. For instance, in Gαi/o-mediated assays (cAMP, GTPγS), the synthetic compounds exhibit pEC50 values in the nanomolar range (pEC50 > 6), whereas propionate's potency is in the high micromolar to millimolar range (pEC50 < 4). Notably, some synthetic agonists may also act as super-agonists in certain pathways, displaying higher efficacy (Emax > 100%) than propionate, as seen with Compound 1 in the calcium mobilization assay.

Experimental Protocols & Workflows

Functional assays are critical for characterizing the pharmacological profile of FFA2 agonists. Below are generalized protocols for key assays.

General Experimental Workflow

The workflow for many cell-based functional assays follows a similar pattern, from cell preparation to data analysis.

Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Cell Culture (e.g., HEK293 expressing hFFA2) B 2. Cell Seeding (Assay plates) A->B D 4. Compound Addition & Incubation B->D C 3. Compound Preparation (Serial dilutions of agonists) C->D E 5. Signal Detection (e.g., Luminescence, Fluorescence) D->E F 6. Data Normalization (% of control/max) E->F G 7. Curve Fitting (Non-linear regression) F->G H 8. Parameter Determination (pEC50, Emax) G->H

Caption: A generalized workflow for cell-based functional assays.
cAMP Inhibition Assay (Gαi/o Pathway)

This assay measures the ability of an agonist to inhibit the production of cAMP, typically after stimulation with forskolin (an adenylyl cyclase activator).

  • Cell Line: HEK293 or CHO cells stably expressing human FFA2.

  • Protocol:

    • Cells are seeded in 384-well plates and incubated overnight.

    • Cells are pre-treated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Agonists (e.g., this compound, propionate) are added at varying concentrations.

    • Adenylyl cyclase is stimulated with a fixed concentration of forskolin.

    • The reaction is stopped, and cells are lysed.

    • The intracellular cAMP concentration is measured using a competitive immunoassay, often based on HTRF (Homogeneous Time-Resolved Fluorescence) or similar detection technology.

    • Data are normalized to the forskolin-only control, and concentration-response curves are generated to determine pEC50 values.

Calcium Mobilization Assay (Gαq/11 Pathway)

This assay detects the transient increase in intracellular calcium concentration following receptor activation.

  • Cell Line: Chem-1 or HEK293 cells stably expressing human FFA2.

  • Protocol:

    • Cells are seeded in 96- or 384-well black, clear-bottom plates.

    • After incubation, cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

    • The plate is placed in a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • A baseline fluorescence reading is established.

    • Agonists are added via automated injection, and the change in fluorescence intensity is monitored in real-time.

    • The peak fluorescence response is measured and plotted against agonist concentration to determine pEC50 and Emax values.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated FFA2 receptor.

  • Cell Line: HEK293T cells transiently or stably co-expressing FFA2 tagged with a reporter (e.g., eYFP) and β-arrestin-2 tagged with a complementary reporter (e.g., Renilla Luciferase).

  • Protocol:

    • Co-transfected cells are seeded in white assay plates.

    • Agonists are added at various concentrations and incubated for a defined period (e.g., 60-90 minutes).

    • A substrate for the luciferase is added.

    • The signal is measured using a technology like Bioluminescence Resonance Energy Transfer (BRET), where the proximity of the two tagged proteins (receptor and β-arrestin) upon recruitment results in an energy transfer and a detectable signal.

    • The BRET ratio is calculated and plotted against agonist concentration to determine pharmacological parameters.

Conclusion

The synthetic agonist this compound demonstrates substantially higher potency in functional assays compared to the primary endogenous FFA2 agonist, propionate. This enhanced potency is consistent across the major Gαi/o, Gαq/11, and β-arrestin signaling pathways. The availability of potent and selective tools like this compound is crucial for deconvoluting the complex physiology of FFA2 and exploring its therapeutic potential. The choice of functional assay allows researchers to selectively probe different signaling arms of the receptor, providing insights into potential ligand bias and downstream physiological effects.

References

TUG-1375: A Superior Synthetic Agonist for FFA2 Compared to Endogenous Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

A detailed comparison reveals the significant advantages of the synthetic FFA2 agonist, TUG-1375, over endogenous short-chain fatty acid (SCFA) ligands. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound's enhanced potency, selectivity, and balanced signaling profile, supported by experimental data and detailed protocols.

Free Fatty Acid Receptor 2 (FFA2), also known as GPR43, has emerged as a promising therapeutic target for a range of metabolic and inflammatory diseases. While its endogenous ligands, primarily short-chain fatty acids (SCFAs) like propionate, acetate, and butyrate, play a crucial role in mediating physiological responses, their therapeutic utility is hampered by low potency and a lack of selectivity for FFA2 over the closely related FFA3 receptor.[1] The synthetic agonist this compound offers a potent and selective alternative, overcoming these limitations and providing a valuable tool for dissecting FFA2 signaling and developing novel therapeutics.

Key Advantages of this compound:

  • Superior Potency: this compound demonstrates significantly higher potency in activating FFA2 across multiple signaling pathways compared to endogenous SCFAs.[2][3] This enhanced potency allows for more robust and reliable experimental outcomes at lower concentrations.

  • High Selectivity: Unlike SCFAs, which can also activate the FFA3 receptor, this compound is highly selective for FFA2, showing inactivity at FFA3, FFA4, and other related receptors.[4] This selectivity is critical for elucidating the specific roles of FFA2 without the confounding effects of activating other receptors.

  • Balanced Signaling Profile: this compound acts as a potent agonist for both G-protein-mediated signaling (Gαi/o and Gαq/11) and β-arrestin recruitment.[5] This balanced agonism provides a strong and multifaceted activation of the receptor, which may be advantageous for therapeutic applications requiring broad downstream effects. In contrast, the signaling profile of endogenous ligands can be weaker and potentially biased.

Quantitative Comparison of Ligand Performance

The following table summarizes the binding affinity and potency of this compound in comparison to key endogenous FFA2 ligands. The data clearly illustrates the superior pharmacological properties of this compound.

LigandParameterValueAssay TypeSpeciesReference
This compound pKi6.69Radioligand BindingHuman
pEC507.11cAMP InhibitionHuman
pEC506.68Calcium MobilizationHuman
pEC506.94ERK PhosphorylationHuman
pEC506.1β-arrestin 2 RecruitmentHuman
Propionate (C3) pEC50~3.5Calcium MobilizationHuman
pEC50~3.6ERK PhosphorylationHuman
pEC50~3.2β-arrestin 2 RecruitmentHuman
EC50350,000 nMCalcium FluxHuman
Acetate (C2) EC50350,000 nMCalcium FluxHuman
Butyrate (C4) EC502,300,000 nMCalcium FluxHuman

Differential Signaling Pathways

This compound and endogenous ligands activate FFA2, leading to the engagement of multiple downstream signaling cascades. FFA2 couples to both the inhibitory G-protein α-subunit (Gαi/o) and the Gαq/11 subunit. Activation of Gαi/o leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. The Gαq/11 pathway stimulates phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. Both G-protein pathways can lead to the phosphorylation and activation of extracellular signal-regulated kinase (ERK). Additionally, ligand binding promotes the recruitment of β-arrestins, which can mediate G-protein-independent signaling and receptor internalization. This compound is a potent activator of all these pathways, whereas endogenous ligands are significantly less potent.

FFA2_Signaling cluster_ligands Ligands cluster_receptor Receptor cluster_transducers Signal Transducers cluster_downstream Downstream Effectors & Responses TUG1375 This compound (High Potency) FFA2 FFA2 Receptor TUG1375->FFA2 Binds with high affinity SCFAs Endogenous SCFAs (Low Potency) SCFAs->FFA2 Binds with low affinity G_alpha_i Gαi/o FFA2->G_alpha_i G_alpha_q Gαq/11 FFA2->G_alpha_q beta_arrestin β-arrestin FFA2->beta_arrestin AC Adenylyl Cyclase G_alpha_i->AC Inhibits ERK ERK Phosphorylation G_alpha_i->ERK PLC Phospholipase C G_alpha_q->PLC Activates G_alpha_q->ERK beta_arrestin->ERK Internalization Receptor Internalization beta_arrestin->Internalization cAMP ↓ cAMP AC->cAMP Ca_mobilization ↑ Intracellular Ca²⁺ PLC->Ca_mobilization

FFA2 Signaling Pathways

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

cAMP Inhibition Assay

This assay measures the ability of a ligand to inhibit the production of cyclic AMP (cAMP) following the stimulation of adenylyl cyclase, typically by forskolin.

  • Cell Culture: HEK293 cells stably expressing human FFA2 are cultured in DMEM supplemented with 10% FBS, 1% penicillin/streptomycin, and a selection antibiotic. Cells are seeded into 384-well plates and grown to 80-90% confluency.

  • Assay Procedure:

    • The culture medium is removed, and cells are washed with a stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).

    • Cells are then incubated with varying concentrations of the test ligand (this compound or SCFAs) and a fixed concentration of forskolin (e.g., 5 µM) for 30 minutes at room temperature.

    • Following incubation, cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay kit, such as a LANCE Ultra cAMP kit or an HTRF-based assay, according to the manufacturer's instructions.

  • Data Analysis: The amount of cAMP produced is inversely proportional to the potency of the FFA2 agonist. Data are normalized to the response of forskolin alone, and pEC50 values are calculated from the concentration-response curves.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of the Gαq/11 pathway.

  • Cell Culture and Dye Loading:

    • HEK293 cells expressing human FFA2 are seeded into black-walled, clear-bottom 96-well plates.

    • On the day of the assay, the culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., HBSS with 20 mM HEPES) for 1 hour at 37°C.

  • Assay Procedure:

    • After dye loading, the cells are washed to remove excess dye.

    • The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • A baseline fluorescence reading is taken before the automated addition of varying concentrations of the test ligand.

    • Fluorescence is monitored in real-time for 1-2 minutes to capture the peak calcium response.

  • Data Analysis: The change in fluorescence intensity is proportional to the increase in intracellular calcium. The peak fluorescence response is normalized to the baseline, and pEC50 values are determined from the dose-response curves.

ERK Phosphorylation Assay

This assay quantifies the phosphorylation of ERK1/2, a downstream target of both G-protein and β-arrestin signaling pathways.

  • Cell Culture and Stimulation:

    • Cells expressing FFA2 are grown in multi-well plates and serum-starved for several hours prior to the assay to reduce basal ERK phosphorylation.

    • Cells are then stimulated with different concentrations of the ligand for a short period (typically 5-10 minutes) at 37°C.

  • Assay Procedure (Western Blotting):

    • Following stimulation, the cells are lysed in a buffer containing protease and phosphatase inhibitors.

    • Protein concentration in the lysates is determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate.

    • The membrane is then stripped and re-probed with an antibody for total ERK1/2 to normalize for protein loading.

  • Data Analysis: The intensity of the p-ERK bands is quantified and normalized to the total ERK bands. pEC50 values are calculated from the concentration-response curves.

References

TUG-1375: A Selective FFA2 Agonist, Not an FFA4 Agonist - A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A critical clarification for researchers: Contrary to some initial postulations, TUG-1375 is a potent and selective agonist for the Free Fatty Acid Receptor 2 (FFA2), also known as GPR43. It is largely inactive at other Free Fatty Acid Receptors, including FFA1, FFA3, and FFA4.[1][2] This guide provides a comprehensive comparison of this compound's selectivity for FFA2 against other less selective or pan-FFA receptor agonists, supported by quantitative data and detailed experimental protocols.

This guide is intended for researchers, scientists, and drug development professionals interested in the pharmacology of Free Fatty Acid Receptors.

Quantitative Comparison of Agonist Selectivity

The following table summarizes the potency (pEC50/pKi) of this compound and other representative FFA receptor agonists across the four main FFA receptor subtypes. This data highlights the exceptional selectivity of this compound for FFA2.

AgonistFFA1 (GPR40)FFA2 (GPR43)FFA3 (GPR41)FFA4 (GPR120)
This compound InactivepEC50: 7.11 (cAMP) [1] pKi: 6.69 [1]Inactive[1]Inactive
Propionate (SCFA) InactivepEC50: ~4-5pEC50: ~4-5Inactive
Butyrate (SCFA) InactivepEC50: ~4pEC50: ~4-5Inactive
GW9508 pEC50: 7.32InactiveInactivepEC50: 5.46

SCFA: Short-Chain Fatty Acid. Note that SCFAs like propionate and butyrate are often considered pan-agonists for the short-chain fatty acid receptors (FFA2 and FFA3).

Signaling Pathways and Experimental Workflows

To understand the functional selectivity of this compound, it is essential to visualize the signaling pathways and the experimental procedures used for its characterization.

FFA2 Signaling Pathway

Activation of FFA2 by an agonist like this compound can initiate multiple downstream signaling cascades, primarily through the coupling to Gαi/o and Gαq/11 proteins. The Gαi/o pathway leads to an inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. The Gαq/11 pathway activates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), causing an increase in intracellular calcium and activation of protein kinase C (PKC), respectively. Furthermore, FFA2 activation can also lead to the recruitment of β-arrestin, which can mediate G-protein independent signaling and receptor internalization.

FFA2_Signaling_Pathway cluster_membrane Cell Membrane FFA2 FFA2 (GPR43) Gai Gαi/o FFA2->Gai activates Gaq Gαq/11 FFA2->Gaq activates beta_arrestin β-Arrestin FFA2->beta_arrestin recruits TUG1375 This compound TUG1375->FFA2 binds AC Adenylyl Cyclase Gai->AC inhibits PLC Phospholipase C Gaq->PLC activates signaling Downstream Signaling beta_arrestin->signaling internalization Receptor Internalization beta_arrestin->internalization cAMP ↓ cAMP AC->cAMP IP3 IP3 PLC->IP3 Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release

Caption: FFA2 receptor signaling cascade upon agonist binding.

Experimental Workflow: cAMP Inhibition Assay

This workflow illustrates the key steps in a competitive ELISA-based cAMP assay used to determine the potency of an FFA2 agonist.

cAMP_Assay_Workflow start Start cell_culture Seed FFA2-expressing cells in a microplate start->cell_culture incubation Incubate cells with This compound and Forskolin cell_culture->incubation compound_prep Prepare serial dilutions of this compound compound_prep->incubation forskolin_prep Prepare Forskolin solution (Adenylyl Cyclase activator) forskolin_prep->incubation lysis Lyse cells to release intracellular cAMP incubation->lysis elisa Perform competitive ELISA with labeled cAMP lysis->elisa readout Measure signal (inversely proportional to cAMP) elisa->readout analysis Calculate pEC50 readout->analysis end End analysis->end

Caption: Workflow for a cAMP inhibition assay.

Logical Relationship: this compound Selectivity

This diagram illustrates the selective nature of this compound compared to pan-FFA receptor agonists.

Selectivity_Comparison cluster_agonists Agonists cluster_receptors FFA Receptors TUG1375 This compound FFA2 FFA2 TUG1375->FFA2 activates selectively Pan_Agonist Pan-FFA Agonists (e.g., SCFAs) FFA1 FFA1 Pan_Agonist->FFA1 may activate Pan_Agonist->FFA2 activates FFA3 FFA3 Pan_Agonist->FFA3 activates FFA4 FFA4 Pan_Agonist->FFA4 may activate

Caption: this compound's selectivity versus pan-agonists.

Detailed Experimental Protocols

cAMP Inhibition Assay (ELISA-based)

This protocol is designed to measure the ability of an FFA2 agonist to inhibit forskolin-stimulated cAMP production in a cell-based assay.

Materials:

  • FFA2-expressing cells (e.g., CHO or HEK293 cells)

  • Cell culture medium

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • This compound and other test compounds

  • Forskolin

  • cAMP ELISA kit (including lysis buffer, HRP-conjugated cAMP, anti-cAMP antibody-coated plate, wash buffer, substrate, and stop solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed FFA2-expressing cells into a 96-well or 384-well plate at a predetermined optimal density and culture overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and other test agonists in assay buffer.

  • Forskolin Stimulation: Prepare a solution of forskolin in assay buffer at a concentration that elicits a submaximal stimulation of adenylyl cyclase (typically determined in preliminary experiments).

  • Cell Treatment: Remove the culture medium from the cells and add the prepared agonist dilutions. Incubate for a short period (e.g., 15-30 minutes) at 37°C. Then, add the forskolin solution to all wells (except for the negative control) and incubate for a further 15-30 minutes at 37°C.

  • Cell Lysis: Aspirate the treatment solutions and add lysis buffer to each well to release intracellular cAMP.

  • ELISA: Transfer the cell lysates to the anti-cAMP antibody-coated plate. Add the HRP-conjugated cAMP and incubate to allow for competitive binding.

  • Washing and Substrate Addition: Wash the plate to remove unbound reagents. Add the substrate and incubate to allow for color development.

  • Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: The amount of cAMP is inversely proportional to the measured signal. Construct a dose-response curve and calculate the pEC50 value for each agonist.

β-Arrestin Recruitment Assay (Chemiluminescence-based)

This protocol describes a method to measure the recruitment of β-arrestin to the activated FFA2 receptor, a key event in G-protein independent signaling and receptor desensitization.

Materials:

  • Cells co-expressing FFA2 and a β-arrestin fusion protein (e.g., using PathHunter® technology)

  • Cell culture medium

  • Assay buffer

  • This compound and other test compounds

  • Chemiluminescent substrate

  • Luminometer

Procedure:

  • Cell Seeding: Plate the engineered cells in a white, clear-bottom 96-well or 384-well microplate and culture overnight.

  • Compound Preparation: Prepare serial dilutions of the test agonists in assay buffer.

  • Cell Treatment: Add the agonist dilutions to the cells and incubate for a specified period (e.g., 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.

  • Substrate Addition: Add the chemiluminescent substrate to each well according to the manufacturer's instructions.

  • Measurement: Measure the luminescence signal using a luminometer. The signal intensity is directly proportional to the extent of β-arrestin recruitment.

  • Data Analysis: Plot the luminescence signal against the agonist concentration to generate a dose-response curve and determine the pEC50 value.

G-Protein Activation Assay ([³⁵S]GTPγS Binding)

This functional assay directly measures the activation of G-proteins upon agonist binding to the FFA2 receptor.

Materials:

  • Cell membranes prepared from cells expressing FFA2

  • Assay buffer (containing HEPES, MgCl₂, NaCl, and saponin)

  • [³⁵S]GTPγS (radiolabeled GTP analog)

  • GDP

  • Unlabeled GTPγS (for non-specific binding determination)

  • This compound and other test compounds

  • Scintillation cocktail

  • Filter plates and a cell harvester

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare and quantify the protein concentration of cell membranes expressing the FFA2 receptor.

  • Assay Setup: In a 96-well plate, add assay buffer, GDP, [³⁵S]GTPγS, and the test compounds at various concentrations.

  • Reaction Initiation: Add the cell membranes to each well to start the reaction. For determining non-specific binding, add a high concentration of unlabeled GTPγS.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes) to allow for [³⁵S]GTPγS binding to activated G-proteins.

  • Termination and Filtration: Terminate the reaction by rapid filtration through the filter plates using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound [³⁵S]GTPγS.

  • Scintillation Counting: Dry the filter mats, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from the total binding to obtain the specific binding. Plot the specific binding against the agonist concentration to determine the pEC50 and Emax values.

References

TUG-1375: A Comparative Analysis of its Cross-reactivity with Other G Protein-Coupled Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity profile of TUG-1375, a potent and selective agonist for the Free Fatty Acid Receptor 2 (FFA2), also known as G protein-coupled receptor 43 (GPR43). Understanding the selectivity of this compound is crucial for its use as a research tool and for any potential therapeutic development, as off-target interactions can lead to unintended biological effects. This document summarizes available experimental data on its activity at its primary target and other G protein-coupled receptors (GPCRs), and provides detailed experimental methodologies for the key assays used in its characterization.

Introduction to this compound

This compound is a synthetic small molecule agonist developed for the study of FFA2, a receptor that is activated by short-chain fatty acids (SCFAs) like acetate and propionate. FFA2 is implicated in various physiological processes, including immune responses and metabolic regulation. The development of selective agonists such as this compound is a critical step in elucidating the specific roles of this receptor.

Comparative Selectivity Profile of this compound

Experimental data indicates that this compound is a highly potent and selective agonist for the human FFA2 receptor. Its cross-reactivity has been assessed against a limited panel of related receptors, where it has been shown to be largely inactive.

Quantitative Analysis of this compound Activity

The following table summarizes the known activity of this compound at its primary target, FFA2, and its lack of activity at other tested receptors.

Target ReceptorAssay TypeParameterValueReference
Human FFA2 (GPR43) cAMP InhibitionpEC507.11[1][2]
Human FFA2 (GPR43) Radioligand BindingpKi6.69[1][2][3]
Murine FFA2 (GPR43) cAMP InhibitionpEC506.44 ± 0.13
Human FFA3 (GPR41) Not specifiedActivityInactive
Human FFA4 (GPR120) Not specifiedActivityInactive
Human PPARα Not specifiedActivityInactive
Human PPARγ Not specifiedActivityInactive
Human PPARδ Not specifiedActivityInactive
Human LXRα Not specifiedActivityInactive
Human LXRβ Not specifiedActivityInactive

It is important to note that a comprehensive screening of this compound against a broad, diverse panel of GPCRs has not been published in the reviewed literature. The available data focuses on closely related free fatty acid receptors and selected nuclear receptors.

Signaling Pathways and Experimental Workflows

To understand the assessment of this compound's activity, it is helpful to visualize the primary signaling pathway of its target receptor, FFA2, and the general workflow of the experimental assays used for its characterization.

FFA2 Signaling Pathway FFA2 Receptor Signaling Cascade TUG1375 This compound FFA2 FFA2 (GPR43) Receptor TUG1375->FFA2 Binds and Activates Gi Gi G-protein FFA2->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Conversion of ATP to cAMP Downstream Downstream Cellular Effects (e.g., Immune Cell Migration) cAMP->Downstream Modulates Experimental Workflow Cross-Reactivity Assessment Workflow cluster_binding Radioligand Binding Assay cluster_functional cAMP Functional Assay b_start Prepare membranes from cells expressing target GPCR b_incubate Incubate membranes with radioligand and varying concentrations of this compound b_start->b_incubate b_separate Separate bound and free radioligand b_incubate->b_separate b_quantify Quantify bound radioactivity b_separate->b_quantify b_analyze Calculate Ki value b_quantify->b_analyze f_start Culture cells expressing target GPCR (e.g., HEK293) f_stimulate Stimulate cells with forskolin (to increase basal cAMP) f_start->f_stimulate f_treat Treat cells with varying concentrations of this compound f_stimulate->f_treat f_lyse Lyse cells to release cAMP f_treat->f_lyse f_measure Measure cAMP levels f_lyse->f_measure f_analyze Calculate EC50 value f_measure->f_analyze

References

Validating the On-Target Effects of TUG-1375 Using FFA2 Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies to validate the on-target effects of TUG-1375, a potent and selective agonist for Free Fatty Acid Receptor 2 (FFA2), also known as GPR43. The primary method for such validation involves the use of FFA2 knockout (KO) animal models, which provide a definitive way to attribute the pharmacological effects of a compound to its interaction with the target receptor. Here, we present experimental data from studies using FFA2 KO models with other selective FFA2 agonists, which serve as a blueprint for the validation of this compound. We also detail relevant experimental protocols and compare this compound with other FFA2 modulators.

Demonstrating On-Target Efficacy: Evidence from FFA2 Knockout Studies

The most rigorous method to confirm that the biological effects of a compound are mediated through its intended target is to demonstrate a lack of efficacy in a model where the target is absent. Studies utilizing FFA2 knockout mice have been instrumental in validating the on-target effects of selective FFA2 agonists.

A key study by an anonymous group investigated a potent and selective FFA2 agonist, referred to as "Compound 1," in both wild-type (WT) and FFA2 knockout (FFA2-/-) mice. Their findings clearly illustrate the FFA2-dependent action of the agonist.[1][2]

Table 1: In Vivo Effects of a Selective FFA2 Agonist (Compound 1) in Wild-Type vs. FFA2 Knockout Mice [1][2]

ParameterWild-Type (WT) MiceFFA2 Knockout (FFA2-/-) MiceInterpretation
Gut Transit Time Agonist treatment significantly slowed gut transit.Agonist treatment had no significant effect on gut transit.The effect of the agonist on gut motility is mediated by FFA2.
Food Intake Agonist treatment led to a reduction in food intake.Agonist treatment did not significantly alter food intake.The appetite-suppressing effect of the agonist is FFA2-dependent.

These results provide a clear framework for validating the on-target effects of this compound. While a direct study of this compound in FFA2 knockout mice is not yet publicly available, its demonstrated activity in murine adipocytes suggests it is active in mouse models.[3] Therefore, it is highly anticipated that this compound would exhibit a similar loss of effect in FFA2 knockout mice in relevant physiological assays.

Another critical function of FFA2 is its role in mediating inflammatory responses, particularly in neutrophils. Research has shown that short-chain fatty acids (SCFAs), the endogenous ligands for FFA2, and synthetic FFA2 agonists induce neutrophil chemotaxis. Crucially, this effect is completely abolished in neutrophils isolated from GPR43 (FFA2) knockout mice, providing unequivocal evidence of on-target action.

Table 2: Neutrophil Chemotaxis in Response to FFA2 Agonists

Cell TypeAgonistChemotactic ResponseInterpretation
Wild-Type Neutrophils Propionate (SCFA)Significant migration towards agonist.FFA2 activation induces neutrophil chemotaxis.
FFA2 KO Neutrophils Propionate (SCFA)No significant migration.The chemotactic response to propionate is FFA2-dependent.
Wild-Type Neutrophils Phenylacetamide-1 (Synthetic Agonist)Significant migration towards agonist.Synthetic FFA2 agonists mimic the effect of endogenous ligands.
FFA2 KO Neutrophils Phenylacetamide-1 (Synthetic Agonist)No significant migration.The effect of the synthetic agonist is mediated by FFA2.

Comparison of this compound with Other FFA2 Modulators

This compound is a valuable tool for studying FFA2 due to its high potency and selectivity. However, a range of other compounds targeting FFA2 have been developed, each with distinct properties.

Table 3: Comparison of Selected FFA2 Modulators

CompoundTypePotencySelectivitySpecies ActivityKey Validation in KO Models
This compound AgonistpKi of 6.69Selective for FFA2 over FFA3 and other receptors.Human, MouseExpected to show loss of effect in FFA2 KO (by analogy).
Compound 1 AgonistPotentSelective for FFA2.MouseEffects on gut transit and food intake abolished in FFA2 KO mice.
Phenylacetamide-1 AgonistPotentSelective for FFA2.MouseNeutrophil chemotaxis abolished in FFA2 KO mice.
GLPG0974 AntagonistIC50 of 9 nMSelective for FFA2 over FFA3.Human, Monkey (inactive on rodent FFA2)Not applicable for rodent KO validation due to species selectivity.

Experimental Protocols

To facilitate the design of validation studies for this compound, detailed protocols for key experiments are provided below.

In Vivo Gut Transit Time Measurement

This protocol is adapted from studies investigating gut motility in mice.

Objective: To assess the effect of an FFA2 agonist on the rate of passage of material through the gastrointestinal tract.

Materials:

  • Wild-type and FFA2 knockout mice.

  • This compound or other test compounds.

  • Vehicle control.

  • Carmine red dye solution (6% w/v in 0.5% methylcellulose).

  • Oral gavage needles.

  • Individual cages with white paper for easy visualization of feces.

Procedure:

  • Acclimatize mice to individual housing.

  • Administer this compound or vehicle to the respective groups of WT and FFA2 KO mice via the desired route (e.g., oral gavage).

  • At a specified time post-treatment, administer 150 µL of the carmine red solution via oral gavage to each mouse.

  • Record the time of gavage for each mouse.

  • Monitor the mice continuously and record the time of the first appearance of red-colored feces.

  • The gut transit time is the duration between the gavage of the carmine red solution and the appearance of the first red fecal pellet.

  • Compare the gut transit times between the different treatment groups and genotypes.

In Vitro Neutrophil Chemotaxis Assay

This protocol is based on established methods for assessing neutrophil migration.

Objective: To determine if this compound induces neutrophil migration in an FFA2-dependent manner.

Materials:

  • Bone marrow-derived neutrophils isolated from wild-type and FFA2 knockout mice.

  • This compound.

  • Chemoattractant-free buffer (control).

  • Chemotaxis chamber (e.g., Transwell plate with 3-5 µm pores).

  • Cell culture incubator.

  • Microscope for cell counting.

Procedure:

  • Isolate bone marrow cells from the femurs and tibias of WT and FFA2 KO mice and enrich for neutrophils.

  • Resuspend the isolated neutrophils in a chemoattractant-free buffer.

  • Add this compound at various concentrations to the lower wells of the chemotaxis chamber. Use buffer alone as a negative control.

  • Place the Transwell inserts into the wells.

  • Add the neutrophil suspension to the upper chamber of the inserts.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours.

  • After incubation, remove the inserts and count the number of neutrophils that have migrated to the lower chamber.

  • Compare the number of migrated cells in response to this compound between WT and FFA2 KO neutrophils.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.

FFA2 Signaling Pathway

FFA2 activation by agonists like this compound initiates downstream signaling through two primary G-protein-coupled pathways: the Gαq/11 pathway and the Gαi/o pathway.

FFA2_Signaling_Pathway cluster_receptor Cell Membrane cluster_gq Gαq/11 Pathway cluster_gi Gαi/o Pathway TUG1375 This compound FFA2 FFA2 Receptor TUG1375->FFA2 binds Gq Gαq/11 FFA2->Gq activates Gi Gαi/o FFA2->Gi activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2_q PIP2 PLC->PIP2_q cleaves IP3 IP3 PIP2_q->IP3 DAG DAG PIP2_q->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream_Gq Cellular Responses (e.g., GLP-1 secretion) Ca_release->Downstream_Gq PKC->Downstream_Gq AC Adenylyl Cyclase (AC) Gi->AC inhibits cAMP ↓ cAMP AC->cAMP Downstream_Gi Cellular Responses (e.g., Inhibition of lipolysis, Neutrophil chemotaxis) cAMP->Downstream_Gi

Caption: FFA2 signaling cascade initiated by this compound.

Experimental Workflow for On-Target Validation

The following workflow outlines the key steps to validate the on-target effects of this compound using FFA2 knockout models.

Experimental_Workflow cluster_models Animal Models cluster_treatment Treatment Groups cluster_assays Phenotypic Assays cluster_outcome Expected Outcome for On-Target Effect WT_mice Wild-Type (WT) Mice WT_vehicle WT + Vehicle WT_mice->WT_vehicle WT_TUG1375 WT + this compound WT_mice->WT_TUG1375 KO_mice FFA2 Knockout (KO) Mice KO_vehicle KO + Vehicle KO_mice->KO_vehicle KO_TUG1375 KO + this compound KO_mice->KO_TUG1375 Gut_transit Gut Transit Time WT_vehicle->Gut_transit Food_intake Food Intake WT_vehicle->Food_intake Neutrophil_chemotaxis Neutrophil Chemotaxis WT_vehicle->Neutrophil_chemotaxis WT_TUG1375->Gut_transit WT_TUG1375->Food_intake WT_TUG1375->Neutrophil_chemotaxis WT_effect Effect observed in WT (e.g., slowed transit) WT_TUG1375->WT_effect KO_vehicle->Gut_transit KO_vehicle->Food_intake KO_vehicle->Neutrophil_chemotaxis KO_TUG1375->Gut_transit KO_TUG1375->Food_intake KO_TUG1375->Neutrophil_chemotaxis KO_no_effect Effect absent or reduced in KO KO_TUG1375->KO_no_effect

References

How does TUG-1375 compare to the FFA2 antagonist GLPG0974

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to TUG-1375 and GLPG0974: An Agonist vs. an Antagonist of the Free Fatty Acid Receptor 2 (FFA2)

For researchers and professionals in drug development, understanding the nuanced differences between tool compounds targeting the same receptor is paramount. This guide provides a detailed, data-driven comparison of two key modulators of the Free Fatty Acid Receptor 2 (FFA2), also known as GPR43: this compound and GLPG0974. Crucially, while both interact with FFA2, they do so in opposing manners. This compound is a synthetic agonist, activating the receptor, whereas GLPG0974 is a potent antagonist, blocking its activity. This fundamental difference in their mechanism of action dictates their downstream effects and potential therapeutic applications.

Mechanism of Action: A Tale of Two Modulators

Free Fatty Acid Receptor 2 (FFA2) is a G protein-coupled receptor (GPCR) activated by short-chain fatty acids (SCFAs) like acetate and propionate, which are produced by gut microbiota.[1][2] FFA2 activation triggers intracellular signaling cascades through two primary G protein pathways: Gαq/11 and Gαi/o.[3][4]

  • This compound , as an agonist , mimics the action of endogenous SCFAs, binding to and activating FFA2. This leads to the initiation of downstream signaling pathways.[5]

  • GLPG0974 , as an antagonist , binds to FFA2 but does not activate it. Instead, it blocks the binding of endogenous agonists like SCFAs, thereby inhibiting receptor signaling.

In Vitro Characterization: Potency and Selectivity

The following tables summarize the key in vitro pharmacological parameters for this compound and GLPG0974, highlighting their distinct activities.

Table 1: In Vitro Potency and Affinity

CompoundMechanism of ActionTargetAssayPotency/AffinityReference
This compound AgonistHuman FFA2cAMP AssaypEC50: 7.11
Human FFA2Binding AssaypKi: 6.69
Murine FFA2cAMP AssaypEC50: 6.44
GLPG0974 AntagonistHuman FFA2Functional AssayIC50: 9 nM

Table 2: Selectivity Profile

CompoundPrimary TargetSelectivity NotesReference
This compound FFA2Inactive on FFA3, FFA4, PPARα, PPARγ, PPARδ, LXRα, or LXRβ.
GLPG0974 FFA2Selective for FFA2 over FFA3.

Functional Effects on Neutrophils

A primary function of FFA2 is the modulation of immune cell activity, particularly neutrophils. SCFAs are known to induce neutrophil chemotaxis and activation through FFA2. The opposing actions of this compound and GLPG0974 are clearly demonstrated in their effects on these cells.

Table 3: Effects on Neutrophil Function

CompoundEffect on NeutrophilsExperimental EvidenceReference
This compound Induces human neutrophil mobilization.Confirmed to induce human neutrophil mobilization in vitro.
GLPG0974 Inhibits SCFA-induced neutrophil activation and migration.Strongly inhibits acetate-induced neutrophil migration in vitro. Inhibits the expression of the CD11b activation-specific epitope in a human whole blood assay.

Pharmacokinetic Properties

While both compounds have been designed for in vivo use, GLPG0974 has undergone more extensive clinical evaluation.

Table 4: Pharmacokinetic and In Vivo Data

| Compound | Species | Bioavailability | Key In Vivo Findings | Reference | | :--- | :--- | :--- | :--- | | This compound | Murine | Favorable pharmacokinetic properties reported. | Inhibits lipolysis in murine adipocytes. | | | GLPG0974 | Rat | 47% (oral) | Excellent pharmacokinetic properties in rats. | | | | Human | Good and dose-proportional exposure up to 400 mg daily. | Safe and well-tolerated in Phase 1 clinical trials up to a daily dose of 400 mg. Showed sustained inhibition of acetate-stimulated neutrophil activation. | |

A significant consideration for in vivo studies is the species selectivity of GLPG0974. It is active against human and monkey FFA2 but not rodent FFA2, which has limited its preclinical evaluation in traditional rodent inflammation models.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.

FFA2_Signaling_Pathway cluster_agonism Agonist Action (this compound) cluster_antagonism Antagonist Action (GLPG0974) cluster_downstream Downstream Signaling TUG1375 This compound FFA2_active FFA2 Receptor (Active) TUG1375->FFA2_active Binds & Activates Gq11 Gαq/11 FFA2_active->Gq11 Gio Gαi/o FFA2_active->Gio GLPG0974 GLPG0974 FFA2_inactive FFA2 Receptor (Inactive) GLPG0974->FFA2_inactive Binds & Blocks SCFA SCFA SCFA->FFA2_inactive Binding Blocked PLC PLC Gq11->PLC AC Adenylyl Cyclase Gio->AC Inhibits Ca2 ↑ Ca2+ PLC->Ca2 Cellular_Response Cellular Response (e.g., Neutrophil Migration, Metabolic Regulation) Ca2->Cellular_Response cAMP ↓ cAMP AC->cAMP cAMP->Cellular_Response

Caption: FFA2 signaling pathway modulation by this compound (agonist) and GLPG0974 (antagonist).

Experimental_Workflow cluster_invitro In Vitro Assays cluster_exvivo Ex Vivo / Cellular Assays cluster_invivo In Vivo Models Binding Radioligand Binding Assay (Determine Ki) cAMP cAMP Accumulation Assay (Determine EC50/IC50) Calcium Calcium Mobilization Assay (Functional Response) Neutrophil_Migration Chemotaxis Assay (e.g., Boyden Chamber) Neutrophil_Activation Flow Cytometry (CD11b Expression) PK Pharmacokinetic Studies (Bioavailability, Half-life) Inflammation Animal Models of Inflammation (e.g., Colitis) TUG1375 This compound TUG1375->Binding Evaluate Agonist Effect TUG1375->cAMP Evaluate Agonist Effect TUG1375->Calcium Evaluate Agonist Effect TUG1375->Neutrophil_Migration Evaluate Agonist Effect TUG1375->PK Evaluate Agonist Effect TUG1375->Inflammation Evaluate Agonist Effect GLPG0974 GLPG0974 GLPG0974->Binding Evaluate Antagonist Effect GLPG0974->cAMP Evaluate Antagonist Effect GLPG0974->Calcium Evaluate Antagonist Effect GLPG0974->Neutrophil_Migration Evaluate Antagonist Effect GLPG0974->Neutrophil_Activation Evaluate Antagonist Effect GLPG0974->PK Evaluate Antagonist Effect GLPG0974->Inflammation Evaluate Antagonist Effect

References

TUG-1375: A Comparative Performance Analysis Against Other FFA2R Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of TUG-1375, a potent agonist of the Free Fatty Acid Receptor 2 (FFA2R), against other known FFA2R modulators. The information presented herein is a synthesis of publicly available experimental data, intended to aid researchers in the selection of appropriate pharmacological tools for their studies.

Introduction to this compound and FFA2R Modulation

This compound is a synthetic agonist for the Free Fatty Acid Receptor 2 (FFA2R), also known as GPR43. FFA2R is a G protein-coupled receptor that is activated by short-chain fatty acids (SCFAs) and is implicated in a variety of physiological processes, including metabolic regulation and inflammatory responses.[1] this compound has been identified as a potent and selective tool for studying FFA2R function, exhibiting high solubility and favorable pharmacokinetic properties.[1] This guide compares the performance of this compound with other FFA2R modulators, including an antagonist (GLPG0974), an inverse agonist (CATPB), and an allosteric agonist (4-CMTB).

Comparative Performance Data

The following tables summarize the quantitative performance data for this compound and its comparators in key functional assays. Direct comparison of absolute values should be approached with caution due to potential variations in experimental conditions across different studies.

Compound Mechanism of Action Assay Parameter Value Reference
This compoundAgonistcAMP InhibitionpEC507.11[2]
Binding AffinitypKi6.69[2][3]
4-CMTBAllosteric AgonistcAMP InhibitionpEC50~6.0
GLPG0974AntagonistNeutrophil MigrationIC509 nM
CATPBInverse AgonistBinding AffinitypKi7.87

Table 1: Overview of FFA2R Modulator Performance. This table provides a high-level summary of the key performance metrics for this compound and its comparators.

Compound Assay Cell Line Parameter Value Reference
This compoundcAMP InhibitionCHO-K1 expressing hFFA2pEC507.11
This compoundβ-arrestin RecruitmentHEK293pEC506.8
4-CMTBcAMP InhibitionCHO-K1 expressing hFFA2pEC50~6.0
GLPG0974Inhibition of Acetate-induced Neutrophil MigrationHuman NeutrophilsIC509 nM
CATPBInhibition of Acetate-induced MAPK SignalingCells expressing hFFA2-Inhibits

Table 2: Detailed In Vitro Performance Data. This table presents more specific data from various in vitro functional assays, highlighting the cell types and parameters used.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways of FFA2R and the general workflows for the experimental assays cited in this guide.

FFA2R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_gi Gαi Pathway cluster_gq Gαq Pathway cluster_barrestin β-arrestin Pathway SCFA SCFA / this compound FFA2R FFA2R (GPR43) SCFA->FFA2R Gai Gαi FFA2R->Gai Gaq Gαq FFA2R->Gaq barrestin β-arrestin FFA2R->barrestin AC Adenylyl Cyclase Gai->AC inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Lipolysis ↓ Lipolysis PKA->Lipolysis PLC PLC Gaq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ ↑ [Ca2+]i IP3->Ca2+ PKC PKC DAG->PKC MAPK MAPK (ERK) PKC->MAPK Internalization Receptor Internalization barrestin->Internalization

Caption: FFA2R Signaling Pathways.

Experimental_Workflow cluster_assays Experimental Assays cluster_readouts Assay Readouts Cell_Culture Cell Culture (e.g., CHO-hFFA2R, Neutrophils, Adipocytes) Compound_Treatment Compound Treatment (this compound, Comparators) Cell_Culture->Compound_Treatment Incubation Incubation Compound_Treatment->Incubation cAMP_Assay cAMP Assay Incubation->cAMP_Assay Calcium_Assay Calcium Mobilization Assay Incubation->Calcium_Assay Chemotaxis_Assay Neutrophil Chemotaxis Assay Incubation->Chemotaxis_Assay Lipolysis_Assay Adipocyte Lipolysis Assay Incubation->Lipolysis_Assay Arrestin_Assay β-arrestin Recruitment Assay Incubation->Arrestin_Assay Data_Analysis Data Analysis (EC50/IC50/pKi Determination) cAMP_Assay->Data_Analysis Calcium_Assay->Data_Analysis Chemotaxis_Assay->Data_Analysis Lipolysis_Assay->Data_Analysis Arrestin_Assay->Data_Analysis

Caption: General Experimental Workflow.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

cAMP Accumulation Assay

This assay measures the inhibition of forskolin-stimulated cyclic adenosine monophosphate (cAMP) production following the activation of Gαi-coupled FFA2R.

Materials:

  • Cells stably expressing human FFA2R (e.g., CHO-K1)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Forskolin

  • Test compounds (this compound, etc.)

  • cAMP detection kit (e.g., HTRF, AlphaScreen)

Procedure:

  • Seed FFA2R-expressing cells into a 384-well plate and incubate overnight.

  • Wash cells with assay buffer.

  • Add test compounds at various concentrations and incubate for a pre-determined time (e.g., 30 minutes) at 37°C.

  • Add a fixed concentration of forskolin to all wells (except negative controls) to stimulate adenylyl cyclase and incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen detection kit.

  • Data are typically normalized to the forskolin-only control and expressed as a percentage of inhibition. Dose-response curves are then generated to determine pEC50 values.

Neutrophil Chemotaxis Assay

This assay assesses the ability of compounds to induce or inhibit the directed migration of neutrophils.

Materials:

  • Isolated human neutrophils

  • Chemotaxis buffer (e.g., HBSS with 0.1% BSA)

  • Chemoattractant (e.g., acetate for antagonist assays)

  • Test compounds

  • Boyden chamber or similar chemotaxis system with a porous membrane (e.g., 3-5 µm pores)

Procedure:

  • Isolate neutrophils from fresh human blood.

  • Resuspend neutrophils in chemotaxis buffer.

  • Place the chemoattractant and/or test compounds in the lower chamber of the Boyden apparatus.

  • Add the neutrophil suspension to the upper chamber.

  • Incubate the chamber at 37°C in a humidified incubator for a set period (e.g., 60-90 minutes) to allow for cell migration.

  • After incubation, remove non-migrated cells from the top of the membrane.

  • Fix and stain the migrated cells on the bottom of the membrane.

  • Quantify the number of migrated cells by microscopy.

  • For antagonists like GLPG0974, the assay is performed in the presence of a fixed concentration of a chemoattractant like acetate to measure the inhibition of migration.

Adipocyte Lipolysis Assay

This assay measures the breakdown of triglycerides into free fatty acids (FFAs) and glycerol in adipocytes, a process inhibited by FFA2R activation.

Materials:

  • Differentiated adipocytes (e.g., from 3T3-L1 cells or primary sources)

  • Assay buffer (e.g., Krebs-Ringer bicarbonate buffer with BSA)

  • Isoproterenol or other lipolysis-stimulating agent

  • Test compounds

  • Glycerol and/or FFA detection kits

Procedure:

  • Culture and differentiate pre-adipocytes into mature adipocytes.

  • Wash the adipocytes with assay buffer.

  • Pre-incubate the cells with test compounds for a specified time.

  • Stimulate lipolysis with an agent like isoproterenol.

  • After a set incubation period, collect the assay medium.

  • Measure the concentration of glycerol or FFAs in the medium using a colorimetric or fluorometric assay kit.

  • The inhibitory effect of FFA2R agonists is determined by the reduction in glycerol or FFA release compared to the stimulated control.

β-arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated FFA2R, a key event in receptor desensitization and signaling.

Materials:

  • Cells co-expressing FFA2R fused to a reporter fragment (e.g., a luciferase fragment) and β-arrestin fused to a complementary reporter fragment.

  • Assay buffer

  • Test compounds

  • Substrate for the reporter enzyme/protein

Procedure:

  • Seed the engineered cells in a multi-well plate and incubate overnight.

  • Add test compounds at various concentrations.

  • Incubate for a period sufficient to allow for receptor activation and β-arrestin recruitment (e.g., 60-90 minutes).

  • Add the substrate for the reporter system.

  • Measure the luminescence or fluorescence signal, which is proportional to the extent of β-arrestin recruitment.

  • Generate dose-response curves to determine pEC50 values.

Conclusion

This compound is a potent and selective agonist of FFA2R, demonstrating high efficacy in activating both G-protein-dependent and β-arrestin-mediated signaling pathways. Its performance, as indicated by its pEC50 and pKi values, establishes it as a valuable research tool for elucidating the physiological and pathological roles of FFA2R. When compared to other modulators, this compound's agonist activity provides a clear contrast to the antagonist GLPG0974 and the inverse agonist CATPB, making it suitable for studies requiring receptor activation. Its orthosteric mechanism also differentiates it from allosteric modulators like 4-CMTB. The selection of the most appropriate FFA2R modulator will ultimately depend on the specific research question and the desired pharmacological effect. This guide provides the necessary data and methodological context to facilitate that decision-making process for researchers in the field of drug discovery and development.

References

Reproducibility of TUG-1375-Induced Cellular Responses: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cellular responses induced by TUG-1375, a potent and selective agonist of the Free Fatty Acid Receptor 2 (FFA2/GPR43). The data presented herein is compiled from multiple studies to offer a comprehensive overview of its performance relative to other FFA2 agonists. This document is intended to serve as a resource for researchers investigating the role of FFA2 in various physiological and pathological processes.

Introduction to this compound

This compound is a synthetic agonist for the Free Fatty Acid Receptor 2 (FFA2), a G protein-coupled receptor (GPCR) that is activated by short-chain fatty acids (SCFAs) like acetate and propionate.[1] FFA2 is predominantly expressed in immune cells, particularly neutrophils, as well as in adipocytes and the gastrointestinal tract, suggesting its involvement in inflammatory responses and metabolic regulation.[1][2] this compound has been developed as a tool compound to probe the functions of FFA2 due to its improved potency and selectivity over endogenous ligands.[3]

Comparative Analysis of FFA2 Agonist Potency

The potency of this compound has been evaluated in various in vitro cellular assays and compared with other known FFA2 agonists. The following tables summarize the available quantitative data.

LigandReceptor Binding Affinity (pKi)cAMP Inhibition (pEC50)Reference
This compound 6.697.11[4]
Propionate (C3)Not reported4.27
Compound 1 (Cmp1)Not reported7.14

Table 1: Comparison of binding affinity and potency in cAMP inhibition assays for various FFA2 agonists. Higher pKi and pEC50 values indicate greater affinity and potency, respectively.

LigandCalcium Mobilization (pEC50)ERK Phosphorylation (pEC50)Reference
Propionate (C3)3.503.56
Compound 1 (Cmp1)6.686.94

Table 2: Comparison of potency in inducing calcium mobilization and ERK phosphorylation for FFA2 agonists. Higher pEC50 values indicate greater potency.

Key Cellular Responses and Signaling Pathways

Activation of FFA2 by this compound elicits a range of cellular responses, primarily through its coupling to Gαi/o and Gαq/11 proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the activation of phospholipase C, which in turn leads to an increase in intracellular calcium and activation of protein kinase C (PKC).

FFA2_Signaling_Pathway cluster_membrane Cell Membrane FFA2 FFA2/GPR43 Gai Gαi/o FFA2->Gai activates Gaq Gαq/11 FFA2->Gaq activates TUG1375 This compound TUG1375->FFA2 binds AC Adenylyl Cyclase Gai->AC inhibits PLC Phospholipase C Gaq->PLC activates cAMP cAMP AC->cAMP produces Lipolysis Lipolysis Inhibition cAMP->Lipolysis regulates Ca Ca²⁺ PLC->Ca increases Neutrophil Neutrophil Mobilization Ca->Neutrophil

FFA2 Signaling Pathway Induced by this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the reproducibility of the findings.

cAMP Inhibition Assay

This assay measures the ability of an agonist to inhibit the production of cyclic AMP, typically stimulated by forskolin.

Experimental Workflow:

cAMP_Assay_Workflow step1 Seed CHO cells expressing human FFA2 step2 Incubate with this compound or other agonists step1->step2 step3 Stimulate with forskolin step2->step3 step4 Lyse cells and measure intracellular cAMP step3->step4 step5 Data analysis: Calculate pEC50 step4->step5

Workflow for the cAMP Inhibition Assay.

Protocol:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human FFA2 are cultured in appropriate media.

  • Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Agonist Incubation: Cells are pre-incubated with varying concentrations of this compound or other FFA2 agonists for 30 minutes.

  • Forskolin Stimulation: Forskolin is added to a final concentration of 5 µM to stimulate adenylyl cyclase and the plates are incubated for a further 15 minutes.

  • Cell Lysis and cAMP Measurement: The cells are lysed, and intracellular cAMP levels are determined using a commercially available cAMP assay kit (e.g., LANCE Ultra cAMP kit).

  • Data Analysis: The concentration-response curves are plotted, and the pEC50 values are calculated using non-linear regression.

Neutrophil Chemotaxis Assay

This assay assesses the ability of an agonist to induce the directed migration of neutrophils.

Experimental Workflow:

Neutrophil_Chemotaxis_Workflow step1 Isolate human neutrophils from whole blood step2 Load neutrophils into the upper chamber of a Boyden chamber step1->step2 step3 Add this compound or other chemoattractants to the lower chamber step2->step3 step4 Incubate to allow cell migration step3->step4 step5 Quantify migrated cells step4->step5

Workflow for the Neutrophil Chemotaxis Assay.

Protocol:

  • Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using dextran sedimentation and Ficoll-Paque gradient centrifugation.

  • Assay Setup: A Boyden chamber or a similar transwell system with a 5 µm pore size membrane is used.

  • Loading: Isolated neutrophils are resuspended in assay buffer and loaded into the upper chamber.

  • Chemoattractant Gradient: this compound or other chemoattractants are added to the lower chamber to create a concentration gradient.

  • Incubation: The chamber is incubated at 37°C in a 5% CO2 atmosphere for 60-90 minutes to allow for neutrophil migration.

  • Quantification: Migrated cells in the lower chamber are quantified, for example, by using a cell viability reagent like CellTiter-Glo and measuring luminescence.

Adipocyte Lipolysis Assay

This assay measures the inhibition of lipolysis in adipocytes, typically by quantifying the release of glycerol or free fatty acids.

Experimental Workflow:

Lipolysis_Assay_Workflow step1 Differentiate 3T3-L1 preadipocytes into mature adipocytes step2 Incubate adipocytes with This compound or other compounds step1->step2 step3 Stimulate lipolysis with isoproterenol step2->step3 step4 Collect media and measure glycerol or free fatty acid levels step3->step4 step5 Data analysis: Calculate % inhibition step4->step5

References

TUG-1375: A Potent and Selective Reference Agonist for FFA2 Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Utilizing TUG-1375 in Free Fatty Acid Receptor 2 Agonist Screening

Free Fatty Acid Receptor 2 (FFA2), also known as GPR43, has emerged as a compelling therapeutic target for a range of metabolic and inflammatory diseases. The discovery and development of selective FFA2 agonists are crucial for elucidating its physiological roles and for therapeutic intervention. This compound has been identified as a potent and selective synthetic agonist for FFA2, making it an excellent reference compound for screening and characterizing novel FFA2 modulators.[1] This guide provides a comparative overview of this compound's performance against other FFA2 agonists, detailed experimental protocols for key functional assays, and visualizations of the underlying signaling pathways and experimental workflows.

Performance Comparison of FFA2 Agonists

This compound exhibits high potency and efficacy in activating FFA2 signaling pathways. To provide a clear comparison, the following tables summarize the quantitative data for this compound and other relevant FFA2 agonists, including the endogenous ligand propionate and other synthetic modulators. The data is presented for key functional assays that probe different aspects of FFA2 activation: cAMP inhibition (Gαi/o pathway), β-arrestin recruitment, and ERK phosphorylation (downstream signaling).

Table 1: Potency (pEC50) of FFA2 Agonists in Functional Assays

CompoundcAMP Inhibition (pEC50)β-Arrestin Recruitment (pEC50)ERK Phosphorylation (pEC50)
This compound 7.11[2]~6.0~7.0
Propionate (C3)~4.0[3]~3.5~3.6[4]
4-CMTB~6.0~6.0~6.0[5]
Compound 14~7.0Not ReportedNot Reported
AZ1729 (Allosteric)~6.0 (Gi-biased)Not ReportedNot Reported

Table 2: Efficacy (Emax) of FFA2 Agonists Relative to Propionate

CompoundcAMP Inhibition (Emax %)β-Arrestin Recruitment (Emax %)ERK Phosphorylation (Emax %)
This compound Full agonistFull agonistFull agonist
4-CMTBPartial agonistFull agonistFull agonist
Compound 14Full agonistNot ReportedNot Reported
AZ1729 (Allosteric)Full agonist (Gi-biased)Not ReportedNot Reported

FFA2 Signaling Pathways and Experimental Workflow

To understand the context of FFA2 agonist screening, it is essential to visualize the receptor's signaling cascades and the typical workflow of screening experiments.

FFA2_Signaling_Pathway cluster_membrane Cell Membrane cluster_Gprotein G-Protein Coupling cluster_downstream Downstream Effectors FFA2 FFA2 Receptor Gq11 Gαq/11 FFA2->Gq11 Activates Gio Gαi/o FFA2->Gio Activates beta_arrestin β-Arrestin Recruitment FFA2->beta_arrestin Induces PLC PLC Gq11->PLC Activates AC Adenylyl Cyclase Gio->AC Inhibits IP3_DAG IP3 & DAG PLC->IP3_DAG Generates cAMP ↓ cAMP AC->cAMP Ca2 ↑ [Ca2+] IP3_DAG->Ca2 PKC PKC IP3_DAG->PKC ERK ERK1/2 Phosphorylation PKC->ERK beta_arrestin->ERK Agonist FFA2 Agonist (e.g., this compound) Agonist->FFA2 Binds

Caption: FFA2 receptor signaling cascade.

Experimental_Workflow cluster_setup Assay Setup cluster_assays Functional Assays cluster_analysis Data Analysis plate_cells Plate cells expressing FFA2 add_compounds Add test compounds and this compound (reference) plate_cells->add_compounds cAMP_assay cAMP Assay add_compounds->cAMP_assay beta_arrestin_assay β-Arrestin Assay add_compounds->beta_arrestin_assay ERK_assay ERK Phosphorylation Assay add_compounds->ERK_assay readout Measure assay-specific signal (Luminescence, Fluorescence) cAMP_assay->readout beta_arrestin_assay->readout ERK_assay->readout dose_response Generate dose-response curves readout->dose_response calculate_potency Calculate EC50/IC50 and Emax dose_response->calculate_potency compare Compare test compounds to this compound calculate_potency->compare

Caption: General workflow for FFA2 agonist screening.

Detailed Experimental Protocols

Detailed and standardized protocols are critical for reproducible and comparable results in FFA2 agonist screening. Below are methodologies for the key functional assays.

cAMP Inhibition Assay (HTRF-based)

This assay measures the inhibition of adenylyl cyclase activity following the activation of the Gαi/o pathway by an FFA2 agonist.

  • Cell Seeding:

    • Culture CHO-K1 or HEK293 cells stably expressing human FFA2 in the recommended growth medium.

    • Harvest cells and resuspend in assay buffer.

    • Dispense 5 µL of the cell suspension into a 384-well low-volume white plate.

  • Compound Addition and Stimulation:

    • Prepare serial dilutions of test compounds and this compound in stimulation buffer.

    • Add 5 µL of the compound dilutions to the respective wells.

    • Add 5 µL of forskolin (to stimulate cAMP production) to all wells except the negative control.

    • Incubate the plate at room temperature for 30 minutes.

  • Detection:

    • Add 5 µL of HTRF cAMP-d2 reagent to all wells.

    • Add 5 µL of HTRF anti-cAMP-cryptate reagent to all wells.

    • Incubate the plate at room temperature for 60 minutes in the dark.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.

    • Calculate the 665/620 ratio and determine the cAMP concentration from a standard curve.

    • Plot the percentage of inhibition against the log concentration of the agonist to determine the EC50 value.

β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)

This assay quantifies the recruitment of β-arrestin to the activated FFA2 receptor.

  • Cell Seeding:

    • Use a PathHunter® β-arrestin cell line co-expressing FFA2 tagged with a ProLink™ fragment and β-arrestin tagged with an Enzyme Acceptor fragment.

    • Plate the cells in a 384-well white, clear-bottom plate and incubate overnight.

  • Compound Addition:

    • Prepare serial dilutions of test compounds and this compound in the appropriate assay buffer.

    • Add the diluted compounds to the cells.

    • Incubate the plate at 37°C for 90 minutes.

  • Detection:

    • Prepare the PathHunter® detection reagent solution containing the substrate.

    • Add the detection reagent to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • Data Acquisition and Analysis:

    • Read the chemiluminescent signal using a standard plate reader.

    • Plot the relative light units (RLU) against the log concentration of the agonist to determine the EC50 and Emax values.

ERK 1/2 Phosphorylation Assay (Cell-Based ELISA)

This assay measures the phosphorylation of ERK1/2, a downstream event in the FFA2 signaling cascade.

  • Cell Seeding and Starvation:

    • Seed FFA2-expressing cells in a 96-well cell culture plate and grow to confluency.

    • Serum-starve the cells overnight to reduce basal ERK phosphorylation.

  • Compound Stimulation:

    • Prepare serial dilutions of test compounds and this compound.

    • Add the compounds to the cells and incubate at 37°C for 5-10 minutes.

  • Cell Lysis and Detection:

    • Remove the stimulation medium and add lysis buffer to each well.

    • Incubate on a shaker at room temperature for 20 minutes.

    • Transfer the lysates to an ELISA plate pre-coated with a capture antibody for total or phosphorylated ERK1/2.

    • Add the detection antibody and incubate.

    • Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate.

    • Add TMB substrate and stop the reaction with a stop solution.

  • Data Acquisition and Analysis:

    • Read the absorbance at 450 nm.

    • Normalize the phospho-ERK signal to the total ERK signal.

    • Plot the normalized signal against the log concentration of the agonist to determine the EC50 and Emax values.

Conclusion

This compound stands out as a robust reference agonist for FFA2 screening due to its high potency, selectivity, and full agonism across multiple signaling pathways. By utilizing this compound as a benchmark and employing the detailed protocols provided, researchers can effectively screen for and characterize novel FFA2 agonists with desired pharmacological profiles. This systematic approach will accelerate the discovery of new therapeutic agents targeting the FFA2 receptor for the treatment of metabolic and inflammatory disorders.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling TUG-1375

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with TUG-1375. It includes detailed operational and disposal plans to ensure safe and effective handling in a laboratory setting.

Chemical and Pharmacological Profile

This compound is a potent and selective agonist for the free fatty acid receptor 2 (FFA2), also known as G-protein coupled receptor 43 (GPR43).[1][2] It is a valuable tool for studying the metabolic and inflammatory pathways mediated by FFA2.

PropertyValueSource
Molecular Formula C₂₂H₁₉ClN₂O₄S[1]
Molecular Weight 442.92 g/mol [1]
pKi for human FFA2 6.69[3]
pEC₅₀ in cAMP assay 7.11 (human FFA2)
pEC₅₀ in cAMP assay 6.44 ± 0.13 (murine FFA2)
Solubility Soluble in DMSO (125 mg/mL) and 0.1N NaOH(aq)

Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound should always be consulted, standard laboratory safety protocols for handling chemical compounds should be strictly followed.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves prior to use and dispose of them properly after handling.

  • Eye Protection: Safety glasses with side shields or goggles are mandatory to prevent eye contact.

  • Skin and Body Protection: A laboratory coat should be worn at all times. Ensure it is fully buttoned to protect from potential splashes.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.

Handling and Storage

Operational Plan: Solution Preparation

This compound is typically supplied as a solid powder. Stock solutions should be prepared with care.

Preparation of a 10 mM DMSO Stock Solution:

  • Calculate: For 1 mg of this compound (MW: 442.92), you will need approximately 225.8 µL of DMSO to make a 10 mM solution.

  • Procedure:

    • Allow the vial of this compound powder to equilibrate to room temperature before opening.

    • Add the calculated volume of fresh, anhydrous DMSO to the vial.

    • To aid dissolution, the vial can be gently heated to 37°C or sonicated.

    • Visually confirm that the solid has completely dissolved before use.

Storage Plan

Proper storage is crucial to maintain the stability and activity of this compound.

  • Solid Form: Store the powder at -20°C for long-term storage (up to 3 years). It can be stored at 4°C for short-term use (up to 2 years).

  • In Solution (DMSO):

    • For long-term storage, aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.

    • Store aliquots at -80°C for up to 2 years.

    • For shorter-term storage, -20°C is suitable for up to 1 year.

Disposal Plan

All waste materials containing this compound must be disposed of in accordance with local, state, and federal regulations for chemical waste.

  • Contaminated Materials: Used gloves, pipette tips, and empty vials should be collected in a designated, sealed container for chemical waste.

  • Unused Solutions: Unused or expired solutions of this compound should not be poured down the drain. They must be collected in a clearly labeled, sealed waste container for chemical waste disposal.

Experimental Protocols

FFA2 Signaling Pathway

This compound activates the FFA2 receptor, which is coupled to both Gi/o and Gq/11 G-proteins. This dual signaling leads to multiple downstream cellular responses.

FFA2_Signaling_Pathway TUG1375 This compound FFA2 FFA2/GPR43 Receptor TUG1375->FFA2 binds Gi Gαi/o FFA2->Gi activates Gq Gαq/11 FFA2->Gq activates AC Adenylyl Cyclase Gi->AC inhibits PLC Phospholipase C (PLC) Gq->PLC activates ERK ERK Phosphorylation Gq->ERK cAMP ↓ cAMP AC->cAMP IP3 ↑ IP3 PLC->IP3 Ca ↑ Intracellular Ca²⁺ IP3->Ca

Caption: FFA2 signaling activated by this compound.

Neutrophil Chemotaxis Assay

This compound has been shown to induce the mobilization and migration of neutrophils. The following is a representative protocol for a neutrophil chemotaxis assay using a Boyden chamber/Transwell system.

1. Isolation of Human Neutrophils:

  • Isolate neutrophils from fresh human whole blood using standard methods such as dextran sedimentation followed by Ficoll-Paque gradient centrifugation.

  • Perform a quality check on the isolated neutrophils using a marker like anti-CD15 via flow cytometry to ensure high purity (>60%).

  • Resuspend the purified neutrophils in a serum-free medium.

2. Assay Setup:

  • Add chemoattractants and/or this compound at various concentrations to the lower wells of a 96-well Boyden chamber. Include a positive control (e.g., IL-8) and a negative control (medium alone).

  • Seed the isolated neutrophils in the upper chamber of the Transwell inserts (typically with a 5.0 µm pore size membrane).

3. Incubation:

  • Incubate the plate for approximately 1 hour at 37°C in a humidified incubator.

4. Quantification of Migration:

  • After incubation, measure the number of neutrophils that have migrated through the membrane into the lower chamber.

  • This can be quantified by measuring ATP levels using a luminescent-based assay (e.g., CellTiter-Glo®), where the luminescence signal is directly proportional to the number of viable cells.

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis isolate 1. Isolate Neutrophils (from whole blood) qc 2. Quality Control (QC) (e.g., anti-CD15 staining) isolate->qc resuspend 3. Resuspend in Serum-Free Medium qc->resuspend add_chemo 4. Add this compound/ Controls to Lower Chamber seed_cells 5. Seed Neutrophils in Upper Chamber add_chemo->seed_cells incubate 6. Incubate (1 hr, 37°C) seed_cells->incubate quantify 7. Quantify Migrated Cells (e.g., ATP luminescence) incubate->quantify analyze 8. Analyze Data quantify->analyze

Caption: Workflow for a neutrophil chemotaxis assay.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.